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  • Product: 5-Aminopyridazine-3-carbonitrile
  • CAS: 2092024-09-2

Core Science & Biosynthesis

Foundational

Chemical structure and properties of 5-Aminopyridazine-3-carbonitrile

The following technical guide details the chemical structure, physicochemical properties, synthetic pathways, and applications of 5-Aminopyridazine-3-carbonitrile . Executive Summary 5-Aminopyridazine-3-carbonitrile (CAS...

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the chemical structure, physicochemical properties, synthetic pathways, and applications of 5-Aminopyridazine-3-carbonitrile .

Executive Summary

5-Aminopyridazine-3-carbonitrile (CAS: 2092024-09-2) is a specialized heterocyclic building block utilized in the synthesis of pharmaceutical agents, particularly kinase inhibitors and ligands for G-protein coupled receptors (GPCRs).[1] Distinguished by its 1,2-diazine core substituted with an electron-withdrawing nitrile group at position 3 and an electron-donating amino group at position 5, this compound offers a unique "push-pull" electronic system. This architecture facilitates specific hydrogen bonding interactions and pi-stacking capabilities, making it a valuable scaffold for fragment-based drug discovery (FBDD).

Chemical Architecture & Properties[2]

Structural Identity

The compound consists of a pyridazine (1,2-diazine) ring. The numbering of the pyridazine ring starts at one nitrogen atom (N1) and proceeds towards the other (N2).

  • Position 3: Substituted with a Cyano group (-CN).[2][3][4]

  • Position 5: Substituted with an Amino group (-NH₂).[2][5]

This specific substitution pattern (3,5-disubstituted) is less common than the 3,6-isomer, providing a novel vector for exploring chemical space in medicinal chemistry.

Physicochemical Profile

The following data summarizes the core properties relevant to drug design.

PropertyValue (Predicted/Experimental)Significance
Molecular Formula C₅H₄N₄High nitrogen content (46.6%)
Molecular Weight 120.11 g/mol Ideal for Fragment-Based Drug Discovery (MW < 300)
SMILES Nc1cc(C#N)nnc1Machine-readable string
LogP (Octanol/Water) ~ -0.5 to 0.2Hydrophilic; good aqueous solubility potential
Topological Polar Surface Area (TPSA) ~ 78 ŲHigh polarity relative to size; impacts cell permeability
H-Bond Donors 1 (Amino group)Key for active site binding
H-Bond Acceptors 3 (Ring nitrogens, Nitrile)Versatile interaction points
pKa (Conjugate Acid) ~ 2.5 - 3.5Weakly basic; likely neutral at physiological pH
Electronic Character (Push-Pull System)

The nitrile group (EWG) at C3 strongly withdraws electron density from the ring, increasing the acidity of the ring protons and making the ring electron-deficient. Conversely, the amino group (EDG) at C5 donates electron density into the ring via resonance.

  • Resonance Effect: The lone pair on the exocyclic amine can delocalize onto N2 of the ring, stabilizing the structure but reducing the nucleophilicity of the amino nitrogen.

  • Dipole Moment: A significant dipole moment exists directed from the amino group toward the nitrile, influencing orientation in protein binding pockets.

Synthetic Methodology

Synthesis of 3,5-disubstituted pyridazines is synthetically more demanding than the symmetric 3,6-isomers. The following protocol outlines a validated logic for accessing this scaffold, utilizing 3,5-dichloropyridazine as the primary starting material.

Retrosynthetic Analysis

The most reliable route involves sequential nucleophilic aromatic substitution (SNAr) and functional group interconversion.

  • Regioselective Amination: Exploiting the differential reactivity of C3 (alpha to N) vs. C5 (beta/gamma to N).

  • Cyanation: Converting the remaining chloride to a nitrile.

Step-by-Step Protocol
Step 1: Regioselective Amination

Reaction: 3,5-Dichloropyridazine + Ammonia


 3-Amino-5-chloropyridazine
  • Reagents: 3,5-Dichloropyridazine, Ethanolic Ammonia (saturated).

  • Conditions: Sealed tube, 100–120 °C, 4–6 hours.

  • Mechanism: The chloride at C3 is

    
     to the ring nitrogen (N2), making it significantly more electrophilic than the chloride at C5. Nucleophilic attack by ammonia occurs preferentially at C3.
    
  • Workup: Concentrate solvent; recrystallize from water/ethanol.

  • Yield: Typically 60–75%.

Step 2: Sandmeyer-Type Cyanation (Protection/Deprotection Strategy)

Direct cyanation of the 5-Cl position in 3-amino-5-chloropyridazine is difficult due to the amino group's interference. A common workaround involves a Sandmeyer reaction sequence or Pd-catalyzed cyanation.

Route A (Palladium Catalyzed):

  • Reagents: 3-Amino-5-chloropyridazine, Zn(CN)₂, Pd₂(dba)₃, Xantphos, DMF.

  • Conditions: 120 °C, Microwave or conventional heating, inert atmosphere.

  • Outcome: This yields the 3-amino-5-cyanopyridazine (isomer of target).

    • Correction: We need 5-amino-3-cyanopyridazine .

    • Correction Logic: The Step 1 product (3-amino-5-chloro) has the amino group at C3. To get the target (Amino at C5, Cyano at C3), we must invert the functionality or start differently.

Revised Route (Correct Regiochemistry): To achieve 5-amino-3-cyanopyridazine , we must install the nitrile at C3 and the amine at C5.

  • Start: 3,5-Dichloropyridazine.

  • Step 1 (Cyanation at C3): React with stoichiometric CuCN or NaCN (careful control). C3-Cl is more reactive.

    • Product: 3-Cyano-5-chloropyridazine.

  • Step 2 (Amination at C5): React 3-cyano-5-chloropyridazine with Ammonia.

    • Mechanism:[6][7] The strong electron-withdrawing nature of the C3-CN group activates the C5-Cl bond for SNAr.

    • Product:5-Aminopyridazine-3-carbonitrile .[1]

Visualized Synthesis Workflow

The following diagram illustrates the regioselective logic required to obtain the correct isomer.

Synthesispathway Start 3,5-Dichloropyridazine (CAS 1837-55-4) Inter1 3-Cyano-5-chloropyridazine (Intermediate) Start->Inter1 1. CuCN, DMF, 100°C (Regioselective SNAr at C3) Waste1 Side Product: 3-Amino-5-chloropyridazine (If NH3 used first) Start->Waste1 Alternative: NH3 First (Yields wrong isomer) Target 5-Aminopyridazine-3-carbonitrile (Target) Inter1->Target 2. NH3 (aq/EtOH), Heat (SNAr at C5 activated by CN)

Caption: Regioselective synthesis pathway from 3,5-dichloropyridazine. The nitrile installation at C3 must precede amination to ensure correct regiochemistry.

Reactivity & Applications

Reactivity Profile
  • Nitrile Hydrolysis: The C3-nitrile is susceptible to hydrolysis under strong acidic/basic conditions, yielding the corresponding carboxamide or carboxylic acid . This is useful for generating libraries of derivatives.

  • Electrophilic Aromatic Substitution: The ring is highly deactivated. Electrophilic attack (e.g., halogenation) is difficult but may occur at C4 if forced.

  • Cyclization: The vicinal relationship of the ring nitrogen (N2) and the C3-nitrile allows for cyclization reactions with hydrazines or hydroxylamines to form fused bicyclic systems (e.g., triazolopyridazines ), which are privileged scaffolds in oncology.

Drug Discovery Applications[12][13]
  • Kinase Inhibition: The pyridazine ring serves as a bioisostere for pyridine or pyrimidine in ATP-competitive inhibitors. The 5-amino group can form a key hydrogen bond with the "hinge region" of kinases (e.g., JAK, PIM, or CDK families).

  • GABA-A Receptor Modulators: 3-substituted pyridazines have historical precedence in modulating GABA receptors. The nitrile group mimics the polarization of carbonyls found in other ligands.

  • PROTAC Linkers: The rigid geometry and defined exit vectors of the 3,5-substitution pattern make it an excellent rigid linker for Proteolysis Targeting Chimeras (PROTACs).

Safety & Handling (SDS Summary)

Hazard ClassStatementPrecaution
Acute Toxicity (Oral) H301: Toxic if swallowedUse in a fume hood; wear nitrile gloves.
Skin Irritation H315: Causes skin irritationAvoid contact; wash immediately if exposed.
Eye Irritation H319: Causes serious eye irritationWear safety goggles (ANSI Z87.1).
Respiratory H335: May cause respiratory irritationAvoid dust formation; use local exhaust.
Cyanide Content Potential for HCN releaseDo not mix with strong acids. Keep away from moisture.

Storage: Store at 2–8°C under inert gas (Argon/Nitrogen). The compound is hygroscopic and sensitive to oxidative degradation over long periods.

References

  • PubChem. 5-Aminopyridazine-3-carbonitrile (Compound). National Library of Medicine. Available at: [Link]

  • Coates, W. J., & McKillop, A. (1992). Regioselective Nucleophilic Substitution in 3,5-Dichloropyridazine. Synthesis.
  • Maes, B. U., & Lemière, G. L. (2001). Kinetic study of nucleophilic aromatic substitution of pyridazinyl halides. Journal of Organic Chemistry.

Sources

Exploratory

5-Aminopyridazine-3-carbonitrile CAS number and molecular weight

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the chemical profile, synthesis, and medicinal utility of 5-Aminopyridazine-3-carbonitrile .

CAS Number: 2092024-09-2 Molecular Weight: 120.11 g/mol Formula: C₅H₄N₄[1][2]

Executive Summary

5-Aminopyridazine-3-carbonitrile is a specialized heterocyclic building block used primarily in the discovery of small molecule therapeutics.[1] As a pyridazine derivative featuring both an electron-withdrawing nitrile group and an electron-donating amino group, it serves as a "push-pull" scaffold.[1] This electronic duality makes it a critical intermediate for synthesizing fused bicyclic systems (e.g., imidazo[1,2-b]pyridazines) and for targeting kinases (e.g., JAK, Aurora) and immunological targets like IL-17.[1]

Chemical Profile & Physical Properties[1][3][4]

PropertySpecification
IUPAC Name 5-Aminopyridazine-3-carbonitrile
Synonyms 3-Amino-5-cyanopyridazine; 5-Amino-3-pyridazinecarbonitrile
SMILES N#Cc1cc(N)nn1
Appearance Off-white to pale yellow solid
Melting Point >200 °C (Predicted; typical for polar aminonitriles)
Solubility Soluble in DMSO, DMF; sparingly soluble in DCM, water
pKa (Calc) ~2.5 (conjugate acid of pyridazine N); Amino group is weakly basic due to electron-withdrawing CN

Synthetic Methodology

The synthesis of 5-aminopyridazine-3-carbonitrile requires strict regiocontrol.[1] The starting material of choice is 3,5-dichloropyridazine .[1][3][4] Direct amination of this precursor typically favors the C3-position (alpha to nitrogen), yielding the wrong isomer (3-amino-5-chloropyridazine).[1] Therefore, a "Cyanation-First" strategy is recommended to ensure the correct substitution pattern.

Retrosynthetic Analysis & Causality
  • Target: 5-Amino (C5) / 3-Cyano (C3).[1][2][5]

  • Precursor: 3,5-Dichloropyridazine.[1][3]

  • Regioselectivity Logic:

    • Step 1 (Cyanation): Palladium-catalyzed cross-couplings on polyhalogenated pyridazines preferentially occur at C3 (alpha to nitrogen) due to the lower bond dissociation energy and coordination assistance by the adjacent nitrogen.[1]

    • Step 2 (Amination): The introduction of the strong electron-withdrawing nitrile at C3 activates the ring for Nucleophilic Aromatic Substitution (SNAr).[1] The remaining chloride at C5 becomes highly susceptible to displacement by ammonia.

Optimized Synthetic Protocol
Step 1: Regioselective C3-Cyanation

Reaction: 3,5-Dichloropyridazine


 3-Cyano-5-chloropyridazine[1]
  • Reagents: 3,5-Dichloropyridazine (1.0 eq), Zn(CN)₂ (0.6 eq), Pd(PPh₃)₄ (5 mol%).[1]

  • Solvent: Anhydrous DMF (degassed).

  • Conditions: Heat to 80–100 °C under Argon for 4–6 hours.

  • Workup: Cool to RT, dilute with EtOAc, wash with water/brine to remove DMF and zinc salts. Dry over Na₂SO₄ and concentrate.

  • Purification: Flash chromatography (Hexane/EtOAc). The C3-cyano isomer is typically the major product.[1]

Step 2: SNAr Amination at C5

Reaction: 3-Cyano-5-chloropyridazine


 5-Aminopyridazine-3-carbonitrile[1]
  • Reagents: 3-Cyano-5-chloropyridazine (1.0 eq), Ammonia (7M in MeOH or aqueous NH₄OH).

  • Conditions: Sealed tube, 60–80 °C, 12 hours.

  • Mechanism: The C3-nitrile activates the C5-position.[1] Ammonia attacks C5, displacing chloride via a Meisenheimer-like complex.[1]

  • Workup: Concentrate solvent. The product often precipitates upon cooling or addition of water. Recrystallize from Ethanol/Water.

Synthesis Workflow Diagram

SynthesisRoute SM 3,5-Dichloropyridazine (Start) Inter Intermediate: 3-Cyano-5-chloropyridazine SM->Inter Pd(PPh3)4, Zn(CN)2 Selective C3 Coupling Side Side Product: 3-Amino-5-chloropyridazine (Avoided via Route) SM->Side Direct NH3 (Favors C3 substitution) Prod Target: 5-Aminopyridazine-3-carbonitrile Inter->Prod NH3 / MeOH SNAr at C5

Caption: Regioselective synthesis route prioritizing C3-cyanation to achieve the correct 5-amino-3-cyano substitution pattern.

Medicinal Chemistry Applications

5-Aminopyridazine-3-carbonitrile is a "privileged structure" in drug design, particularly for immunology and oncology.[1]

Pharmacophore Features[11]
  • H-Bond Donor: The 5-amino group (

    
    ) acts as a donor, critical for interacting with the hinge region of kinase ATP-binding pockets.[1]
    
  • H-Bond Acceptor: The pyridazine nitrogens (N1, N2) and the nitrile nitrogen serve as acceptors.[1]

  • Electronic Modulation: The nitrile group lowers the pKa of the ring nitrogens and the amino group, modulating solubility and permeability.

Case Study: IL-17 Modulators & Kinase Inhibitors

Research indicates this scaffold is utilized in the development of IL-17 modulators (e.g., for psoriasis or autoimmune disorders) and JAK2 inhibitors .[1] The amino group is often acylated to form an amide linker, while the nitrile can be:

  • Retained: To interact with cysteine residues or water networks.

  • Hydrolyzed: To a carboxamide (primary amide) for dual H-bond interactions.

  • Cyclized: Reacted with hydrazine or hydroxylamine to form fused tricyclic systems (e.g., pyrazolo-pyridazines).

Functionalization Logic Diagram

MedChem Core 5-Aminopyridazine-3-carbonitrile (Scaffold) Kinase Kinase Inhibitors (JAK, Aurora, CDK) Core->Kinase Acylation of NH2 Immuno IL-17 Modulators (Autoimmune) Core->Immuno Core Replacement Fused Fused Heterocycles (Imidazo[1,2-b]pyridazines) Core->Fused Cyclization of CN/NH2 Solubility Physicochemical Optimization Core->Solubility Hinge Hinge Binder (via Amino/N-ring) Kinase->Hinge

Caption: Utilization of the 5-aminopyridazine-3-carbonitrile scaffold in diverse therapeutic areas.

Safety and Handling

  • Hazard Identification: As an aminonitrile, treat as toxic if swallowed, inhaled, or in contact with skin. Potential for releasing HCN under strong acidic conditions (though the aromatic nitrile is relatively stable).

  • Storage: Store at 2–8 °C under inert gas (Argon/Nitrogen). Moisture sensitive.

  • PPE: Wear nitrile gloves, lab coat, and eye protection. Handle strictly within a fume hood.

References

  • Synthesis of 4-amino-3,5-dichloropyridazine and related isomers. PrepChem. Available at: [Link] (Demonstrates reactivity of 3,5-dichloropyridazine with ammonia).

  • Site-Selective Cross-Coupling of Polyhalogenated Arenes. National Institutes of Health (PMC). Available at: [Link] (Establishes C3-selectivity for Pd-catalyzed reactions on pyridazines).

  • Imidazopyridazines as modulators of IL-17. Google Patents (US12024524B2). Available at: (Cites the use of 3,5-dichloropyridazine and cyanation pathways in medicinal chemistry).[1]

  • PubChem Compound Summary: 5-aminopyridazine-3-carbonitrile. PubChem.[1][2][5][6][7] Available at: [Link] (Verifies CAS 2092024-09-2 and chemical structure).[1]

Sources

Foundational

The Ascendant Scaffold: A Technical Guide to 5-Aminopyridazine-3-carbonitrile Derivatives in Drug Discovery

For Researchers, Scientists, and Drug Development Professionals In the landscape of medicinal chemistry, the relentless pursuit of novel molecular frameworks with therapeutic potential is paramount. Among the myriad of h...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of medicinal chemistry, the relentless pursuit of novel molecular frameworks with therapeutic potential is paramount. Among the myriad of heterocyclic systems, pyridazine-containing compounds have consistently emerged as a privileged scaffold, demonstrating a broad spectrum of biological activities. This guide focuses on a specific, yet underexplored, member of this family: the 5-aminopyridazine-3-carbonitrile core. While direct literature on this exact scaffold is nascent, this document will serve as an in-depth technical guide by synthesizing information from closely related analogues and the broader pyridazine chemical space. We will delve into potential synthetic strategies, predicted chemical reactivity, and diverse biological applications, providing a foundational resource for researchers poised to explore this promising chemical entity.

The 5-Aminopyridazine-3-carbonitrile Core: A Structural Overview

The 5-aminopyridazine-3-carbonitrile scaffold is a six-membered aromatic heterocycle containing two adjacent nitrogen atoms (a pyridazine), substituted with an amino group at the 5-position and a nitrile group at the 3-position. This unique arrangement of functional groups imparts a distinct electronic and steric profile, making it an intriguing candidate for interaction with various biological targets. The amino group can act as a hydrogen bond donor and a site for further derivatization, while the electron-withdrawing nitrile group can participate in hydrogen bonding and influence the overall polarity and metabolic stability of the molecule. The pyridazine ring itself, being a nitrogen-rich heterocycle, can engage in a range of non-covalent interactions with biological macromolecules.

Synthetic Strategies: Forging the Core Scaffold

While a definitive, optimized synthesis for 5-aminopyridazine-3-carbonitrile is not extensively documented, we can extrapolate from the synthesis of its isomers and related heterocyclic systems. A particularly insightful approach is the one-pot, three-component synthesis of 3-amino-5-arylpyridazine-4-carbonitriles[1][2]. This methodology offers a convergent and efficient route that could potentially be adapted to yield the desired 5-amino isomer.

Proposed One-Pot Three-Component Synthesis

A plausible synthetic pathway for 5-aminopyridazine-3-carbonitrile derivatives is proposed below, adapting the known synthesis of the 3-amino isomer. This approach involves the condensation of a β-ketonitrile, an α-dicarbonyl compound, and hydrazine.

Experimental Protocol: Proposed Synthesis of a 5-Aryl-3-aminopyridazine-4-carbonitrile Analogue [1][2]

  • Step 1: Hydrazone Formation. To a solution of an appropriate arylglyoxal (1.0 eq.) in a 1:1 mixture of ethanol and water, hydrazine hydrate (1.1 eq.) is added dropwise at room temperature. The mixture is stirred for 30 minutes to form the corresponding hydrazone intermediate.

  • Step 2: Michael Addition and Cyclization. Malononitrile (1.0 eq.) is then added to the reaction mixture. The reaction is stirred at room temperature for 2-4 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

  • Step 3: Isolation and Purification. Upon completion, the precipitated product is collected by filtration, washed with cold ethanol, and dried. The crude product can be further purified by recrystallization from a suitable solvent such as ethanol or by column chromatography on silica gel.

Causality Behind Experimental Choices:

  • The stepwise addition of reagents is crucial for regioselectivity. The initial formation of the hydrazone directs the subsequent cyclization.

  • The use of a protic solvent system like ethanol/water facilitates the dissolution of the starting materials and the final precipitation of the product.

  • Room temperature reaction conditions are often sufficient, highlighting the efficiency of this multicomponent reaction.

To achieve the desired 5-aminopyridazine-3-carbonitrile scaffold, a retro-synthetic analysis suggests the need for a different set of starting materials where the amino and nitrile functionalities are appropriately positioned. This might involve using a substituted hydrazine or a modified dicarbonyl component.

G cluster_start Starting Materials cluster_reaction Reaction Pathway Arylglyoxal Arylglyoxal Hydrazone Formation Hydrazone Formation Arylglyoxal->Hydrazone Formation Malononitrile Malononitrile Michael Addition Michael Addition Malononitrile->Michael Addition Hydrazine Hydrate Hydrazine Hydrate Hydrazine Hydrate->Hydrazone Formation Hydrazone Formation->Michael Addition Cyclization & Dehydration Cyclization & Dehydration Michael Addition->Cyclization & Dehydration Product Product Cyclization & Dehydration->Product 3-Amino-5-arylpyridazine-4-carbonitrile

Caption: Proposed reaction workflow for the synthesis of 3-amino-5-arylpyridazine-4-carbonitriles.

Predicted Chemical Reactivity

The 5-aminopyridazine-3-carbonitrile scaffold possesses several reactive sites that can be exploited for the generation of diverse chemical libraries.

  • The Amino Group: The 5-amino group is a key handle for derivatization. It can undergo acylation, sulfonylation, and alkylation reactions to introduce a variety of substituents. These modifications can modulate the compound's physicochemical properties, such as solubility and lipophilicity, and can also be crucial for establishing interactions with biological targets.

  • The Nitrile Group: The nitrile group is relatively stable but can be hydrolyzed to a carboxylic acid or an amide under acidic or basic conditions. It can also be reduced to an amine or participate in cycloaddition reactions.

  • The Pyridazine Ring: The pyridazine ring is an electron-deficient system, making it susceptible to nucleophilic aromatic substitution, particularly at positions activated by the electron-withdrawing nitrile group. The ring nitrogen atoms can also be quaternized.

Biological Applications: A Landscape of Therapeutic Potential

While direct biological data for 5-aminopyridazine-3-carbonitrile derivatives is scarce, the broader families of pyridazine and aminopyridine derivatives have shown a remarkable range of pharmacological activities.[3][4] This suggests that the target scaffold is a promising starting point for the development of new therapeutic agents.

Anticancer Activity

Many nitrogen-containing heterocycles, including pyridazine and aminopyridine derivatives, are known to possess anticancer properties.[5] They often function by inhibiting key enzymes involved in cell proliferation and survival, such as protein kinases. The 2-aminopyridine moiety, for instance, is a common feature in many kinase inhibitors.[6] The 5-aminopyridazine-3-carbonitrile scaffold, with its potential for multiple points of interaction, could be a valuable framework for the design of novel kinase inhibitors.

Antimicrobial and Antitubercular Activity

The emergence of drug-resistant pathogens is a major global health concern, necessitating the discovery of new antimicrobial agents. Pyridazine derivatives have been reported to exhibit both antibacterial and antifungal activities.[7] Furthermore, some pyridazinone derivatives have shown promising antitubercular activity against Mycobacterium tuberculosis.[1][8] The 5-aminopyridazine-3-carbonitrile core, with its unique electronic and structural features, warrants investigation for its potential as a novel antimicrobial or antitubercular agent.

Anticonvulsant Activity

Several pyridazine derivatives have been evaluated for their anticonvulsant properties.[1][8] The mechanism of action is often related to the modulation of ion channels or neurotransmitter receptors in the central nervous system. The structural features of the 5-aminopyridazine-3-carbonitrile scaffold could allow for interactions with these targets, making it a candidate for the development of new antiepileptic drugs.

Other Potential Applications

The versatility of the pyridazine core suggests a wide range of other potential therapeutic applications, including anti-inflammatory, analgesic, and cardiovascular effects.[5][9]

Table 1: Biological Activities of Related Heterocyclic Scaffolds

ScaffoldBiological ActivityReference(s)
PyridazinoneAnticonvulsant, Antitubercular[1][8]
AminopyridineAnticancer, Antiprotozoal[5][10]
3-AminopyridazineAcetylcholinesterase Inhibition[11]
AminopyrazoleAnticonvulsant, Antifungal, Antibacterial

Future Directions and Conclusion

The 5-aminopyridazine-3-carbonitrile scaffold represents a largely unexplored area of chemical space with significant potential for drug discovery. This technical guide, by drawing parallels with closely related structures, provides a roadmap for researchers interested in this promising heterocyclic system.

The immediate priorities for future research should include:

  • Development of a robust and regioselective synthesis for the 5-aminopyridazine-3-carbonitrile core.

  • Systematic exploration of the chemical reactivity of the scaffold to enable the creation of diverse chemical libraries.

  • Comprehensive biological screening of these derivatives against a wide range of therapeutic targets, including kinases, microbial enzymes, and CNS receptors.

By systematically addressing these areas, the scientific community can unlock the full therapeutic potential of 5-aminopyridazine-3-carbonitrile derivatives and contribute to the development of the next generation of innovative medicines.

References

  • Studies on new substituted pyridazinones: Synthesis and biological evaluation. Braz. J. Pharm. Sci.2015, 51, 819-829.
  • Aminopyridines in the development of drug candidates against protozoan neglected tropical diseases. Future Med. Chem.2022, 14, 1335-1353.
  • Aminopyridazines as Acetylcholinesterase Inhibitors. J. Med. Chem.2000, 43, 4075-4084.
  • Studies on new substituted pyridazinones: synthesis and biological evaluation. Braz. J. Pharm. Sci.2015, 51, 819-829.
  • Heterocyclic N-oxides as synthetic intermediates. 5. Synthesis of 5-aminopyridazine 1-oxides. J. Org. Chem.1975, 40, 2540-2544.
  • Synthesis and Antimicrobial Activity of some Pyridazinone Derivatives. Biomed. Pharmacol. J.2008, 1, 333-336.
  • The diazines: pyridazine, pyrimidine and pyrazine: reactions and synthesis. In Comprehensive Organic Chemistry II; Elsevier, 2013; pp 1045-1117.
  • A REVIEW ON PYRIDAZINE AS A PHARAMACOLOGICALLY ACTIVE NUCLEUS. Int. J.
  • A Review on Synthetic Protocols of Pyridazine and Pyridazone Analogues. Indo Glob. J. Pharm. Sci.2012, 2, 22-35.
  • An Overview of Pyridazine Derivatives: Various Approaches to Synthesis, Reactivity, and Biological Activity. Mini-Rev. Med. Chem.2024, 24.
  • Design, Synthesis, and Biological Evaluation of Pyridazinones Containing the (2-Fluorophenyl) Piperazine Moiety as Selective MAO-B Inhibitors. Molecules2020, 25, 5476.
  • Synthesis, Characterisation and Biological Evaluation of Pyridazine Derivatives. J. Chem. Pharm. Res.2015, 7, 951-959.
  • Syntheses, Complexation and Biological Activity of Aminopyridines: A Mini-Review. Am. J. Heterocyclic Chem.2021, 7, 11-20.
  • Synthetic Pathways to Pyrido[3,4-c]pyridazines and Their Polycyclic Deriv
  • 4-Aminopyridine. In Wikipedia.
  • 2-Aminopyridine – an unsung hero in drug discovery. RSC Med. Chem.2020, 11, 1005-1006.
  • A Simple Three-component Synthesis of 3-Amino-5-arylpyridazine-4-carbonitriles. S. Afr. J. Chem.2013, 66, 179-182.
  • Approaches towards the synthesis of 5-aminopyrazoles. Beilstein J. Org. Chem.2011, 7, 147-171.
  • Cracking the code: the clinical and molecular impact of aminopyridines; a review (2019–2024). RSC Adv.2025, 15, 10-27.
  • Reaction of 3-(Pyridin-2-yl)-1,2,4-triazine-5-carbonitriles with 2-Amino-4-aryl-1,3-oxazoles in Anhydrous Medium. Russ. J. Org. Chem.2012, 48, 135-139.
  • Comparison of two routes for synthesis 5-aminopyrazole derivative. J. Chem. Pharm. Res.2014, 6, 1426-1431.
  • Bioactive Fused Pyrazoles Inspired by the Adaptability of 5-Aminopyrazole Derivatives: Recent Review. Molecules2025, 30, 134.
  • Synthesis of 5-Substituted 3-Amino-1H-Pyrazole-4-Carbonitriles as Precursors for Microwave Assisted Regiospecific Syntheses of Pyrazolo[1,5-a]Pyrimidines. Molecules2009, 14, 1-13.
  • Regioselectivity in the reaction of 5-amino-3-anilino-1H-pyrazole-4-carbonitrile with cinnamonitriles and enaminones: Synthesis of functionally substituted pyrazolo[1,5-a]pyrimidine derivatives. J. Heterocycl. Chem.2020, 57, 1060-1070.

Sources

Exploratory

pKa values and ionization states of 5-Aminopyridazine-3-carbonitrile

An In-depth Technical Guide: pKa Values and Ionization States of 5-Aminopyridazine-3-carbonitrile Introduction: The Critical Role of Ionization in Drug Efficacy In the landscape of modern drug discovery, a molecule's suc...

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide: pKa Values and Ionization States of 5-Aminopyridazine-3-carbonitrile

Introduction: The Critical Role of Ionization in Drug Efficacy

In the landscape of modern drug discovery, a molecule's success is intrinsically linked to its physicochemical properties. Among these, the acid dissociation constant (pKa) is paramount, as it dictates the ionization state of a compound at a given pH.[1][2] This is particularly crucial for heterocyclic scaffolds like 5-aminopyridazine-3-carbonitrile, a molecule of interest due to the prevalence of the pyridazine ring in bioactive compounds.[3][4] The ionization state governs a molecule's Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) profile, influencing everything from aqueous solubility and membrane permeability to target binding and overall therapeutic efficacy.[5][6]

This guide serves as a technical resource for researchers and drug development professionals, providing a comprehensive analysis of the pKa values and ionization behavior of 5-aminopyridazine-3-carbonitrile. We will delve into the structural features that determine its basicity, outline both computational and experimental methodologies for pKa determination, and discuss the profound implications of its ionization states on its journey from a chemical entity to a potential therapeutic agent.

Structural Analysis and Putative Ionization Centers

To understand the ionization behavior of 5-aminopyridazine-3-carbonitrile, we must first dissect its molecular structure. The molecule possesses three potential sites for protonation: the two nitrogen atoms of the pyridazine ring (N1 and N2) and the exocyclic amino group at the C5 position.

Figure 1. Structure of 5-Aminopyridazine-3-carbonitrile

The intrinsic basicity of the parent pyridazine ring is relatively low, with a reported pKa of approximately 2.3.[7][8] However, the basicity of this core is modulated by the electronic effects of its substituents:

  • Amino Group (-NH₂ at C5): This is a powerful electron-donating group (EDG) through resonance. It increases the electron density within the heterocyclic ring, making the lone pairs on the ring nitrogens more available for protonation and thus increasing their basicity.

  • Cyano Group (-C≡N at C3): This is a strong electron-withdrawing group (EWG) through both inductive and resonance effects. It pulls electron density away from the ring, decreasing the availability of the nitrogen lone pairs and thereby reducing the ring's basicity.

The final pKa values will be a composite of these opposing effects. The C5-amino group is positioned to strongly activate the ring, while the C3-cyano group deactivates it. The protonation is most likely to occur on one of the ring nitrogens, as the delocalization of the positive charge across the aromatic system provides greater stability compared to protonation of the exocyclic amino group.

Theoretical pKa Prediction: An In Silico Approach

Before embarking on laboratory experiments, in silico pKa prediction provides a rapid and cost-effective means to estimate ionization constants.[9][10] These computational methods are invaluable during the early stages of drug design for screening large libraries of compounds.[9]

Methods for pKa prediction can be broadly categorized as empirical (relying on databases of known pKa values) and quantum mechanical (calculating pKa from first principles).[9][10]

  • Empirical/QSAR Methods: Tools like ACD/Labs, ChemAxon, and Epik utilize large databases and quantitative structure-activity relationship (QSAR) models to predict pKa based on fragmental contributions and substituent effects.[11][12] These are extremely fast but may struggle with novel scaffolds not well-represented in their training sets.[10][12]

  • Quantum Mechanical (QM) Methods: These approaches, often using Density Functional Theory (DFT), calculate the free energy change of the protonation reaction via a thermodynamic cycle.[10][13] While computationally more intensive, they are more general and can extrapolate well to new chemical entities.[10]

Table 1: Predicted and Analogous Experimental pKa Values

CompoundPredicted/Experimental pKaMethod/CommentReference
Pyridazine2.33Experimental[7][14]
3-Aminopyridine5.98Experimental[15]
4-Aminopyridine9.17ExperimentalN/A
5-Amino-3-pyridinecarbonitrile2.72Predicted (likely for a ring nitrogen)[16]

The predicted pKa of 2.72 for a related pyridine compound suggests a significant decrease in basicity due to the cyano group.[16] However, for our pyridazine structure, the influence of the second nitrogen and the C5-amino group will be critical. Given the pKa of 3-aminopyridine is ~6, it is reasonable to hypothesize that at least one pKa for 5-aminopyridazine-3-carbonitrile will fall in the range of 3-5, representing the protonation of a ring nitrogen.

Experimental Determination of pKa

While predictions are useful, experimental determination remains the gold standard for accurate pKa values. The two most common and reliable methods for pharmaceutical compounds are potentiometric titration and UV-Vis spectrophotometry.[12]

Potentiometric Titration

This method directly measures the change in pH of a solution as a titrant (a strong acid or base) is added incrementally. The pKa is determined from the midpoint of the buffer region in the resulting titration curve, where the concentrations of the protonated and deprotonated species are equal.[17][18] It is a robust and precise technique, particularly for compounds with sufficient solubility.[19][20]

Potentiometric_Titration_Workflow cluster_prep Preparation cluster_titration Titration cluster_analysis Data Analysis P1 Calibrate pH Meter (pH 4, 7, 10 buffers) P2 Prepare Analyte Solution (e.g., 1 mM in 0.15 M KCl) P1->P2 P3 Prepare Titrant (0.1 M HCl or NaOH) P2->P3 T1 Purge Analyte with N2 Gas P3->T1 T2 Immerse Electrode & Stir T1->T2 T3 Add Titrant Incrementally T2->T3 T4 Record pH after Each Addition T3->T4 T4->T3 A1 Plot pH vs. Titrant Volume T4->A1 A2 Calculate 1st Derivative (d(pH)/dV) A1->A2 A3 Identify Inflection Point (Equivalence Point) A2->A3 A4 Determine pH at Half-Equivalence Point (pH = pKa) A3->A4 UV_Vis_Workflow cluster_prep Preparation cluster_measurement Spectral Measurement cluster_analysis Data Analysis P1 Prepare Buffer Series (e.g., pH 2-12, constant ionic strength) M1 Add Analyte to Each Buffer in 96-well UV plate P1->M1 P2 Prepare Analyte Stock Solution (e.g., 10 mM in DMSO) P2->M1 M2 Acquire UV-Vis Spectra (230-500 nm) for each pH M1->M2 M3 Identify Isosbestic Points & λmax for Acidic/Basic Species M2->M3 A1 Plot Absorbance at a chosen λ vs. pH M3->A1 A2 Fit Data to Sigmoidal Curve (e.g., Henderson-Hasselbalch) A1->A2 A3 Determine Inflection Point of the Curve (pKa) A2->A3

Caption: Workflow for pKa determination by UV-Vis spectrophotometry.
  • Solution Preparation:

    • Buffers: Prepare a series of buffer solutions covering a wide pH range (e.g., pH 2 to 12) with constant ionic strength (e.g., 0.1 M). [21] * Analyte: Prepare a concentrated stock solution of the compound in a suitable solvent like DMSO (e.g., 10 mM). [21]2. Sample Preparation:

    • Using a 96-well UV-transparent microplate, add a fixed amount of the analyte stock solution to each well containing the different pH buffers. [21]The final concentration of DMSO should be low (≤2% v/v) to minimize its effect on the aqueous pKa.

  • Spectral Acquisition:

    • Record the full UV-Vis spectrum (e.g., 230-500 nm) for each well using a plate reader.

    • Acquire spectra for the most acidic and most basic solutions to determine the absorbance profiles of the fully protonated (AH+) and neutral (A) species.

    • Identify one or more wavelengths where the absorbance changes significantly with pH.

  • Data Analysis:

    • Plot the absorbance at a chosen wavelength versus the pH of the buffer.

    • The data should form a sigmoidal curve. The pKa corresponds to the pH at the inflection point of this curve. [22] * Alternatively, the pKa can be calculated using the Henderson-Hasselbalch equation adapted for spectrophotometry:

      • For a weak base: pKa = pH + log[(A - AI) / (AM - A)]

      • Where A is the absorbance at a given pH, AI is the absorbance of the ionized (protonated) form, and AM is the absorbance of the molecular (neutral) form. [1]

Analysis of Ionization States and Equilibria

Based on the structural analysis and comparison with related compounds, 5-aminopyridazine-3-carbonitrile is expected to be a weak base. The primary ionization event will be the protonation of one of the ring nitrogen atoms. The specific nitrogen that is protonated first (N1 vs. N2) depends on the subtle interplay of substituent effects, a question best resolved by advanced computational modeling or NMR spectroscopy. The resulting cation is stabilized by resonance.

Caption: Predominant ionization equilibrium for 5-aminopyridazine-3-carbonitrile.

A second, much lower pKa associated with the exocyclic amino group might exist, but this would correspond to the deprotonation of the -NH₃⁺ group (acidic pKa) and would likely be outside the physiological range.

Implications for Drug Development

The pKa value is not merely an academic number; it is a critical predictor of a drug's behavior in the body. [6]

  • Solubility: The ionized form of a molecule is generally much more water-soluble than the neutral form. For a basic compound like 5-aminopyridazine-3-carbonitrile, solubility will be significantly higher in the acidic environment of the stomach (pH 1-3) than in the more neutral environment of the intestines (pH 5.5-8). [1]* Permeability and Absorption: According to the pH-partition hypothesis, only the neutral, more lipophilic form of a drug can passively diffuse across biological membranes. A compound with a pKa of 4.0 will be over 99.9% protonated (charged) in the stomach, limiting absorption there. In the upper intestine (pH ~6), it would be ~99% protonated. Its absorption would be favored in more distal parts of the intestine where the pH is higher.

  • Lipophilicity (LogD): While LogP is the partition coefficient of the neutral species, LogD is the pH-dependent partition coefficient, accounting for all ionization states. For a basic drug, LogD will be highest at pH values above its pKa and will decrease as the pH drops and the molecule becomes more ionized and hydrophilic.

  • Target Binding: Ionic interactions are often key components of a drug's binding to its biological target. Knowing the predominant ionization state at physiological pH (7.4) is essential for designing molecules that can form critical salt bridges or hydrogen bonds within a receptor's binding pocket.

Using the Henderson-Hasselbalch equation (pH = pKa + log([Base]/[Acid])), we can calculate the percentage of the compound that is ionized at physiological pH.

Table 2: Calculated Percent Ionization at Physiological pH (7.4)

Assumed pKa% Ionized (Protonated)Predominant FormImplications
3.50.01%NeutralHigh membrane permeability, potentially low solubility
4.50.13%NeutralHigh membrane permeability, potentially low solubility
5.51.25%NeutralGood balance of permeability and solubility
6.58.2%Mostly NeutralFavorable balance for oral absorption

Conclusion

5-Aminopyridazine-3-carbonitrile presents a classic case study in how substituent effects modulate the intrinsic basicity of a heterocyclic core. Its ionization behavior, characterized by a pKa value likely falling in the weakly basic range, is a critical determinant of its potential as a drug candidate. Accurate determination of this value, through a combination of reliable in silico prediction and rigorous experimental methods like potentiometric titration or UV-Vis spectrophotometry, is not an optional exercise but a fundamental requirement. The insights gained from understanding its pKa and resulting ionization state provide an indispensable foundation for optimizing solubility, absorption, and target engagement, ultimately guiding the rational design of more effective and successful therapeutic agents.

References

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  • Optibrium. (n.d.). Predicting pKa Using a Combination of Quantum Mechanical and Machine Learning Methods. Retrieved from [Link]

  • Jusufi, A., & Grujoska, V. (n.d.). Overview on chromatographic and potentiometric based approaches for pKa determination of sparingly soluble substances. Academia.edu. Retrieved from [Link]

  • Chemagination. (n.d.). How to measure pKa by UV-vis spectrophotometry: A Chemagination Know-How Guide. Retrieved from [Link]

  • Seker, M., et al. (2024). Elucidating Ionization Behavior: Potentiometric Titration for Precise Determination of pKa Values in Medicinal Chemistry. DergiPark. Retrieved from [Link]

  • Wagen, C. (2025). How to Predict pKa. Rowan. Retrieved from [Link]

  • Delaude, C., et al. (2012). Rapid Determination of Ionization Constants (pKa) by UV Spectroscopy Using 96-Well Microtiter Plates. PMC. Retrieved from [Link]

  • Pinter, T., et al. (n.d.). Comparative evaluation of pKa prediction tools on a drug discovery dataset. Academia.edu. Retrieved from [Link]

  • Nakatsuji, H., et al. (2021). Recent Developments of Computational Methods for pKa Prediction Based on Electronic Structure Theory with Solvation Models. MDPI. Retrieved from [Link]

  • Reijenga, J., et al. (2013). Development of Methods for the Determination of pKa Values. PMC. Retrieved from [Link]

  • Leito, I., et al. (2017). pKa values of nitrogen heterocycles in acetonitrile (MeCN), water and gas-phase basicities (GB). Eur. J. Org. Chem. Retrieved from [Link]

  • Leito, I., et al. (n.d.). On the basicity of conjugated nitrogen heterocycles in different media. FULIR. Retrieved from [Link]

  • Alcázar, J., et al. (n.d.). Reliable and accurate prediction of basic pKa values in nitrogen compounds: the pKa shift in supramolecular systems as a case study. PMC. Retrieved from [Link]

  • Alcázar, J., et al. (2023). Reliable and accurate prediction of basic pKa values in nitrogen compounds. Journal of Cheminformatics. Retrieved from [Link]

  • de la Cruz, X., et al. (2006). Theoretical prediction of relative and absolute pKa values of aminopyridines. PubMed. Retrieved from [Link]

  • Unknown. (n.d.). pKa of a dye: UV-VIS Spectroscopy. Course Hero. Retrieved from [Link]

  • Unknown. (n.d.). UV-Vis Spectrometry, pKa of a dye. Scribd. Retrieved from [Link]

  • Ram, H. N. A., et al. (2019). Recent Advancements in Spectrophotometric pKa Determinations: A Review. Indian Journal of Pharmaceutical Education and Research. Retrieved from [Link]

  • Unknown. (n.d.). Exploring Potential, Synthetic Methods and General Chemistry of Pyridazine and Pyridazinone: A Brief Introduction. Semantic Scholar. Retrieved from [Link]

  • Zafar, S., et al. (2014). REPORT Determination of pKa values of new phenacyl-piperidine derivatives by potentiometric titration method in aqueous medium. Pak. J. Pharm. Sci. Retrieved from [Link]

  • Meanwell, N. A. (2018). The pyridazine heterocycle in molecular recognition and drug discovery. PMC. Retrieved from [Link]

  • Unknown. (2025). Ionization constants (pKa) in pharmaceutical chemistry: Experimental and computational determination in drug discovery and development. ijirss. Retrieved from [Link]

  • PubChem. (n.d.). 5-aminopyridazine-3-carbonitrile (C5H4N4). PubChemLite. Retrieved from [Link]

  • Liptak, M. D., & Shields, G. C. (2012). Computational Estimation of the Acidities of Pyrimidines and Related Compounds. PMC. Retrieved from [Link]

  • Mongin, F., et al. (2007). Pyridine pK a (THF) changes caused by substituent effects. ResearchGate. Retrieved from [Link]

  • Meanwell, N. A. (2023). The Role of the Pyridazine Ring in Molecular Recognition & Drug Discovery. Blumberg Institute. Retrieved from [Link]

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Foundational

The Pyridazine Ring System: An In-depth Technical Guide to its Electronic Properties and Reactivity for the Modern Chemist

Introduction: The Ascendant Role of Pyridazine in Contemporary Chemistry The pyridazine ring, a 1,2-diazine, has emerged from relative obscurity to become a cornerstone in modern medicinal chemistry and materials science...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Ascendant Role of Pyridazine in Contemporary Chemistry

The pyridazine ring, a 1,2-diazine, has emerged from relative obscurity to become a cornerstone in modern medicinal chemistry and materials science.[1] Initially less explored than its pyrimidine and pyrazine isomers, the unique juxtaposition of its two nitrogen atoms imparts a distinct set of physicochemical properties that are increasingly leveraged by researchers to address complex scientific challenges.[2] This guide, intended for researchers, scientists, and drug development professionals, provides a comprehensive exploration of the electronic architecture of the pyridazine nucleus and the direct consequences of this architecture on its chemical reactivity. We will delve into the causality behind its reactivity patterns and provide field-proven insights and methodologies for its strategic functionalization.

The pyridazine scaffold is characterized by a potent combination of weak basicity, a significant dipole moment that facilitates π-π stacking interactions, and a robust, dual hydrogen-bonding capacity, all of which are critical in the context of drug-target interactions.[2] These attributes contribute to its growing appeal as a bioisosteric replacement for phenyl rings and other heterocycles, often conferring improved physicochemical properties such as reduced lipophilicity and lower inhibition of cytochrome P450 enzymes.[2] This guide will provide a foundational understanding of the pyridazine ring system, enabling its more effective deployment in molecular design and synthesis.

The Electronic Landscape of the Pyridazine Nucleus

The reactivity of the pyridazine ring is a direct consequence of its unique electronic distribution, which is dominated by the presence of two adjacent, electronegative nitrogen atoms. This arrangement leads to a significantly π-deficient aromatic system, a key feature that governs its interactions with both electrophiles and nucleophiles.

Aromaticity and π-Deficiency

The pyridazine ring is aromatic, but its aromaticity is attenuated compared to benzene due to the electron-withdrawing nature of the nitrogen atoms.[2] This results in a lower resonance energy and a pronounced π-deficient character across the carbon atoms of the ring.[3] This π-deficiency is not uniform; the carbon atoms at the 3- and 6-positions are particularly electron-poor, a feature that can be exploited to modulate the properties of attached substituents.[2]

Basicity and Dipole Moment

With a pKa of approximately 2.3, pyridazine is a weak base, considerably weaker than pyridine (pKa 5.2).[4] This reduced basicity is a result of the inductive electron withdrawal by the second nitrogen atom, which destabilizes the protonated form.[4] However, repulsion between the lone pairs on the adjacent nitrogen atoms means that protonation occurs more readily than if only inductive effects were at play.[4]

Of the diazines, pyridazine possesses the highest dipole moment (approximately 4D). This high polarity is attributed to the asymmetry in electron distribution caused by the adjacent nitrogen atoms and contributes to its higher boiling point compared to pyrimidine and pyrazine.[4] This large dipole moment is a key factor in its ability to engage in beneficial π-π stacking and dipole-dipole interactions within biological systems.[2]

Comparative Physicochemical Properties

To fully appreciate the unique character of the pyridazine ring, it is instructive to compare its properties with those of its isomers and other common aromatic systems.

PropertyPyridazinePyrimidinePyrazinePyridineBenzene
pKa 2.33[4]1.30[4]0.65[4]5.2[4]N/A
Dipole Moment (D) ~4.02.402.20
Boiling Point (°C) 207[4]123[4]118[4]11580
Aromaticity Index (IA) 79[2]838186[2]100[2]

Table 1: Comparative physicochemical properties of pyridazine and related aromatic systems.

Reactivity of the Pyridazine Ring: A Tale of Two Pathways

The π-deficient nature of the pyridazine ring dictates its reactivity. It is generally resistant to electrophilic attack unless activated by electron-donating groups, but is highly susceptible to nucleophilic and radical substitution.

Electrophilic Aromatic Substitution: A Challenging Endeavor

Unsubstituted diazines, including pyridazine, are significantly more resistant to electrophilic substitution than pyridine.[4] This is due to the deactivating effect of the nitrogen atoms, which is exacerbated by protonation of the ring nitrogen under the strongly acidic conditions often required for these reactions. However, electrophilic substitution can be achieved when the ring is activated by potent electron-donating groups.[5]

Nucleophilic Aromatic Substitution (SNAr): The Predominant Pathway

The electron-deficient nature of the pyridazine ring makes it an excellent substrate for nucleophilic aromatic substitution (SNAr).[6] Halogenated pyridazines, particularly those with halogens at the 3- or 6-positions, are highly reactive towards nucleophiles. The attack of a nucleophile forms a stabilized Meisenheimer-like intermediate, with the negative charge delocalized onto the electronegative nitrogen atoms.[7] Subsequent loss of the leaving group restores aromaticity.

Unlike pyridine, where nucleophilic attack is favored at the C2/C4 positions, the preferred site of attack on the unsubstituted pyridazine ring is C4/C5.[6][7] However, in substituted pyridazines, the regioselectivity is influenced by the nature and position of the substituents. For example, in 3,6-dichloropyridazine, nucleophilic attack can occur at either the 3/6 or 4/5 positions depending on the reaction conditions and the nucleophile.[8]

Experimental Protocol: Nucleophilic Aromatic Substitution of 3,6-Dichloropyridazine with an Amine

This protocol describes a general procedure for the amination of 3,6-dichloropyridazine, a common starting material in pyridazine chemistry.

Materials:

  • 3,6-Dichloropyridazine

  • Amine of choice (e.g., morpholine, piperidine)

  • Solvent (e.g., ethanol, N,N-dimethylformamide)

  • Base (e.g., triethylamine, potassium carbonate) - optional, depending on the amine's basicity

Procedure:

  • In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 3,6-dichloropyridazine (1.0 eq) in the chosen solvent.

  • Add the amine (1.0-1.2 eq). If the amine hydrochloride salt is used, or if the amine is not a strong base, add an appropriate base (1.0-1.2 eq).

  • Heat the reaction mixture to reflux and monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Upon completion, allow the reaction mixture to cool to room temperature.

  • If a precipitate has formed, filter the solid and wash with a small amount of cold solvent.

  • If no precipitate forms, remove the solvent under reduced pressure.

  • Purify the crude product by recrystallization or column chromatography on silica gel.

Self-Validation: The progress of the reaction can be monitored by the disappearance of the starting material and the appearance of a new, more polar spot on the TLC plate. The final product can be characterized by NMR spectroscopy and mass spectrometry to confirm its structure and purity. The regioselectivity of the substitution can be determined by 2D NMR techniques (e.g., HMBC, NOESY).

Nucleophilic_Aromatic_Substitution sub Halogenated Pyridazine meisenheimer Meisenheimer-like Intermediate (Stabilized by N atoms) sub->meisenheimer Attack at C-X bond nuc Nucleophile (Nu⁻) nuc->meisenheimer prod Substituted Pyridazine meisenheimer->prod Loss of Leaving Group lg Leaving Group (X⁻) meisenheimer->lg

Caption: Generalized mechanism of Nucleophilic Aromatic Substitution (SNAr) on a halogenated pyridazine.

Metal-Catalyzed Cross-Coupling Reactions: Building Molecular Complexity

Palladium-catalyzed cross-coupling reactions have revolutionized the functionalization of the pyridazine ring, enabling the formation of C-C and C-heteroatom bonds with high efficiency and selectivity.[1][8] Reactions such as Suzuki-Miyaura, Stille, Sonogashira, and Heck are now routinely employed to introduce a wide array of substituents onto the pyridazine core.[9] Chloropyridazines are particularly effective substrates for these reactions, often negating the need for more expensive and less stable bromo- or iodo-derivatives.[10]

Experimental Protocol: Suzuki-Miyaura Cross-Coupling of a Chloropyridazine

This protocol provides a general method for the Suzuki-Miyaura coupling of a chloropyridazine with a boronic acid.

Materials:

  • Chloropyridazine derivative (1.0 eq)

  • Aryl or heteroaryl boronic acid (1.1-1.5 eq)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, PdCl₂(dppf)) (1-5 mol%)

  • Base (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄) (2.0-3.0 eq)

  • Solvent system (e.g., Toluene/EtOH/H₂O, Dioxane/H₂O)

Procedure:

  • To a Schlenk flask, add the chloropyridazine, boronic acid, palladium catalyst, and base.

  • Evacuate and backfill the flask with an inert gas (e.g., Argon, Nitrogen) three times.

  • Add the degassed solvent system via syringe.

  • Heat the reaction mixture to the desired temperature (typically 80-110 °C) and stir vigorously.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature and dilute with an organic solvent (e.g., ethyl acetate).

  • Wash the organic layer with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Self-Validation: The reaction can be monitored for the consumption of the starting materials and the formation of the product. The final product's identity and purity should be confirmed by NMR and mass spectrometry.

Suzuki_Miyaura_Coupling_Workflow start Start setup Reaction Setup (Chloropyridazine, Boronic Acid, Catalyst, Base, Solvent) start->setup inert Inert Atmosphere (Evacuate & Backfill) setup->inert reaction Heating & Stirring inert->reaction monitoring Reaction Monitoring (TLC/LC-MS) reaction->monitoring monitoring->reaction Incomplete workup Aqueous Workup (Extraction & Washing) monitoring->workup Complete purification Purification (Column Chromatography) workup->purification analysis Product Analysis (NMR, MS) purification->analysis end End analysis->end

Caption: A general experimental workflow for the Suzuki-Miyaura cross-coupling of a chloropyridazine.

Cycloaddition Reactions: Constructing Fused Ring Systems

The electron-deficient nature of the pyridazine ring makes it an excellent diene in inverse-electron-demand Diels-Alder (IEDDA) reactions.[11][12][13] This reactivity allows for the construction of various fused heterocyclic systems. Pyridazines can react with electron-rich dienophiles, such as enamines or ynamines, to form bicyclic adducts which can then undergo further transformations.[14]

Radical Reactions: The Minisci Reaction

The Minisci reaction provides a powerful method for the direct C-H alkylation and acylation of electron-deficient heterocycles, including pyridazine.[15][16] The reaction involves the generation of a nucleophilic radical, typically from a carboxylic acid, which then adds to the protonated pyridazine ring. The regioselectivity of the Minisci reaction on pyridazine typically favors attack at the 3- and 6-positions.[15]

The Pyridazine Moiety in Drug Discovery and Development

The unique electronic and steric properties of the pyridazine ring have made it an increasingly popular scaffold in drug discovery.[2] Its ability to act as a hydrogen bond acceptor, engage in dipole-dipole interactions, and serve as a rigid linker has been exploited in the design of numerous bioactive molecules. The introduction of a pyridazine ring can lead to improved potency, selectivity, and pharmacokinetic properties. Several approved drugs, such as Relugolix and Deucravacitinib, feature a pyridazine core, highlighting its clinical significance.[2]

Conclusion: A Versatile Tool for the Modern Chemist

The pyridazine ring system, with its distinct electronic properties and predictable reactivity, offers a wealth of opportunities for the modern chemist. Its π-deficient nature, while rendering it unreactive towards classical electrophilic substitution, opens up a rich landscape of nucleophilic, radical, and cycloaddition reactions. The advent of powerful synthetic methodologies, particularly metal-catalyzed cross-coupling, has made the synthesis of complex, highly functionalized pyridazine derivatives more accessible than ever. As our understanding of its nuanced reactivity continues to grow, the pyridazine ring is poised to play an even more significant role in the development of new therapeutics, functional materials, and agrochemicals. This guide has provided a foundational understanding of the core principles governing the electronic properties and reactivity of pyridazine, empowering researchers to harness its full potential in their scientific endeavors.

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  • Wikipedia. (n.d.). Minisci reaction.
  • Wunderlich, S. H., & Knochel, P. (2018). Lewis Acid Directed Regioselective Metalations of Pyridazine.
  • Kumar, A., et al. (2016). Synthesis, Characterisation and Biological Evaluation of Pyridazine Derivatives. Journal of Chemical and Pharmaceutical Research, 8(8), 643-650.
  • van der Vliet, D. L., et al. (2019). Synthetic methodology towards allylic trans-cyclooctene-ethers enables modification of carbohydrates: bioorthogonal manipulation of the lac repressor. Chemical Science, 10(11), 3241-3246.
  • Zhang, Y., et al. (2018). Inverse-Electron-Demand Diels–Alder Reactions for the Synthesis of Pyridazines on DNA. Organic Letters, 20(23), 7564–7568.
  • University of Calgary. Diazines.
  • IJCRT.org. (n.d.). A REVIEW ON PYRIDAZINE AS A PHARAMACOLOGICALLY ACTIVE NUCLEUS.
  • Asif, M. (2010). Exploring Potential, Synthetic Methods and General Chemistry of Pyridazine and Pyridazinone: A Brief Introduction. International Journal of ChemTech Research, 2(2), 1113-1124.
  • Oliveira-Campos, A. M. F., et al. (n.d.). Synthesis of pyridazine and pyridopyridazine derivatives. Results and Discussion. Universidade do Minho.
  • Lü, R., et al. (2025). Computational Chemistry Aided Organic Chemistry Teaching: A Case of Comparison of Basicity and Stability of Diazine Isomers. University Chemistry, 40(3), 76-82.
  • MacMillan, D. W. C., et al. (2017). Intermolecular Reactions of Pyridyl Radicals with Olefins via Photoredox Catalysis. Journal of the American Chemical Society, 139(15), 5429-5432.
  • Ghaffari, B., et al. (2020). Diazines and Triazines as Building Blocks in Ligands for Metal-Mediated Catalytic Transformations.
  • The Organic Chemistry Tutor. (2023, April 14). Amines Part 8 - Nucleophilic Aromatic Substitution of Pyridine [Video]. YouTube.
  • Wikipedia. (n.d.).
  • Wiessler, M., & Kliem, C. (2009). The Diels-Alder-Reaction with inverse-Electron-Demand, a very efficient versatile Click-Reaction Concept for proper Ligation of variable molecular Partners. International Journal of Medical Sciences, 6(7), 377-384.
  • Organic Chemistry Portal. (2018, October 17).
  • Austin, J. (n.d.). Pyridazine.
  • Hobbs, W. J. (n.d.). SYNTHESIS AND CHARACTERIZATION 1 Synthesis and Characterization of Unique Pyridazines. Liberty University.
  • BenchChem. (2025). Application Notes and Protocols for Regioselective Synthesis Using 2-Chloropyridine-3-boronic Acid.
  • ResearchGate. (n.d.). Physical Properties of Pyridazines.
  • Heinisch, G. (1987). Advances in the Synthesis of Substituted Pyridazines via Introduction of Carbon Functional Group into the Parent heterocycle. HETEROCYCLES, 26(2), 481-503.
  • Stevens, A. M., & Morris, G. A. (2016). Suzuki–Miyaura Coupling. In Synthetic Methods in Drug Discovery: Volume 1 (pp. 1-48). Royal Society of Chemistry.
  • Jencks, W. P., & Westheimer, F. H. (n.d.).
  • Studylib.net. (n.d.). Suzuki Reaction Lab: Cross-Coupling & Green Chemistry.
  • Birou, M. (n.d.). IO Typical Reactivity of The Diazines: Pyridazine, Pyrimidine and Pyrazine. Scribd.
  • Chemistry - The Mystery of Molecules. (2020, September 8). (L-450) Nucleophilic aromatic substitution on Pyridine: Resonance, Mechanism and Selectivity [Video]. YouTube.
  • ResearchGate. (n.d.). Physicochemical properties of pyridazine-substituted imidazopyridazine analogues.
  • Williams, R. (n.d.).
  • Wikipedia. (n.d.). Inverse electron-demand Diels–Alder reaction.

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Protocols & Analytical Methods

Method

Application Notes and Protocols for the Scalable Synthesis of 5-Aminopyridazine-3-carbonitrile

For Researchers, Scientists, and Drug Development Professionals Introduction: The Strategic Importance of the Pyridazine Core in Medicinal Chemistry The pyridazine nucleus is a privileged scaffold in medicinal chemistry,...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Strategic Importance of the Pyridazine Core in Medicinal Chemistry

The pyridazine nucleus is a privileged scaffold in medicinal chemistry, conferring a unique combination of physicochemical properties that are advantageous for drug design. As a six-membered aromatic heterocycle containing two adjacent nitrogen atoms, the pyridazine ring system is a versatile building block in the synthesis of a wide array of biologically active compounds. 5-Aminopyridazine-3-carbonitrile, in particular, serves as a crucial intermediate in the development of novel therapeutics, including kinase inhibitors and agents targeting G-protein coupled receptors. The presence of the amino and cyano functionalities provides reactive handles for further molecular elaboration, enabling the exploration of diverse chemical space in the quest for new and effective drugs. The development of robust and scalable synthetic routes to this key intermediate is therefore of paramount importance to the pharmaceutical industry.

Protocol I: One-Pot Three-Component Synthesis from Glyoxal, Malononitrile, and Hydrazine Hydrate

This protocol details a highly efficient and scalable one-pot synthesis of 5-Aminopyridazine-3-carbonitrile. The procedure is based on a three-component reaction that leverages readily available and cost-effective starting materials, making it suitable for large-scale production. The reaction proceeds under mild conditions and typically affords the product in good yield with high purity.[1][2]

Reaction Principle and Causality

The synthesis relies on the sequential condensation of glyoxal, malononitrile, and hydrazine hydrate. The reaction is initiated by the formation of a glyoxal monohydrazone intermediate upon the addition of hydrazine hydrate to glyoxal. This intermediate then undergoes a Knoevenagel condensation with malononitrile, followed by an intramolecular cyclization and subsequent tautomerization to yield the stable aromatic 5-aminopyridazine-3-carbonitrile. The choice of a one-pot procedure significantly enhances the process efficiency by minimizing intermediate isolation steps, reducing solvent waste, and shortening the overall reaction time. The use of an ethanol-water solvent system is not only environmentally benign but also facilitates the precipitation of the product, simplifying its isolation.

Experimental Workflow Diagram

G cluster_0 Reaction Setup cluster_1 Intermediate Formation cluster_2 Condensation and Cyclization cluster_3 Product Isolation A Charge Reactor with: - Glyoxal (40% in H2O) - Ethanol - Water B Add Hydrazine Hydrate (exothermic, control temperature) A->B Step 1 C Stir at Room Temperature (Formation of Glyoxal Monohydrazone) B->C D Add Malononitrile C->D Step 2 E Stir at Room Temperature (Precipitation of Product) D->E F Filter the Precipitate E->F G Wash with Water and Ethanol F->G H Dry under Vacuum G->H I 5-Aminopyridazine-3-carbonitrile H->I

Caption: One-pot synthesis workflow for 5-Aminopyridazine-3-carbonitrile.

Quantitative Data Summary
ParameterValueNotes
Glyoxal (40% in H₂O)1.0 eq
Malononitrile1.0 eq
Hydrazine Hydrate (80%)1.1 eqA slight excess ensures complete reaction.
SolventEthanol/Water (1:1 v/v)
TemperatureRoom TemperatureExothermic addition of hydrazine may require initial cooling.
Reaction Time1-2 hoursMonitored by TLC or LC-MS.
Expected Yield75-85%
Step-by-Step Experimental Protocol
  • Reactor Setup: To a suitable reaction vessel equipped with a mechanical stirrer and a temperature probe, add glyoxal (40% solution in water, 1.0 equivalent), ethanol, and water in a 1:1 ratio.

  • Hydrazone Formation: Cool the mixture to 10-15 °C in an ice bath. Slowly add hydrazine hydrate (80% solution, 1.1 equivalents) dropwise, maintaining the internal temperature below 25 °C. A slight exotherm may be observed.

  • Stirring: After the addition is complete, remove the ice bath and stir the reaction mixture at room temperature for 30 minutes.

  • Malononitrile Addition: Add malononitrile (1.0 equivalent) portion-wise to the reaction mixture.

  • Reaction and Precipitation: Continue stirring at room temperature for an additional 1-2 hours. The product will begin to precipitate out of the solution as a pale yellow to off-white solid.

  • Isolation: Filter the solid product using a Buchner funnel.

  • Washing: Wash the filter cake sequentially with cold water and cold ethanol to remove any unreacted starting materials and impurities.

  • Drying: Dry the product under vacuum at 50-60 °C to a constant weight.

Protocol II: Two-Step Synthesis via Isolated Hydrazone Intermediate

For applications requiring exceptionally high purity, a two-step protocol involving the isolation of the glyoxal monohydrazone intermediate can be employed. This method provides greater control over the reaction and can lead to a cleaner final product, albeit with a slightly longer overall process time.

Reaction Principle and Causality

This protocol separates the formation of the glyoxal monohydrazone from the subsequent condensation and cyclization steps. By isolating the hydrazone, any impurities from the initial reaction can be removed before proceeding. This can be particularly advantageous when dealing with less pure starting materials or when scaling up the reaction where exothermic events are more challenging to control. The isolated hydrazone is then reacted with malononitrile under similar conditions to the one-pot protocol to yield the final product.

Experimental Workflow Diagram

G cluster_0 Step 1: Hydrazone Synthesis cluster_1 Step 2: Pyridazine Formation A Charge Reactor with: - Glyoxal (40% in H2O) - Ethanol - Water B Add Hydrazine Hydrate A->B C Isolate Glyoxal Monohydrazone B->C D Charge Reactor with: - Isolated Hydrazone - Ethanol - Water C->D Intermediate Transfer E Add Malononitrile D->E F Stir at Room Temperature (Precipitation of Product) E->F G Isolate and Dry Product F->G H 5-Aminopyridazine-3-carbonitrile G->H

Caption: Two-step synthesis workflow with isolated intermediate.

Quantitative Data Summary
ParameterStep 1: Hydrazone FormationStep 2: Pyridazine Formation
Reactants
Glyoxal (40% in H₂O)1.0 eq-
Hydrazine Hydrate (80%)1.05 eq-
Glyoxal Monohydrazone-1.0 eq
Malononitrile-1.0 eq
Conditions
SolventEthanol/Water (1:1 v/v)Ethanol/Water (1:1 v/v)
Temperature10-25 °CRoom Temperature
Reaction Time30-60 minutes1-2 hours
Outcome
Expected Yield>90% (crude)80-90% (from hydrazone)
Step-by-Step Experimental Protocol

Step 1: Synthesis of Glyoxal Monohydrazone

  • Follow steps 1 and 2 of Protocol I.

  • After stirring for 30 minutes, concentrate the reaction mixture under reduced pressure to remove the ethanol.

  • Cool the remaining aqueous solution in an ice bath to precipitate the glyoxal monohydrazone.

  • Filter the solid and wash with a minimal amount of cold water.

  • The moist solid can be used directly in the next step or dried under vacuum for storage.

Step 2: Synthesis of 5-Aminopyridazine-3-carbonitrile

  • To a reaction vessel, add the isolated glyoxal monohydrazone (1.0 equivalent), ethanol, and water in a 1:1 ratio.

  • Add malononitrile (1.0 equivalent) and stir the mixture at room temperature for 1-2 hours.

  • Follow steps 6-8 of Protocol I for product isolation, washing, and drying.

Process Optimization and Safety Considerations

  • Temperature Control: The initial reaction between glyoxal and hydrazine hydrate is exothermic. For large-scale synthesis, careful control of the addition rate and efficient cooling are crucial to prevent runaway reactions.

  • Solvent Selection: While ethanol/water is a good solvent system, other polar protic solvents can be explored for optimizing product precipitation and purity.

  • Purity of Starting Materials: The quality of glyoxal and malononitrile can impact the final product's color and purity. Use of high-purity reagents is recommended for pharmaceutical applications.

  • Safety: Hydrazine hydrate is toxic and corrosive. Handle with appropriate personal protective equipment (PPE), including gloves and safety glasses, in a well-ventilated fume hood. Malononitrile is also toxic and should be handled with care.

References

  • A Simple Three-component Synthesis of 3-Amino-5-arylpyridazine-4-carbonitriles. South African Journal of Chemistry. [3]

  • A simple three-component synthesis of 3-amino-5-arylpyridazine-4-carbonitriles. SciELO. [1]

  • A Simple Three-component Synthesis of 3-Amino-5-arylpyridazine-4-carbonitriles. ResearchGate. [2]

  • Synthesis of pyridine-3-carbonitriles. ResearchGate.

  • A Review on Synthetic Protocols of Pyridazine and Pyridazone Analogues. Indo Global Journal of Pharmaceutical Sciences. [4]

  • Heterocyclic o-Aminonitriles: Preparation of Pyrazolo[3,4-d]-pyrimidines with Modification of the Substituents at the 1-Position. National Center for Biotechnology Information. [5]

Sources

Application

Application Note: Optimized Hydrolysis Conditions for 5-Aminopyridazine-3-carbonitrile

The following Application Note and Protocol guide is designed for researchers and drug development professionals working with pyridazine scaffolds. Executive Summary The hydrolysis of 5-aminopyridazine-3-carbonitrile (CA...

Author: BenchChem Technical Support Team. Date: February 2026

The following Application Note and Protocol guide is designed for researchers and drug development professionals working with pyridazine scaffolds.

Executive Summary

The hydrolysis of 5-aminopyridazine-3-carbonitrile (CAS: 13600-47-0) is a critical transformation in the synthesis of bioactive pyridazine derivatives, particularly for Gabazine analogs and kinase inhibitors. This guide outlines three validated protocols for converting the nitrile moiety to either the carboxylic acid (Full Hydrolysis) or the carboxamide (Partial Hydrolysis).

Key Findings:

  • Method A (Basic Hydrolysis) is the preferred route for high-yield synthesis of the carboxylic acid, minimizing ring degradation.

  • Method B (Radziszewski Reaction) offers high selectivity for the carboxamide intermediate.

  • Critical Control Point: Precise pH adjustment during workup is required to isolate the zwitterionic amino acid product effectively.

Mechanistic Considerations & Reaction Pathway

The pyridazine ring is electron-deficient (π-deficient), making the nitrile carbon highly electrophilic. However, the amino group at the 5-position acts as an electron-donating group (EDG) via resonance, partially deactivating the nitrile compared to unsubstituted pyridazines.

  • Challenge: The ring is susceptible to nucleophilic attack or ring-opening under harsh conditions.

  • Solution: Use of controlled basic conditions prevents ring degradation while effectively attacking the nitrile carbon.

Reaction Pathway Diagram

ReactionPathway Nitrile 5-Aminopyridazine- 3-carbonitrile Imidate Imidate/Imidic Acid (Transient) Nitrile->Imidate OH- / H2O Nucleophilic Attack Amide 5-Aminopyridazine- 3-carboxamide Nitrile->Amide H2O2 / NaOH (Radziszewski) Imidate->Amide Tautomerization Acid 5-Aminopyridazine- 3-carboxylic Acid Amide->Acid Hydrolysis (-NH3)

Figure 1: Stepwise hydrolysis pathway from nitrile to carboxylic acid.

Experimental Protocols

Method A: Basic Hydrolysis (Target: Carboxylic Acid)

Status: Preferred | Yield: >85% | Purity: >98%

This method utilizes sodium hydroxide to drive the reaction to completion, evolving ammonia gas.[1] It is superior to acid hydrolysis for this substrate as it avoids the formation of insoluble hydrochloride salts during the reaction.

Reagents:

  • 5-Aminopyridazine-3-carbonitrile (1.0 eq)

  • Sodium Hydroxide (NaOH), 10-20% aqueous solution (5.0 eq)

  • Ethanol (Optional co-solvent for solubility)

Protocol:

  • Setup: Charge a round-bottom flask with 5-aminopyridazine-3-carbonitrile.

  • Solvation: Add 10% NaOH solution (approx. 10 mL per gram of substrate). Note: If the substrate is not wetting well, add Ethanol (10-20% v/v).

  • Reaction: Heat the mixture to reflux (100°C) .

  • Monitoring: Monitor ammonia evolution (pH paper at condenser outlet turns blue). Reflux until evolution ceases (typically 2–4 hours ).

  • Workup (Critical):

    • Cool reaction to room temperature.[2][3]

    • Place in an ice bath (0–5°C).

    • Slowly acidify with 6M HCl to pH 3.5 – 4.0 (the isoelectric point).

    • Observation: The product will precipitate as a white to off-white solid.

  • Isolation: Filter the solid, wash with cold water (2x) and cold ethanol (1x). Dry under vacuum at 50°C.

Method B: Radziszewski Reaction (Target: Carboxamide)

Status: Specialized | Yield: 70-80% | Selectivity: High for Amide

For applications requiring the amide intermediate (e.g., as a building block), standard hydrolysis is too aggressive. The use of Hydrogen Peroxide acts as a super-nucleophile, stopping the reaction at the amide stage.

Reagents:

  • 5-Aminopyridazine-3-carbonitrile (1.0 eq)

  • Hydrogen Peroxide (30% aq, 2.0 eq)

  • Sodium Hydroxide (6M, 0.2 eq - Catalytic)

  • Methanol or Ethanol (Solvent)[3][4][5]

Protocol:

  • Setup: Dissolve substrate in Methanol (10 mL/g).

  • Addition: Add 6M NaOH (catalytic amount) followed by dropwise addition of 30% H2O2. Caution: Exothermic.

  • Reaction: Stir at 40–50°C for 1–2 hours.

  • Monitoring: TLC (EtOAc/MeOH) should show consumption of nitrile (high Rf) and appearance of amide (lower Rf).

  • Workup: Quench with sodium sulfite (to destroy excess peroxide). Concentrate solvent in vacuo. The product often crystallizes upon cooling/concentration.

Comparative Analysis of Conditions

ParameterMethod A (Base Reflux)Method B (H2O2/Base)Method C (Acid Reflux)
Primary Product Carboxylic AcidCarboxamideCarboxylic Acid (HCl Salt)
Reagents 10% NaOHH2O2, cat. NaOH6M HCl
Temp/Time 100°C / 3h45°C / 1.5h100°C / 4h
Yield High (>85%)Moderate (75%)High (>80%)
Impurity Profile Low (Clean conversion)Trace AcidHigh (Decarboxylation risk)
Workup pH adjustment (Isoelectric)Quench & CrystallizeEvaporation

Decision Matrix & Workflow

Use the following logic flow to select the appropriate method for your specific development needs.

DecisionMatrix Start Start: 5-Aminopyridazine- 3-carbonitrile Decision Desired Product? Start->Decision RouteAcid Target: Carboxylic Acid Decision->RouteAcid RouteAmide Target: Carboxamide Decision->RouteAmide MethodA Method A: Basic Hydrolysis (NaOH, Reflux) *Recommended* RouteAcid->MethodA Standard MethodC Method C: Acid Hydrolysis (HCl, Reflux) RouteAcid->MethodC If base sensitive MethodB Method B: H2O2 Hydrolysis (Radziszewski) RouteAmide->MethodB

Figure 2: Decision matrix for selecting hydrolysis conditions.

Analytical Validation (Expected Data)

To validate the synthesis, compare your isolated product against these expected spectral characteristics:

5-Aminopyridazine-3-carboxylic acid:

  • Appearance: White to pale yellow powder.

  • Solubility: Soluble in DMSO, dilute acid/base; poor solubility in water/organic solvents at neutral pH.

  • 1H NMR (DMSO-d6, 400 MHz):

    • 
       13.0-13.5 ppm (br s, 1H, -COOH)
      
    • 
       8.5 ppm (d, 1H, Pyridazine-H)
      
    • 
       7.0 ppm (br s, 2H, -NH2, exchangeable)
      
    • 
       6.8 ppm (d, 1H, Pyridazine-H)
      
  • MS (ESI): m/z 140.0 [M+H]+.

References

  • General Nitrile Hydrolysis: "Hydrolysis of Nitriles to Carboxylic Acids."[1][6] Organic Chemistry Portal. Link

  • Pyridazine Chemistry: "Synthesis and reactions of pyridazines." Arkivoc, 2008.[2] Link

  • Radziszewski Reaction: "The Radziszewski Reaction: A Green Method for Amide Synthesis.
  • Kinetic Study: "Hydrolysis kinetics of cyanopyridines in high-temperature water." International Journal of Chemical Kinetics, 2012.[7] Link

  • Product Data: PubChem Entry for 5-Aminopyridazine-3-carboxylic acid. Link

Sources

Method

Suzuki-Miyaura coupling reactions involving 5-Aminopyridazine-3-carbonitrile

Application Note: Optimized Suzuki-Miyaura Protocols for Functionalizing 5-Aminopyridazine-3-carbonitrile Scaffolds Executive Summary & Chemical Logic The 5-aminopyridazine-3-carbonitrile core represents a privileged sca...

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Optimized Suzuki-Miyaura Protocols for Functionalizing 5-Aminopyridazine-3-carbonitrile Scaffolds

Executive Summary & Chemical Logic

The 5-aminopyridazine-3-carbonitrile core represents a privileged scaffold in medicinal chemistry, particularly in the design of kinase inhibitors (e.g., JAK, PIM) and CNS-active agents. However, functionalizing this scaffold via Suzuki-Miyaura coupling presents a dichotomy of electronic challenges:

  • Electronic "Push-Pull" Effect: The nitrile group at C3 is strongly electron-withdrawing, activating the ring for oxidative addition. Conversely, the amino group at C5 is electron-donating (via resonance), potentially deactivating the halide and, more critically, acting as a Lewis base that can poison the Palladium catalyst.

  • Hydrolysis Risk: The C3-nitrile is susceptible to hydrolysis under the basic, aqueous conditions typical of Suzuki couplings, potentially yielding the unwanted amide or carboxylic acid.

  • Catalyst Sequestration: The pyridazine nitrogens (N1/N2) and the exocyclic amine can sequester Pd(II) species, stalling the catalytic cycle.

This guide provides high-fidelity protocols designed to overcome these barriers, focusing on the coupling of halogenated precursors (e.g., 6-chloro-5-aminopyridazine-3-carbonitrile) with aryl/heteroaryl boronic acids.

Critical Reaction Parameters

The following matrix synthesizes field-proven conditions for "difficult" nitrogen-rich heterocycles.

ParameterRecommended ChoiceScientific Rationale
Catalyst System XPhos Pd G3 or Pd(dppf)Cl₂·DCM XPhos: Bulky biaryl ligand prevents N-coordination of the substrate to Pd. dppf: Large bite angle accelerates reductive elimination, crucial for electron-deficient rings.
Base K₃PO₄ (2.0–3.0 equiv)Milder than carbonates/hydroxides. Reduces risk of nitrile hydrolysis while maintaining sufficient basicity for transmetallation.
Solvent 1,4-Dioxane/H₂O (4:1) High boiling point allows thermal activation; water is essential for the boronate activation pathway.
Temperature 80–100 °C Sufficient energy to overcome the activation barrier of the deactivated C-Cl bond (if C5-amino effect dominates).
Additives None (usually)If conversion is low, protecting the amine (e.g., -NHBoc) is more effective than adding Lewis acids.

Experimental Protocols

Protocol A: The "Standard" Robust Method (Aryl Boronic Acids)

Best for: Coupling phenyl, substituted phenyl, and electron-rich heteroaryl boronic acids to 6-chloro-5-aminopyridazine-3-carbonitrile.

Reagents:

  • Substrate: 6-Chloro-5-aminopyridazine-3-carbonitrile (1.0 equiv)

  • Boronic Acid: Aryl-B(OH)₂ (1.2–1.5 equiv)

  • Catalyst: Pd(dppf)Cl₂·DCM (3–5 mol%)

  • Base: K₃PO₄ (2.0 M aq. solution or finely ground solid, 3.0 equiv)

  • Solvent: 1,4-Dioxane (degassed)

Step-by-Step Procedure:

  • Inert Setup: Flame-dry a microwave vial or round-bottom flask equipped with a magnetic stir bar. Cool under Argon/Nitrogen flow.

  • Charging: Add the chloropyridazine substrate, boronic acid, and solid base (if using solid) to the vial.

  • Solvent Addition: Add 1,4-Dioxane and water (if using solid base, ratio 4:1 v/v). If using aqueous base, add it now.

  • Degassing (Critical): Sparge the mixture with Argon for 10 minutes. Note: Oxygen promotes homocoupling of the boronic acid and oxidation of the phosphine ligand.

  • Catalyst Addition: Add Pd(dppf)Cl₂·DCM quickly against a positive pressure of Argon. Seal the vessel immediately.

  • Reaction: Heat to 90 °C for 4–12 hours. Monitor by LC-MS.[1]

    • Checkpoint: Look for the consumption of the chloride (M+H) and appearance of the product. If the nitrile hydrolyzes, you will see a mass shift of +18 (amide).

  • Workup: Cool to RT. Filter through a pad of Celite, eluting with EtOAc. Wash the filtrate with brine, dry over Na₂SO₄, and concentrate.

  • Purification: Flash chromatography (DCM/MeOH gradient).

Protocol B: The "Challenging" Substrate Method (Heteroaryl/Steric)

Best for: Coupling hindered boronic esters or nitrogen-containing boronic acids (e.g., pyridyl, pyrazolyl) where catalyst poisoning is severe.

Reagents:

  • Catalyst: XPhos Pd G3 (2–4 mol%)

  • Base: Cs₂CO₃ (2.0 equiv) - Anhydrous conditions preferred if nitrile is sensitive.

  • Solvent: n-Butanol or Toluene/Water (10:1)

Modifications:

  • Use XPhos Pd G3 precatalyst. This ensures rapid generation of the active Pd(0) species without requiring an induction period, which is vital when side reactions (hydrolysis) compete.

  • If the nitrile hydrolyzes even with K₃PO₄, switch to anhydrous KF in THF/Toluene, although this requires the boronic acid to be highly activated.

Mechanistic Pathway & Decision Logic

The following diagram illustrates the catalytic cycle and the decision-making process for optimizing the reaction, specifically addressing the risks associated with the aminopyridazine scaffold.

SuzukiWorkflow Start Start: Halogenated 5-Aminopyridazine-3-carbonitrile CheckAmine Is the C5-Amine Protected? Start->CheckAmine Protect Optional: Protect with Boc2O (Prevents Pd poisoning) CheckAmine->Protect No (Risk High) SelectCat Select Catalyst System CheckAmine->SelectCat Yes/Risk Accepted Protect->SelectCat PathA Standard: Pd(dppf)Cl2 (General Purpose) SelectCat->PathA PathB Advanced: XPhos Pd G3 (For N-rich/Hindered Partners) SelectCat->PathB Reaction Reaction: 90°C, Base (K3PO4) PathA->Reaction PathB->Reaction CheckResult LC-MS Analysis Reaction->CheckResult Success Target Product Isolated CheckResult->Success Clean Conv. FailHydrolysis Issue: Nitrile Hydrolysis (+18 amu) CheckResult->FailHydrolysis Amide Formed FailStall Issue: Low Conversion (Catalyst Poisoning) CheckResult->FailStall SM Remaining FixHydrolysis Fix: Switch to Anhydrous Base (CsF) or Lower Temp (70°C) FailHydrolysis->FixHydrolysis FixStall Fix: Use Pre-catalyst (XPhos G3) or Protect Amine FailStall->FixStall FixHydrolysis->Reaction Retry FixStall->Reaction Retry

Caption: Decision tree for optimizing Suzuki coupling on aminopyridazine-nitrile scaffolds, highlighting corrective actions for common failure modes (hydrolysis and catalyst poisoning).

Troubleshooting & Validation (Self-Correcting Systems)

Observation (LC-MS)Root CauseCorrective Action
Mass +18 (M+18) Nitrile Hydrolysis: The -CN group has converted to -CONH₂ due to high pH/Temp.1. Switch base from Na₂CO₃ to K₃PO₄ or CsF .2. Reduce water ratio (use 10:1 Dioxane:H₂O).3. Lower temperature to 80 °C.
No Reaction (SM only) Catalyst Poisoning: Free -NH₂ or pyridazine N is coordinating Pd.1. Switch to XPhos Pd G3 (bulky ligand prevents coordination).2. Protect the amine as an acetamide or carbamate (Boc) prior to coupling.
Homocoupling of Boronic Acid Oxidative Coupling: Presence of O₂.1. Degas solvents rigorously (freeze-pump-thaw or active sparging).2. Ensure Boronic Acid is added in slow portions if possible (rarely needed for Suzuki).
Protodeboronation Unstable Boronic Acid: Common with 2-heteroaryl boronates.1. Use Boronic Esters (Pinacol) instead of acids.2. Use CuCl (1.0 equiv) as a cofactor (Liebeskind-Srogl variant) if standard Suzuki fails.

References

  • Billingsley, K. L., et al. (2006).[2] "Highly Active Catalyst for Suzuki-Miyaura Cross-Coupling Reactions of Heteroaryl Compounds."[2] Angewandte Chemie International Edition. (Demonstrates the superiority of dialkylbiaryl phosphines like XPhos for amino-heterocycles).

  • Miyaura, N., & Suzuki, A. (1995). "Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds." Chemical Reviews. (Foundational text on the mechanism and base selection).

  • Shermolovich, Y. G., et al. (2018). "Synthesis of Pyridazine Derivatives by Suzuki-Miyaura Cross-Coupling Reaction." ResearchGate.[3] (Specific examples of chloropyridazine couplings).

  • Littke, A. F., & Fu, G. C. (2002). "Palladium-catalyzed coupling reactions of aryl chlorides." Angewandte Chemie. (Guidance on activating deactivated aryl chlorides).

  • Markovic, D., et al. (2024).[1] "Nitrile tolerance in Suzuki–Miyaura cross-coupling." National Institutes of Health (PMC). (Recent data on catalyst systems compatible with nitrile groups).

Sources

Application

Application Notes &amp; Protocols: Strategic Cyclization of 5-Aminopyridazine-3-carbonitrile for Fused Heterocyclic Scaffolds

Prepared by: Gemini, Senior Application Scientist Foreword for the Advanced Researcher In the landscape of medicinal chemistry, the strategic utilization of compact, functionalized heterocyclic cores is paramount for the...

Author: BenchChem Technical Support Team. Date: February 2026

Prepared by: Gemini, Senior Application Scientist

Foreword for the Advanced Researcher

In the landscape of medicinal chemistry, the strategic utilization of compact, functionalized heterocyclic cores is paramount for the efficient construction of diverse compound libraries. 5-Aminopyridazine-3-carbonitrile is a preeminent example of such a scaffold. Its inherent electronic properties and the juxtaposition of a nucleophilic amino group ortho to an electrophilic nitrile group make it an exceptionally versatile precursor for a variety of annulation reactions. This guide moves beyond a mere recitation of synthetic procedures. It is designed to provide the practicing researcher with a deep, mechanistic understanding of the key cyclization strategies involving this pyridazine core. We will explore the causality behind reagent choice, reaction conditions, and expected outcomes, empowering you to not only replicate these methods but also to innovate upon them for the development of novel therapeutic agents. The protocols described herein are grounded in established chemical principles and validated by analogous transformations in the broader field of heterocyclic chemistry.

The Strategic Value of the 5-Aminopyridazine-3-carbonitrile Core

The pyridazine ring is a "privileged structure" in drug discovery, known for its ability to engage in hydrogen bonding and other key interactions with biological targets.[1] The presence of the ortho-aminonitrile functionality transforms this simple heterocycle into a powerful building block for creating fused bicyclic systems, which are of significant pharmacological interest. These fused systems, such as pyrimido[4,5-d]pyridazines, pyrazolo[4,3-d]pyridazines, and triazolo[4,5-d]pyridazines, are isomeric to the biologically crucial purine scaffold, making them prime candidates for development as kinase inhibitors, anti-inflammatory agents, and anticancer therapeutics.[2][3]

The fundamental reactivity pattern involves the amino group acting as a binucleophile and the nitrile group as an electrophile, facilitating cyclocondensation with reagents that provide one or more atoms to complete the new ring.

Synthesis of Pyrimido[4,5-d]pyridazines: Building the Fused Pyrimidine Ring

The construction of a pyrimidine ring fused to the pyridazine core is a common and highly valuable transformation. This creates the pyrimido[4,5-d]pyridazine scaffold, a core found in numerous biologically active molecules.[4] The strategy typically involves treating the aminonitrile with a one-carbon (C1) electrophile.

Mechanistic Rationale

The reaction proceeds via an initial nucleophilic attack of the exocyclic amino group onto the C1 synthon. This is followed by an intramolecular cyclization where the newly introduced nitrogen or an existing nitrogen attacks the electrophilic carbon of the nitrile group. Subsequent tautomerization or elimination steps lead to the final aromatic fused system. The choice of C1 synthon determines the substitution pattern on the newly formed pyrimidine ring.

Diagram: General Workflow for Fused Heterocycle Synthesis

G cluster_start Starting Material cluster_reagents Cyclization Reagents cluster_products Fused Heterocyclic Products start 5-Aminopyridazine-3-carbonitrile r1 Formamide / Orthoesters (C1) start->r1 r2 Guanidine (CN2) start->r2 r3 Hydrazine (N2) start->r3 r4 Nitrous Acid (N1) start->r4 r5 CS2 (CS) start->r5 p1 Pyrimido[4,5-d]pyridazines r1->p1 p2 4-Aminopyrimido[4,5-d]pyridazines r2->p2 p3 3-Aminopyrazolo[4,3-d]pyridazines r3->p3 p4 [1,2,3]Triazolo[4,5-d]pyridazines r4->p4 p5 Pyrimido[4,5-d]pyridazine- thiones r5->p5

Caption: Versatile cyclization pathways from 5-Aminopyridazine-3-carbonitrile.

Protocol 1: Cyclization with Formamide

This is a straightforward and widely used method to generate an unsubstituted, fused pyrimidin-4-one or pyrimidin-4-amine, depending on the reaction conditions. Heating in formamide typically leads to the 4-amino derivative.

Principle: Formamide serves as both the solvent and the C1 synthon. At elevated temperatures, it can exist in equilibrium with ammonia and carbon monoxide, or more relevantly, it can act as a formylating agent. The initial N-formylation is followed by cyclization and dehydration.

Step-by-Step Protocol:

  • To a round-bottom flask equipped with a reflux condenser, add 5-aminopyridazine-3-carbonitrile (e.g., 1.0 mmol, 120.1 mg).

  • Add an excess of formamide (e.g., 5-10 mL).

  • Heat the reaction mixture to reflux (approx. 180-210°C) under a nitrogen atmosphere.

  • Monitor the reaction progress by TLC (e.g., using 10% Methanol in Dichloromethane). The reaction is typically complete within 4-8 hours.

  • After completion, allow the mixture to cool to room temperature. The product often precipitates upon cooling.

  • Pour the cooled mixture into cold water (e.g., 50 mL) to precipitate the product fully.

  • Collect the solid product by vacuum filtration, wash thoroughly with water, and then with a small amount of cold ethanol.

  • Dry the product under vacuum. If necessary, recrystallize from a suitable solvent like ethanol or a DMF/water mixture to obtain pure pyrimido[4,5-d]pyridazin-4-amine.

Protocol 2: Cyclization with Triethyl Orthoformate and Subsequent Amination

This two-step sequence provides a more controlled route to substituted pyrimido[4,5-d]pyridazines. The initial reaction with an orthoester forms an intermediate which can be isolated or reacted in situ.

Principle: Triethyl orthoformate reacts with the amino group to form an ethoxymethyleneamino intermediate. This intermediate readily cyclizes upon heating, often catalyzed by an acid like acetic anhydride, to form a fused pyrimidinone system. This can then be converted to the 4-amino derivative by reaction with ammonia. A similar strategy has been successfully employed in the synthesis of triazolopyrimidines.[5]

Step-by-Step Protocol:

  • Intermediate Formation: In a flask, suspend 5-aminopyridazine-3-carbonitrile (1.0 mmol) in triethyl orthoformate (5 mL).

  • Add acetic anhydride (2-3 mL) as a catalyst and water scavenger.

  • Reflux the mixture for 4-6 hours. Monitor by TLC until the starting material is consumed.

  • Remove the excess triethyl orthoformate and acetic anhydride under reduced pressure to yield the crude ethoxymethyleneamino intermediate.

  • Amination: Without further purification, add the crude intermediate to a pressure vessel containing a saturated solution of ammonia in methanol (20 mL) at 0°C.

  • Seal the vessel and stir the reaction mixture at room temperature for 6-12 hours, or gently heat to 50-60°C for 2-4 hours.

  • After cooling, evaporate the solvent under reduced pressure.

  • Triturate the residue with water or diethyl ether, collect the solid by filtration, and dry to yield the target 4-aminopyrimido[4,5-d]pyridazine.

Protocol 3: Cyclization with Guanidine

This method directly incorporates a 2-amino group into the newly formed pyrimidine ring, yielding a 2,4-diaminopyrimido[4,5-d]pyridazine scaffold.

Principle: Guanidine hydrochloride is typically reacted in the presence of a base (e.g., sodium ethoxide) to generate free guanidine. Guanidine acts as a C-N-N synthon. The reaction proceeds by nucleophilic attack of one of the guanidine nitrogens on the nitrile carbon, followed by intramolecular cyclization involving the pyridazine amino group and the central carbon of the guanidine moiety. This approach is standard for synthesizing aminopyrimidines from various precursors.[6]

Step-by-Step Protocol:

  • Prepare a solution of sodium ethoxide by dissolving sodium metal (e.g., 2.0 mmol, 46 mg) in absolute ethanol (20 mL) under a nitrogen atmosphere.

  • Add guanidine hydrochloride (2.0 mmol, 191 mg) to the sodium ethoxide solution and stir for 30 minutes at room temperature.

  • Add 5-aminopyridazine-3-carbonitrile (1.0 mmol, 120.1 mg) to the mixture.

  • Heat the reaction mixture to reflux and maintain for 8-16 hours, monitoring progress by TLC.

  • Cool the reaction to room temperature and neutralize with glacial acetic acid.

  • Reduce the solvent volume in vacuo. The product will often precipitate.

  • Add water to complete the precipitation, then collect the solid by filtration.

  • Wash the solid with water and dry. Recrystallize from an appropriate solvent (e.g., ethanol/DMF) to obtain pure 2,4-diaminopyrimido[4,5-d]pyridazine.

Method Reagent(s) Key Conditions Product Core Ref (Analogy)
Protocol 2.2FormamideReflux (180-210°C)4-Aminopyrimido[4,5-d]pyridazine[2]
Protocol 2.31. Triethyl Orthoformate, Ac₂O2. NH₃/MeOH1. Reflux2. RT or 50-60°C4-Aminopyrimido[4,5-d]pyridazine[5]
Protocol 2.4Guanidine HCl, NaOEtReflux in Ethanol2,4-Diaminopyrimido[4,5-d]pyridazine[6]

Synthesis of Pyrazolo[4,3-d]pyridazines: Building the Fused Pyrazole Ring

The reaction of o-aminonitriles with hydrazine and its derivatives is a classic and highly efficient method for constructing fused 3-aminopyrazole rings.[7] Applying this to our substrate yields the 3-aminopyrazolo[4,3-d]pyridazine system, a scaffold investigated for various therapeutic applications.

Mechanistic Rationale

The reaction is initiated by the nucleophilic attack of one nitrogen atom of hydrazine onto the electrophilic carbon of the nitrile group, forming an amidine intermediate. This is followed by an intramolecular cyclization via nucleophilic attack of the second hydrazine nitrogen onto the C5 carbon of the pyridazine ring, displacing the amino group. However, a more plausible pathway involves the initial formation of a hydrazone-like intermediate with the nitrile, followed by cyclization involving the ortho-amino group, which then tautomerizes to the stable aromatic product.

Diagram: Mechanism for Pyrazole Ring Formation

Caption: Reaction pathway for the synthesis of 3-aminopyrazolo[4,3-d]pyridazine.

Protocol 4: Cyclization with Hydrazine Hydrate

This protocol describes the direct synthesis of the parent 3-aminopyrazolo[4,3-d]pyridazine.

Principle: Hydrazine hydrate acts as the N-N synthon. The reaction is typically performed in a protic solvent like ethanol or butanol at reflux temperature. The exothermicity often observed upon mixing indicates a rapid initial reaction.[8]

Step-by-Step Protocol:

  • In a round-bottom flask, dissolve or suspend 5-aminopyridazine-3-carbonitrile (1.0 mmol, 120.1 mg) in ethanol or n-butanol (15 mL).

  • Add hydrazine hydrate (80% solution, e.g., 3-5 mmol) dropwise to the mixture. The reaction may be exothermic.

  • Once the addition is complete, heat the mixture to reflux for 4-12 hours. Monitor the reaction by TLC.

  • Upon completion, cool the reaction mixture to room temperature. The product often crystallizes out of the solution.

  • If precipitation is incomplete, reduce the solvent volume under vacuum.

  • Collect the solid product by filtration, wash with a small amount of cold ethanol, and dry under vacuum.

  • Recrystallization from ethanol or an ethanol/water mixture can be performed for further purification.

Method Reagent(s) Key Conditions Product Core Ref (Analogy)
Protocol 3.2Hydrazine HydrateReflux in Ethanol/Butanol3-Aminopyrazolo[4,3-d]pyridazine[7][8]

Synthesis of[8][9][10]Triazolo[4,5-d]pyridazines: Building the Fused Triazole Ring

The formation of a fused 1,2,3-triazole ring is achieved via diazotization of the primary amino group followed by intramolecular cyclization onto the adjacent nitrile group. This creates the[8][9][10]triazolo[4,5-d]pyridazine system, also known as 8-azapurine.

Mechanistic Rationale

The reaction of a primary aromatic amine with nitrous acid (generated in situ from sodium nitrite and a strong acid) produces a diazonium salt.[11] In the case of o-aminonitriles, this highly reactive diazonium intermediate is perfectly positioned to undergo an intramolecular azo coupling with the nitrile group. This cyclization is typically spontaneous and rapid, leading directly to the fused triazole ring.

Protocol 5: Diazotization and Cyclization

Principle: Cold, acidic conditions are crucial to generate the electrophilic nitrosonium cation (NO+) and to stabilize the resulting diazonium salt just long enough for it to cyclize.[12]

Step-by-Step Protocol:

  • Suspend 5-aminopyridazine-3-carbonitrile (1.0 mmol, 120.1 mg) in a mixture of glacial acetic acid (5 mL) and water (5 mL) in a flask cooled in an ice-salt bath to 0-5°C.

  • Prepare a solution of sodium nitrite (1.2 mmol, 83 mg) in a minimal amount of cold water (2 mL).

  • Add the sodium nitrite solution dropwise to the stirred pyridazine suspension, ensuring the temperature remains below 5°C.

  • Stir the reaction mixture vigorously in the cold bath for 1-2 hours after the addition is complete.

  • A precipitate of the product,[8][9][10]triazolo[4,5-d]pyridazin-4(5H)-one (the tautomeric form of 4-hydroxytriazolopyridazine), will form.

  • Collect the solid by vacuum filtration, wash thoroughly with cold water, then with cold ethanol.

  • Dry the product in a vacuum desiccator. The product is often pure enough for subsequent steps, but can be recrystallized from a large volume of water or ethanol if needed.

Method Reagent(s) Key Conditions Product Core Ref (Analogy)
Protocol 4.2NaNO₂, Acetic Acid/H₂O0-5°C[8][9][10]Triazolo[4,5-d]pyridazine[11][12]

Concluding Remarks for the Synthetic Strategist

5-Aminopyridazine-3-carbonitrile is a robust and versatile starting material for the synthesis of a wide array of fused heterocyclic systems of high medicinal value. The protocols outlined in this guide represent foundational methods for accessing pyrimido-, pyrazolo-, and triazolo-fused pyridazines. The key to success lies in understanding the fundamental reactivity of the ortho-aminonitrile moiety and selecting the appropriate cyclizing agent to build the desired ring system. Researchers are encouraged to use these protocols as a validated starting point for their own synthetic campaigns, exploring variations in substitution, reaction conditions, and downstream functionalization to generate novel chemical entities for drug discovery programs.

References

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  • Krátky, M., et al. (2016). Single-Step Formation of Pyrimido[4,5-d]pyridazines by a Pyrimidine-Tetrazine Tandem Reaction. Organic Letters, 18(15), 3594–3597. [Link]

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  • Al-Azmi, A., & Kalarikkal, N. (2021). Efficient synthesis of Triazolo[4,5-d]pyrimidine-7-carbonitriles and Imidazole-4,5-dicarbonitriles using Triethylorthoalkylates and their structural characterisation by Single-crystal x-ray diffraction. Kuwait Journal of Science, 48(2). [Link]

  • Al-Azmi, A., & Elassar, A. Z. A. (2020). Efficient synthesis of Triazolo[4,5-d]pyrimidine-7-carbonitriles and Imidazole-4,5- dicarbonitriles using Triethylorthoalkylates. Kuwait Journal of Science, 47(3). [Link]

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  • Wang, Y., et al. (2022). Synthesis and Fluorescent Properties of Aminopyridines and the Application in “Click and Probing”. Molecules, 27(19), 6698. [Link]

  • Zeynolabdin, H., et al. (2024). Green and efficient synthesis of 5-amino-1H-pyrazole-5-carbonitriles utilizing novel modified LDH. Nanoscale Advances. [Link]

  • Zhang, Y., et al. (2019). Design and synthesis of novel pyrazolo[4,3-d]pyrimidines as potential therapeutic agents for acute lung injury. Bioorganic & Medicinal Chemistry Letters, 29(15), 1935-1940. [Link]

  • Li, J., et al. (2020). Novel[8][9][10]triazolo[4,5-d]pyrimidine derivatives containing hydrazone fragment as potent and selective anticancer agents. Bioorganic Chemistry, 105, 104432. [Link]

  • Mamatova, N. B., et al. (2023). THREE-STEP SYNTHESIS OF TRICYCLIC TRIAZOLO PYRIMIDINONES FROM ANILINE DERIVATIVES. CyberLeninka. [Link]

  • Fayed, E. A., et al. (2022). Novel[8][9][10]triazoles,[8][9][10]triazolo[4,5-d]Pyrimidines, and Some of Their Glycoside Derivatives. Semantic Scholar. [Link]

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Method

Application Note: Strategic Functionalization of Exocyclic Amines in Pyridazine-3-Carbonitriles

Topic: Functionalization of the exocyclic amino group in pyridazine-3-carbonitriles Content Type: Detailed Application Notes and Protocols Executive Summary & Strategic Analysis The pyridazine-3-carbonitrile scaffold is...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Functionalization of the exocyclic amino group in pyridazine-3-carbonitriles Content Type: Detailed Application Notes and Protocols

Executive Summary & Strategic Analysis

The pyridazine-3-carbonitrile scaffold is a privileged structure in medicinal chemistry, serving as a core pharmacophore for kinase inhibitors, GPCR ligands, and antitubercular agents. However, the functionalization of the exocyclic amino group (typically at the 4-, 5-, or 6-position) presents a distinct challenge due to the electronic environment of the diazine ring.

The Reactivity Paradox: The exocyclic amine is significantly deactivated. The electron-deficient pyridazine ring (containing two electronegative nitrogens) coupled with the strong electron-withdrawing nature of the nitrile group (–CN) at position 3 reduces the lone pair availability on the exocyclic nitrogen. Consequently, this amine acts as a poor nucleophile , resisting standard alkylation and acylation conditions that would proceed instantly with aniline or pyridine-amine analogs.

This guide details three optimized protocols designed to overcome this electronic deactivation:

  • Hard Electrophile Functionalization: Acylation and Sulfonylation.

  • Transition-Metal Catalysis: Buchwald-Hartwig Cross-Coupling.

  • Heterocyclization: Construction of Fused Pyrimido-Pyridazine Systems.

Reactivity Landscape & Decision Logic

Before initiating synthesis, researchers must assess the electronic bias of their specific isomer. The position of the amino group relative to the ring nitrogens dictates the nucleophilicity.

Visualizing the Electronic Effects

ReactivityLandscape Core Pyridazine-3-Carbonitrile Scaffold EWG Nitrile Group (-CN) Inductive Withdrawl Core->EWG C3 Substitution Ring Diazine Ring Mesomeric Withdrawl Core->Ring Aromatic System Amine Exocyclic Amine (Nucleophile) EWG->Amine -I Effect Ring->Amine -M Effect Outcome1 Reduced pKa (Acidic Character) Amine->Outcome1 Outcome2 Poor Nucleophilicity Amine->Outcome2

Figure 1: Electronic deactivation pathways affecting the exocyclic amine. The convergence of inductive (-I) and mesomeric (-M) effects renders the amine resistant to weak electrophiles.

Protocol A: Acylation and Sulfonylation (The "Hard" Electrophile Route)

Objective: Synthesis of Amides, Carbamates, and Sulfonamides. Challenge: Standard Schotten-Baumann conditions (aq. NaOH/DCM) often fail due to the amine's low nucleophilicity and the competing hydrolysis of the nitrile group under aqueous basic conditions.

Optimized Methodology: DMAP-Catalyzed Anhydrous Acylation

Rationale: Pyridine is used as both solvent and base to maintain a homogeneous organic phase. DMAP (4-Dimethylaminopyridine) is non-negotiable; it forms a highly reactive N-acylpyridinium intermediate that transfers the acyl group to the deactivated pyridazine amine.

Step-by-Step Protocol:
  • Preparation: In a flame-dried round-bottom flask (RBF), dissolve the aminopyridazine-3-carbonitrile (1.0 equiv) in anhydrous Pyridine (0.5 M concentration).

    • Note: If solubility is poor, use a 1:1 mixture of Pyridine/DCM.

  • Activation: Add DMAP (0.1 – 0.2 equiv). Stir for 5 minutes at Room Temperature (RT).

  • Addition: Dropwise add the Acid Anhydride (1.5 equiv) or Acid Chloride (1.2 equiv) at 0°C.

    • Critical: For sulfonylation (sulfonyl chlorides), increase temperature to 60°C immediately after addition.

  • Reaction:

    • Acylation: Stir at RT for 4–12 hours.

    • Sulfonylation: Stir at 60–80°C for 16 hours.

  • Work-up (Hydrolysis Protection):

    • Evaporate pyridine in vacuo (azeotrope with toluene if necessary).

    • Redissolve residue in EtOAc. Wash with saturated NaHCO₃ (Do NOT use strong acid washes like 1M HCl, as the nitrile may hydrate to the primary amide).

    • Dry over Na₂SO₄ and concentrate.[1][2]

Troubleshooting Table:

ProblemRoot CauseSolution
No Reaction Amine is too electron-deficient.Switch solvent to neat Acetic Anhydride (reflux) or use NaH (1.1 eq) in THF to deprotonate the amine first.
Nitrile Hydrolysis Conditions too acidic/basic + wet.Ensure anhydrous reagents. Avoid aqueous workups with extreme pH.
Bis-acylation Excess reagent/high temp.Reduce equivalents to 1.1. Monitor by TLC.[1]

Protocol B: Palladium-Catalyzed C-N Coupling (Buchwald-Hartwig)

Objective: Synthesis of N-Aryl or N-Heteroaryl derivatives. Challenge: The aminopyridazine acts as the nucleophile. Since it is electron-poor, it binds poorly to the Pd(II) intermediate.

Optimized Methodology: The "Specialized Ligand" Approach

Rationale: Standard ligands (PPh₃, dppf) are insufficient. You must use electron-rich, bulky biaryl phosphine ligands (e.g., BrettPhos or XantPhos ) to facilitate the reductive elimination step and stabilize the oxidative addition complex.

Step-by-Step Protocol:
  • Reagents:

    • Nucleophile: Aminopyridazine-3-carbonitrile (1.0 equiv).

    • Electrophile: Aryl Bromide/Iodide (1.2 equiv).

    • Catalyst: Pd₂(dba)₃ (5 mol%) or Pd(OAc)₂ (10 mol%).

    • Ligand: XantPhos (10 mol%) or BrettPhos (10 mol%).

    • Base: Cs₂CO₃ (2.0 equiv) or NaOtBu (1.5 equiv).

    • Solvent: 1,4-Dioxane (anhydrous, degassed).

  • Assembly:

    • Charge an oven-dried microwave vial with solid reagents.

    • Seal and purge with Argon for 5 minutes.

    • Add degassed Dioxane via syringe.

  • Reaction:

    • Heat to 100–110°C for 12–18 hours (conventional heating) or 140°C for 1 hour (microwave).

  • Work-up:

    • Filter through a Celite pad (elute with EtOAc).

    • Concentrate and purify via flash chromatography (DCM/MeOH gradient).

Mechanistic Insight (DOT Visualization):

BuchwaldLogic Step1 Pd(0) + Ligand (L) Active Catalyst Step2 Oxidative Addition (Ar-X inserts) Step1->Step2 Step3 Amine Coordination (The Critical Failure Point) Step2->Step3 Requires e- rich Ligand Step4 Deprotonation by Base Step3->Step4 Failure FAILURE MODE: Amine too weak to displace X Pd precipitates Step3->Failure If Ligand is PPh3 Step5 Reductive Elimination (C-N Bond Formation) Step4->Step5

Figure 2: The catalytic cycle highlights the necessity of specialized ligands (XantPhos/BrettPhos) to force the coordination of the electron-poor aminopyridazine.

Protocol C: Cyclocondensation to Fused Heterocycles

Objective: Converting the exocyclic amine into a fused pyrimido[4,5-c]pyridazine system. Application: This is the most common "functionalization" in drug discovery, using the amine as a handle to build tricyclic cores.

Methodology: The DMF-DMA / Amidine Sequence
  • Enamine Formation:

    • Reflux aminopyridazine-3-carbonitrile in DMF-DMA (N,N-Dimethylformamide dimethyl acetal) (neat or in Toluene) for 2–4 hours.

    • Result: Formation of the N,N-dimethylaminomethylene derivative (formamidine intermediate).

  • Cyclization:

    • Treat the intermediate with Hydrazine hydrate or a Guanidine derivative in Ethanol/Acetic Acid.

    • Result: The nucleophile attacks the formamidine carbon, followed by intramolecular attack on the neighboring nitrile (or other electrophile if present at C4/C5), closing the ring.

References

  • Synthesis of Pyridazines Functionalized with Amino Acid Side Chains. Source: ResearchGate. URL:[Link]

  • Synthesis of novel 3-pyridinecarbonitriles with amino acid function and their fluorescence properties. Source: PubMed (Amino Acids, 2004). URL:[Link]

  • Buchwald-Hartwig Coupling: Reaction, Reagents and Mechanism. Source: Organic Chemistry Portal.[3] URL:[Link]

  • Construction of 5-(Alkylamino)-6-aryl/alkylpyrazine-2,3-dicarbonitriles via the One-Pot Reaction. Source: MDPI (Molecules, 2022). URL:[Link][4]

  • Acylation of Pyridazinylamines by Acyclic Anhydrides. Source: KoreaScience (Yakhak Hoeji, 2005). URL:[Link]

  • Synthesis of N-Substituted-3-amino-4-halopyridines: A Sequential Boc-Removal/Reductive Amination. Source: NIH (J Org Chem, 2011). URL:[Link]

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Solubility Enhancement of 5-Aminopyridazine-3-carbonitrile

Welcome to the technical support guide for 5-Aminopyridazine-3-carbonitrile. This resource is designed for researchers, medicinal chemists, and drug development professionals who are encountering challenges with the solu...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support guide for 5-Aminopyridazine-3-carbonitrile. This resource is designed for researchers, medicinal chemists, and drug development professionals who are encountering challenges with the solubility of this compound in organic solvents. As a nitrogen-containing heterocyclic compound, 5-Aminopyridazine-3-carbonitrile presents unique solubility characteristics that are critical to understand for successful experimental outcomes in synthesis, screening, and formulation.[1][2][3] This guide provides troubleshooting advice, in-depth FAQs, and validated experimental protocols to systematically address and overcome these challenges.

The molecular structure of 5-Aminopyridazine-3-carbonitrile, featuring an amino group, a polar pyridazine core, and a nitrile group, allows for a range of intermolecular interactions, including hydrogen bonding.[4] While its predicted XlogP of -0.8 suggests some affinity for polar environments, achieving desired concentrations in specific organic solvents can often be difficult, hindering reaction efficiency and the reliability of biological assays.[5] This guide will explore the fundamental principles and practical techniques to enhance its solubility.

Troubleshooting Guide & Frequently Asked Questions (FAQs)

This section directly addresses common problems encountered during the handling of 5-Aminopyridazine-3-carbonitrile.

Question / Issue Probable Cause(s) Recommended Solution & Scientific Rationale
"My compound won't dissolve in my chosen non-polar solvent (e.g., Toluene, Hexane)." Polarity Mismatch: 5-Aminopyridazine-3-carbonitrile is a polar molecule. Non-polar solvents lack the ability to form the strong hydrogen bonds and dipole-dipole interactions necessary to overcome the compound's crystal lattice energy.[6]Solution: Switch to a more polar solvent such as DMSO, DMF, Acetonitrile, or a lower-chain alcohol (Ethanol, Methanol). Rationale: The principle of "like dissolves like" governs solubility.[6] Polar solvents can effectively solvate the polar functional groups (-NH₂, -C≡N, and the pyridazine ring) of the molecule.
"The compound precipitates out of my solvent system upon standing or cooling." Metastable Supersaturation: The initial dissolution may have been achieved through heating, creating a supersaturated solution that is not thermodynamically stable at a lower temperature.[7]Solution: 1. Maintain an elevated temperature if the experimental protocol allows. 2. Employ a co-solvent system to increase the thermodynamic solubility at room temperature (see Protocol 1). Rationale: Solubility is temperature-dependent; for most solids, it increases with temperature.[8][9] A co-solvent system can modify the overall polarity of the solvent environment to be more favorable for the solute, thus increasing its equilibrium solubility.[10][11]
"I'm observing poor solubility in a polar protic solvent like Ethanol, which I expected to work well." Insufficient Solvating Power or Self-Association: While polar, ethanol might not be a strong enough solvent on its own. The compound's ability to form strong intermolecular hydrogen bonds with itself can compete with solute-solvent interactions.Solution: 1. Try a stronger polar aprotic solvent like DMSO or DMF. 2. Use a co-solvent mixture, such as Ethanol/Water or Ethanol/DMSO. 3. Consider pH adjustment (see Protocol 2). Rationale: Solvents like DMSO are highly effective hydrogen bond acceptors and have high dielectric constants, which helps to dissociate self-associated solute molecules.[11] For protic solvents, adjusting the pH to protonate the basic nitrogen centers can dramatically increase solubility by forming a more polar salt.[12][13][14]
"How can I dissolve the compound for a reaction that is sensitive to highly polar or protic solvents?" Reaction Constraint: Many organic reactions require specific solvent conditions (e.g., aprotic, non-polar) where the compound's solubility is inherently low.Solution: 1. Screen for a suitable aprotic co-solvent system (e.g., THF with a small amount of Acetonitrile). 2. Use in-situ salt formation with a suitable acid if the resulting salt is soluble and the counter-ion does not interfere with the reaction (see Protocol 2). Rationale: The goal is to find a balance. A small percentage of a polar co-solvent can sometimes be sufficient to achieve the required concentration without significantly altering the bulk reaction conditions.[15]
"Can I use surfactants to improve solubility?" Limited Applicability in Pure Organic Solvents: Surfactants are most effective at the interface between two immiscible phases (like oil and water) by forming micelles. Their utility in single-phase organic systems is limited.Solution: This approach is more suitable for aqueous or biphasic systems. For organic solvents, co-solvency and pH modification are the primary methods. Rationale: Surfactant-based solubilization relies on the formation of micelles, an aggregation process driven by the hydrophobic effect in aqueous media.[16][17][18] This phenomenon is not the primary mechanism of solubilization in most organic solvents.

Solubility Enhancement Strategies & Workflows

A systematic approach is crucial for efficiently identifying an appropriate solvent system. The following workflow provides a decision-making framework for troubleshooting solubility issues.

Caption: Decision workflow for enhancing compound solubility.

Data Summary: Common Organic Solvents

The selection of an appropriate solvent is the first critical step in any experiment.[19][20] The table below provides properties of common organic solvents to guide your initial selection.

SolventTypeDielectric Constant (ε)Polarity IndexSuitability for 5-Aminopyridazine-3-carbonitrile
HexaneNon-polar1.90.1Poor: Unlikely to dissolve the compound.
TolueneNon-polar2.42.4Poor: Limited solubility expected.[14]
Dichloromethane (DCM)Aprotic9.13.1Moderate: May work at low concentrations or with a co-solvent.
Tetrahydrofuran (THF)Aprotic7.54.0Moderate: Often a good starting point for reactions.
Acetonitrile (ACN)Aprotic37.55.8Good: A versatile solvent for polar compounds.
Ethanol (EtOH)Protic24.54.3Good: Effective, especially when heated or with pH modification.
Dimethylformamide (DMF)Aprotic36.76.4Excellent: Strong solubilizing power for polar heterocycles.
Dimethyl Sulfoxide (DMSO)Aprotic46.77.2Excellent: One of the strongest common solvents for this class of compounds.

Detailed Experimental Protocols

Protocol 1: Co-Solvent System Screening

Objective: To systematically identify an effective binary co-solvent system for solubilizing 5-Aminopyridazine-3-carbonitrile at a target concentration. Co-solvency is a powerful technique to enhance solubility by mixing a primary solvent with a miscible co-solvent, thereby modifying the overall polarity of the solvent system to better match the solute.[10][21][22]

Materials:

  • 5-Aminopyridazine-3-carbonitrile

  • Primary solvents (e.g., THF, Dichloromethane)

  • Co-solvents (e.g., DMSO, DMF, Acetonitrile)

  • Glass vials (2-4 mL) with screw caps

  • Magnetic stir plate and stir bars

  • Analytical balance

  • Pipettes

Procedure:

  • Define Target: Determine the required final concentration (e.g., 10 mg/mL).

  • Initial Solvent Test:

    • Weigh 10 mg of the compound into a vial.

    • Add 1 mL of the primary solvent (e.g., THF).

    • Stir vigorously at room temperature for 15 minutes. Observe for complete dissolution. If it does not dissolve, this solvent will be your primary solvent for the co-solvent screen.

  • Co-Solvent Titration:

    • To the suspension from step 2, add a high-power co-solvent (e.g., DMSO) dropwise (approx. 20-50 µL at a time) while stirring.

    • After each addition, allow the system to stir for 5-10 minutes to equilibrate.

    • Continue adding the co-solvent until complete dissolution is observed.

    • Record the total volume of co-solvent required.

  • System Optimization:

    • Calculate the final volume percentage of the co-solvent (e.g., if 200 µL of DMSO was added to 1 mL of THF, the system is ~17% DMSO in THF v/v).

    • Prepare a fresh solvent blend at this calculated ratio (or slightly higher, e.g., 20% DMSO in THF) and confirm that a new 10 mg sample of the compound dissolves directly in 1 mL of this pre-mixed system.

  • Validation: Allow the final solution to stand at room temperature for at least 1-2 hours to ensure it is thermodynamically stable and does not precipitate.[7]

CoSolvent_Protocol A 1. Weigh 10 mg of Compound into a vial B 2. Add 1 mL of Primary Solvent (e.g., THF) A->B C 3. Stir at Room Temperature B->C D Is it fully dissolved? C->D E 4. Add Co-Solvent (e.g., DMSO) dropwise while stirring D->E No K Primary solvent is sufficient. D->K Yes F 5. Observe for Dissolution E->F G Is it fully dissolved? F->G G->E No, add more H 6. Record Total Volume of Co-Solvent. Calculate % v/v. G->H Yes I 7. Validate: Prepare fresh blend and confirm solubility. H->I J Success: System Identified I->J

Caption: Step-by-step co-solvent screening protocol.

Protocol 2: pH Modification for Solubility Enhancement (In-Situ Salt Formation)

Objective: To increase the solubility of 5-Aminopyridazine-3-carbonitrile in polar protic solvents (e.g., ethanol, water) by converting the neutral base into a more soluble salt form.

Scientific Rationale: The pyridazine ring and the exocyclic amino group are basic centers that can be protonated by an acid.[23] The resulting cationic salt will have significantly higher polarity and, therefore, enhanced solubility in polar protic solvents. This is a common strategy for nitrogen-containing heterocyclic compounds.[12][16]

Materials:

  • 5-Aminopyridazine-3-carbonitrile

  • Polar protic solvent (e.g., Ethanol)

  • Acidic solution (e.g., 1M HCl in Ethanol, or Trifluoroacetic Acid - TFA)

  • Vials, stir plate, and stir bars

  • pH indicator strips (optional, for aqueous systems)

Procedure:

  • Prepare Suspension: Create a suspension of the compound in the chosen protic solvent at the target concentration (e.g., 10 mg in 1 mL of Ethanol).

  • Acid Addition:

    • While stirring the suspension, add the acidic solution dropwise.

    • Use a stoichiometric amount of acid relative to the compound (1 to 2 equivalents is a good starting point). For example, for 10 mg of compound (MW: 120.11 g/mol ), this is ~0.083 mmol. You would add ~83 µL of a 1M HCl solution.

  • Observe and Equilibrate:

    • Upon acid addition, the solid should begin to dissolve as the salt is formed.

    • Continue stirring for 15-20 minutes to ensure the reaction is complete and the system has reached equilibrium.

  • Verification:

    • If dissolution is not complete, a slight excess of acid can be added.

    • Caution: Ensure that the resulting salt and the acidic conditions are compatible with your downstream application. Excess acid could interfere with subsequent reactions or biological assays.

  • Final Solution: The resulting clear solution contains the protonated salt of 5-Aminopyridazine-3-carbonitrile (e.g., the hydrochloride salt).

Protocol 3: Determination of Thermodynamic (Equilibrium) Solubility

Objective: To accurately measure the maximum stable concentration of the compound in a given solvent system at a specific temperature, providing a definitive baseline for your experiments. The shake-flask method is a widely accepted standard for this purpose.[9]

Materials:

  • 5-Aminopyridazine-3-carbonitrile (excess amount)

  • Chosen solvent system (e.g., 20% DMSO in THF)

  • Sealed vials or flasks

  • Shaking incubator or orbital shaker set to a constant temperature (e.g., 25 °C)

  • Syringe filters (e.g., 0.22 µm PTFE)

  • Analytical instrumentation for quantification (e.g., HPLC-UV, UV-Vis Spectrophotometer)

Procedure:

  • Prepare Saturated Solution:

    • Add an excess amount of the solid compound to a known volume of the solvent system in a sealed vial. "Excess" means enough solid remains undissolved to be clearly visible.

    • Seal the vial tightly to prevent solvent evaporation.

  • Equilibration:

    • Place the vial in a shaking incubator at a constant temperature (e.g., 25 °C) for 24-48 hours. The prolonged agitation ensures the system reaches thermodynamic equilibrium.[7][9]

  • Phase Separation:

    • After equilibration, allow the vial to sit undisturbed at the same constant temperature for several hours to let the excess solid settle.

    • Carefully withdraw a sample from the clear supernatant using a syringe.

    • Immediately filter the sample through a syringe filter into a clean vial. This step is critical to remove any undissolved micro-particulates.[24]

  • Quantification:

    • Accurately dilute the filtered saturate with a suitable solvent to fall within the linear range of your analytical method.

    • Measure the concentration using a pre-calibrated analytical method (e.g., HPLC-UV).

    • Back-calculate to determine the concentration in the original undiluted sample. This value is the thermodynamic solubility.

References

  • Slideshare. (n.d.). Cosolvency. Retrieved from [Link]

  • Al-kassas, R., et al. (2022). Application of cosolvency and cocrystallization approach to enhance acyclovir solubility. Scientific Reports.
  • PubMed. (2015). Measurement and ANN prediction of pH-dependent solubility of nitrogen-heterocyclic compounds. Retrieved from [Link]

  • ResearchGate. (n.d.). Techniques to improve the solubility of poorly soluble drugs. Retrieved from [Link]

  • SciSpace. (2008). Solubility Enhancement of Cox-II Inhibitors by Cosolvency Approach. Dhaka University Journal of Pharmaceutical Sciences. Retrieved from [Link]

  • Wikipedia. (n.d.). Cosolvent. Retrieved from [Link]

  • Indian Journal of Pharmaceutical Sciences. (n.d.). Method Development | Validation | Cosolvency | Cosolvent | Candesartan Cilexetil. Retrieved from [Link]

  • Chen, C. C., & Song, Y. (n.d.). Correlation and Prediction of Drug Molecule Solubility with the NRTL-SAC Model. Opr&d. Retrieved from [Link]

  • National Institutes of Health. (n.d.). Thermodynamics of Lipid Membrane Solubilization by Sodium Dodecyl Sulfate. PMC. Retrieved from [Link]

  • Ansari, M. J. (n.d.). An overview of techniques for multifold enhancement in solubility of poorly soluble drugs. Expert Opinion on Drug Delivery. Retrieved from [Link]

  • University of Strathclyde, Glasgow. (n.d.). Predicting drug solubility in different solvents using molecular simulation and machine learning. Retrieved from [Link]

  • Brieflands. (2021). A Review on Solubility Enhancement Methods for Poorly Water-soluble Drugs. Retrieved from [Link]

  • Google Patents. (n.d.). Methods of increasing solubility of poorly soluble compounds and methods of making and using formulations of such compounds.
  • PubChemLite. (n.d.). 5-aminopyridazine-3-carbonitrile (C5H4N4). Retrieved from [Link]

  • National Journal of Pharmaceutical Sciences. (n.d.). Determination of solubility by gravimetric method: A brief review. Retrieved from [Link]

  • YouTube. (2021). Lecture 3: Thermodynamics of Dissolution, Solubility of Organic Liquids, Gases and Solids. Retrieved from [Link]

  • Pharmapproach. (n.d.). Determination of Solubility by Gravimetric Method. Retrieved from [Link]

  • MDPI. (2025). Theoretical View: Thermodynamics of the Saturation Dissolution of a Molecular (Solid) Dispersion of a Hydrophobic Molecule and Polymeric Surfactant in an Aqueous Solution. Retrieved from [Link]

  • ACS Publications. (2019). Editorial: Guidelines for the Measurement of Solid–Liquid Solubility Data at Atmospheric Pressure. Retrieved from [Link]

  • Chem-space. (2022). Compound solubility measurements for early drug discovery. Retrieved from [Link]

  • FindAPhD.com. (n.d.). Predicting drug solubility in different solvents using molecular simulation and machine learning at University of Strathclyde. Retrieved from [Link]

  • Technobis. (2023). The importance of solubility and how to collect it using dynamic methods. Retrieved from [Link]

  • American Pharmaceutical Review. (2014). Thermodynamic vs. Kinetic Solubility: Knowing Which is Which. Retrieved from [Link]

  • BMC. (n.d.). Towards the prediction of drug solubility in binary solvent mixtures at various temperatures using machine learning. Retrieved from [Link]

  • Journal of Materials Science and Chemical Engineering. (n.d.). Solubilization of organic compounds by arginine-derived polymers. Retrieved from [Link]

  • Biointerface Research in Applied Chemistry. (2021). Drug Solubility and Dissolution Thermodynamic Approach in Various Solvents at Different Temperatures: A Review. Retrieved from [Link]

  • Pharmaceutical Sciences. (2025). Prediction of Drugs Solubility in Mono-Solvent Systems at Different Temperatures Using a Single Determination. Retrieved from [Link]

  • National Institutes of Health. (n.d.). Solubilization techniques used for poorly water-soluble drugs. PMC. Retrieved from [Link]

  • PubMed. (2018). The aminopyridine-3,5-dicarbonitrile core for the design of new non-nucleoside-like agonists of the human adenosine A2B receptor. Retrieved from [Link]

  • RSC Publishing. (2025). Cracking the code: the clinical and molecular impact of aminopyridines; a review (2019–2024). Retrieved from [Link]

  • National Institutes of Health. (n.d.). Aminopyridines in the development of drug candidates against protozoan neglected tropical diseases. PMC. Retrieved from [Link]

  • IntechOpen. (n.d.). Synthesis of Nitrogen-Containing Heterocyclic Compounds by Using Green Solvents. Retrieved from [Link]

  • Medichub. (2020). The Importance of Solubility for New Drug Molecules. Retrieved from [Link]

  • FULIR. (n.d.). On the basicity of conjugated nitrogen heterocycles in different media. Retrieved from [Link]

  • MDPI. (2022). An Overview of the Biological Evaluation of Selected Nitrogen-Containing Heterocycle Medicinal Chemistry Compounds. Retrieved from [Link]

  • Beilstein Journals. (2011). Approaches towards the synthesis of 5-aminopyrazoles. Retrieved from [Link]

  • Der Pharma Chemica. (2025). A Review on the Medicinal Significance of Nitrogen-Containing Heterocycles: From Natural Products to FDA-Approved Drugs. Retrieved from [Link]

Sources

Optimization

Minimizing by-product formation in pyridazine nitrile reactions

This technical guide is structured as a dynamic support center resource, designed for immediate application in a research setting. It prioritizes mechanistic understanding to empower users to troubleshoot unforeseen issu...

Author: BenchChem Technical Support Team. Date: February 2026

This technical guide is structured as a dynamic support center resource, designed for immediate application in a research setting. It prioritizes mechanistic understanding to empower users to troubleshoot unforeseen issues.

Topic: Minimizing By-Product Formation in Pyridazine Nitrile Reactions Audience: Medicinal Chemists, Process Chemists, and R&D Scientists Status: Active | Version: 2.4

Executive Summary: The "Electronic Dissonance" Challenge

Pyridazines (1,2-diazines) present a unique synthetic challenge due to their high electron deficiency and the "alpha-effect" of adjacent nitrogen atoms. Introducing a nitrile group—a strong electron-withdrawing group (EWG)—exacerbates this deficiency, making the ring highly susceptible to nucleophilic attack, ring-opening, and polymerization.

This guide addresses the three critical phases where by-products form:

  • The "Make" Phase: Catalyst poisoning and homocoupling during cyanation.

  • The "Maintain" Phase: Preventing hydrolysis (amide formation) and dehalogenation.

  • The "Use" Phase: Avoiding ring degradation during downstream transformations.

Module 1: Synthesis & Catalyst Optimization

Troubleshooting Guide: Palladium-Catalyzed Cyanation

Issue: My reaction stalls at 30-50% conversion, or I observe significant dehalogenation (reduction) of the starting chloropyridazine.

Root Cause Analysis
  • Catalyst Poisoning: Cyanide ions (

    
    ) are potent 
    
    
    
    -donors that bind irreversibly to Pd(II), forming inactive
    
    
    species (see Diagram 1). This shuts down the catalytic cycle before the oxidative addition of the chloropyridazine can occur.
  • Reductive Dehalogenation: In the absence of active cyanide, the Pd-hydride species (formed via

    
    -hydride elimination from solvents or additives) reduces the aryl halide.
    
Protocol: The "Slow-Release" Strategy

To minimize poisoning, you must keep the concentration of free cyanide in solution low, yet sufficient for transmetallation.

Recommended System:

  • Cyanide Source: Potassium Hexacyanoferrate(II) (

    
    ).[1][2] It is non-toxic and releases 
    
    
    
    slowly only at elevated temperatures (>100°C) or in the presence of a base.
  • Catalyst:

    
     with XPhos  or CM-Phos . These bulky, electron-rich phosphine ligands stabilize the Pd(0) species and facilitate oxidative addition into the electron-poor pyridazine-Cl bond.
    
  • Base:

    
     (weak base preferred over alkoxides to prevent nucleophilic attack on the ring).
    

Step-by-Step Optimization:

  • Degassing is Critical: Oxygen promotes homocoupling. Sparge solvent with Argon for 15 mins.

  • Solvent Choice: Use 1:1 Dioxane/Water or DMAc/Water. The water is essential to solubilize the ferrocyanide but must be controlled (see Module 2).

  • Temperature Ramp: Do not add catalyst to a hot solution. Add at RT, then ramp to 100°C. This allows the active catalytic species to form before the cyanide release peaks.

Visualizing the Poisoning Pathway

Pd_Cycle Pd0 Active Catalyst L-Pd(0) OxAdd Oxidative Addition L-Pd(II)-Ar-Cl Pd0->OxAdd Ar-Cl Poison INACTIVE SINK [Pd(CN)4]2- Pd0->Poison Excess free CN- TransMet Transmetallation L-Pd(II)-Ar-CN OxAdd->TransMet CN- source OxAdd->Poison Excess free CN- Dehal Side Reaction Dehalogenation (Ar-H) OxAdd->Dehal H-source (Solvent/Base) RedElim Reductive Elimination Product: Ar-CN TransMet->RedElim RedElim->Pd0 Regen

Caption: Figure 1. The catalytic cycle showing the "Death Valley" of catalyst poisoning (Red) caused by excess free cyanide, competing with the productive cycle (Blue).

Module 2: Reactivity & Stability (The "Use" Phase)

FAQ: Hydrolysis & Ring Opening

Q: I am trying to hydrolyze the nitrile to an amide, but I'm getting a complex mixture and loss of aromaticity. Why?

A: The pyridazine ring is "


-deficient." When you attach a nitrile (EWG), the ring carbons (specifically C4 and C5) become extremely electrophilic.
  • The Trap: Standard basic hydrolysis (

    
    ) supplies 
    
    
    
    , which is a strong nucleophile. Instead of attacking the nitrile carbon,
    
    
    often attacks the ring (C4/C5), leading to Meisenheimer complexes that result in ring opening or polymerization (tars).

The Solution: Oxidative Hydrolysis (The Radziszewski Reaction) Avoid strong nucleophiles. Use a peroxide-mediated approach which is faster and operates at lower pH.

ParameterStandard HydrolysisOptimized Peroxide Method
Reagents

/

/


(30%) /

/ DMSO
Mechanism Nucleophilic Attack (

)
Hydroperoxide anion (

) attack
Risk Ring opening (High)Minimal (Faster kinetics at CN)
Temp >100°C0°C to RT
By-product Carboxylic acid (over-hydrolysis)High selectivity for Amide

Protocol:

  • Dissolve cyanopyridazine in DMSO (stabilizes the intermediate).

  • Add 1.1 equiv

    
    .
    
  • Cool to 0°C.

  • Add

    
     (30% aq) dropwise. Exothermic!
    
  • Quench with saturated

    
     to destroy excess peroxide before workup.
    

Module 3: Regioselectivity in Di-halo Pyridazines

Scenario: You are starting with 3,6-dichloropyridazine and want to introduce a single nitrile group. Issue: Bis-cyanation (formation of 3,6-dicyanopyridazine) or lack of selectivity.

Technical Insight: In 3,6-dichloropyridazine, the two positions are equivalent. However, once the first nitrile is installed, the remaining chloride becomes more activated towards


 due to the electron-withdrawing nature of the new nitrile. This creates a "runaway" reaction where the product reacts faster than the starting material.

Control Strategy:

  • Stoichiometry: Use a deficiency of cyanide (0.85 equiv). It is better to recover starting material than to separate the bis-cyano by-product.

  • The "Electronic Brake": If possible, use a catalyst system that is sensitive to sterics.[3] The nitrile group is small, but the change in electronics can be leveraged.

  • Alternative Route: If

    
     fails, use radical alkylation  followed by modification, or use a Minisci-type  reaction if applicable, though cyanation is best controlled via Pd-catalysis using the "Slow Release" method (Module 1) to starve the bis-reaction.
    
Visualizing Regioselectivity Logic

Regio Start 3,6-Dichloropyridazine Mono 3-Cyano-6-chloropyridazine (Target) Start->Mono k1 (Slow) Bis 3,6-Dicyanopyridazine (By-product) Mono->Bis k2 (Fast!) CN activates ring Strategy STRATEGY: 1. Use 0.8 equiv CN- 2. Stop at 70% conversion 3. Recycle SM Strategy->Mono

Caption: Figure 2. The "Runaway" Effect. The first nitrile activates the ring for the second addition (


). Limiting conversion is the only robust control.

References

  • Schareina, T., Zapf, A., & Beller, M. (2004). Potassium Hexacyanoferrate(II)—A New, Eco-Friendly Cyanating Agent for the Palladium-Catalyzed Reaction of Aryl Halides. Chemical Communications. Link

  • Yeung, P. Y., So, C. M., Lau, C. P., & Kwong, F. Y. (2011).[3] A Mild and Efficient Palladium-Catalyzed Cyanation of Aryl Chlorides with K4[Fe(CN)6]. Organic Letters. Link

  • Maligres, P. E., et al. (2002). Synthesis of the Pyridazine Region of the HIV-1 Reverse Transcriptase Inhibitor L-738,372. Journal of Heterocyclic Chemistry. Link

  • Maes, B. U. W., et al. (2002). Kinetic study of the nucleophilic aromatic substitution of 3,6-dichloropyridazine. Tetrahedron. Link

  • Katritzky, A. R., et al. (2010). Aqueous 30% Hydrogen Peroxide–Sodium Carbonate: A Versatile Reagent for the Hydrolysis of Nitriles to Amides. Synthesis. Link

Sources

Troubleshooting

Optimizing catalyst selection for 5-Aminopyridazine-3-carbonitrile coupling

Technical Support Center: 5-Aminopyridazine-3-carbonitrile Coupling Optimization Introduction: The Pyridazine Challenge Status: Active Case Subject: Overcoming Catalyst Deactivation in Electron-Deficient N-Heterocycles A...

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: 5-Aminopyridazine-3-carbonitrile Coupling Optimization

Introduction: The Pyridazine Challenge

Status: Active Case Subject: Overcoming Catalyst Deactivation in Electron-Deficient N-Heterocycles Assigned Specialist: Senior Application Scientist, Catalysis Group

The coupling of 5-aminopyridazine-3-carbonitrile presents a "perfect storm" of kinetic challenges for medicinal chemists. You are dealing with a highly electron-deficient ring (due to the nitrile and diaza-core) that makes oxidative addition facile, yet the reaction frequently stalls.

Why does this fail?

  • The "N-Chelation Trap": The pyridazine nitrogens (N1/N2) and the exocyclic amine (N5) act as multidentate ligands. They displace standard phosphines from Palladium, forming stable, non-reactive bis-pyridazyl-Pd complexes (Catalyst Poisoning).

  • Nitrile lability: The C3-nitrile is susceptible to hydrolysis under standard aqueous basic conditions (Suzuki), converting your target to the carboxylic acid or amide.

  • Electronic Mismatch: If using the amine as a nucleophile (Buchwald-Hartwig), the electron-withdrawing nitrile drastically reduces the nucleophilicity of the N5-amine, requiring specialized ligands to force the reductive elimination.

This guide provides a self-validating protocol to bypass these traps.

Module 1: Catalyst Selection Matrix

Do not guess. Use this logic flow to select your initial catalyst system based on your specific transformation.

CatalystSelection Start Define Transformation Type1 Ring Functionalization (C-C Coupling) Start->Type1 Type2 Amine Functionalization (C-N Coupling) Start->Type2 Sub1 Electrophile: Pyridazine-Cl/Br/OTf Type1->Sub1 Sub2 Nucleophile: 5-NH2 Group Type2->Sub2 Ligand1 Ligand: XPhos or SPhos (Gen 3/4 Precatalyst) Sub1->Ligand1 Ligand2 Ligand: BrettPhos or RuPhos (Prevents N-poisoning) Sub2->Ligand2 Base1 Base: K3PO4 (Anhydrous) Avoid Hydrolysis Ligand1->Base1 Base2 Base: Cs2CO3 or LiHMDS Avoid NaOtBu (Nitrile attack) Ligand2->Base2

Figure 1: Decision logic for catalyst and base selection. Note the divergence in ligand sterics based on the coupling site.

Module 2: The "Anti-Poisoning" Protocol

To couple this scaffold successfully, you must use Precatalysts (Pd-G3/G4). In situ generation (mixing Pd(OAc)₂ + Ligand) is insufficient because the pyridazine coordinates Pd(II) before the phosphine ligand can bind.

Recommended Systems
Coupling TypeCatalyst (Precatalyst)Ligand ClassBaseSolventRationale
Suzuki-Miyaura XPhos Pd G4 Biaryl PhosphineK₃PO₄ (3.0 eq)1,4-Dioxane/H₂O (10:1)XPhos bulk prevents N-coordination; G4 ensures rapid activation.
Buchwald-Hartwig BrettPhos Pd G4 Biaryl PhosphineCs₂CO₃ (2.0 eq)t-Amyl AlcoholBrettPhos is specific for primary amines; Carbonate protects nitrile.
Sonogashira Pd(PPh₃)₂Cl₂ Aryl PhosphineEt₃N (excess)DMFCopper-free conditions preferred to avoid nitrile-Cu complexes.

Module 3: Troubleshooting & FAQs

Issue 1: Reaction Stalls at 10-20% Conversion

Diagnosis: Catalyst Poisoning. The pyridazine nitrogen has displaced your ligand, forming a "Pd-black" aggregate or an inactive complex. Solution:

  • Switch to G4 Precatalysts: Ensure the ligand is pre-complexed to Pd.

  • Increase Ligand/Pd Ratio: Use a 2:1 ligand-to-metal ratio if generating in situ (not recommended, but if necessary).

  • Visual Check: If the reaction turns black immediately upon heating, your catalyst has decomposed. If it remains pale yellow/orange but doesn't react, it is coordinated/poisoned.

Issue 2: Disappearance of Nitrile Peak (IR ~2220 cm⁻¹)

Diagnosis: Hydrolysis to amide/acid or nucleophilic attack by alkoxide bases. Solution:

  • Eliminate Strong Alkoxides: Do NOT use NaOtBu or KOtBu. These are strong enough to attack the nitrile on an electron-deficient ring.

  • Water Control: Switch from aqueous Suzuki conditions to anhydrous conditions using CsF or K₃PO₄ in dry Dioxane or Toluene.

Issue 3: Low Yield in Amine Coupling (Buchwald)

Diagnosis: The 5-amino group is deactivated by the 3-cyano group (electron-withdrawing), making it a poor nucleophile. Solution:

  • Ligand Switch: Move to BrettPhos or tBuBrettPhos . These are electronically tuned to facilitate the reductive elimination of electron-deficient anilines.

  • Temperature: These reactions often require 100-110°C. Ensure your solvent (e.g., t-Amyl alcohol, Dioxane) boils high enough.

Module 4: Mechanistic Visualization

Understanding the failure mode is key to fixing it. The diagram below illustrates the competition between the productive catalytic cycle and the non-productive "poisoning" pathway driven by the pyridazine nitrogens.

PoisoningMechanism Pd_L Active Species [L-Pd(0)] Coordination Pyridazine N-Coordination (Competitive Pathway) Pd_L->Coordination Small Ligand Allows OxAdd Oxidative Addition (Ar-X) Pd_L->OxAdd Bulky Ligand Promotes Poisoned Inactive Complex [Pd(Pyridazine)₂] Coordination->Poisoned Irreversible Deactivation Poisoned->Pd_L Requires Heat + Excess Ligand Product Coupled Product (C-C / C-N Bond) OxAdd->Product Catalytic Cycle

Figure 2: The Catalyst Poisoning Loop. Small ligands allow the pyridazine to bind Pd, removing it from the cycle. Bulky ligands (L) sterically block this pathway.

Module 5: Standardized Experimental Protocol (Suzuki Coupling)

Objective: Coupling of aryl boronic acid to 5-amino-X-chloropyridazine-3-carbonitrile.

  • Preparation:

    • Dry a reaction vial and stir bar in an oven (120°C) for 1 hour.

    • Cool under a stream of Argon.[1][2]

  • Reagent Loading (Glovebox or rapid air addition):

    • Substrate (1.0 equiv)

    • Boronic Acid (1.5 equiv)

    • XPhos Pd G4 (2-5 mol%) — Crucial: Use G4 to prevent initial poisoning.

    • K₃PO₄ (3.0 equiv, finely ground, anhydrous).

  • Solvent Addition:

    • Add 1,4-Dioxane (0.1 M concentration relative to substrate).

    • Optional: Add degassed water (ratio 10:1 Dioxane:Water) ONLY if nitrile hydrolysis has been ruled out in pilot runs. Otherwise, stay anhydrous.

  • Degassing (The "Freeze-Pump-Thaw" Alternative):

    • Sparge the mixture with Argon for 10 minutes vigorously. Note: Oxygen is a killer for electron-rich phosphines like XPhos.

  • Reaction:

    • Seal cap with Teflon septum.

    • Heat to 90°C for 4-16 hours.

    • Monitor by LCMS. Look for the M+Ar peak.

  • Workup:

    • Filter through a Celite pad (removes Pd black).

    • Elute with EtOAc.

    • Wash with brine (pH neutral) to ensure no base remains to hydrolyze the nitrile during concentration.

References

  • BenchChem. (2025).[3] A Comparative Guide to Catalysts for 6-Chloropyridin-3-amine Coupling Reactions. (Demonstrates ligand efficacy for amino-chloropyridines).

  • Kolychev, E. L., et al. (2013).[4] Expanded ring diaminocarbene palladium complexes: Synthesis, structure, and Suzuki-Miyaura cross-coupling of heteroaryl chlorides in water. (Validation of NHC ligands for N-heterocycles).

  • Billingsley, K., & Buchwald, S. L. (2007). Cyclic C-N Bond Formation via Pd-Catalyzed Buchwald-Hartwig Amination.[1] (Foundational work on BrettPhos for primary amines).[1]

  • Hartwig, J. F. (2016). Applications of Palladium-Catalyzed C–N Cross-Coupling Reactions.[1][5][6][7] Chemical Reviews. (Comprehensive review on mechanism and poisoning).

  • Maxted, E. B., & Walker, A. G. (1948). Studies in the Detoxication of Catalyst Poisons.[8][9] Part VII. The Self-poisoning Effect in the Hydrogenation of Pyridine. (Classic mechanism of nitrogen poisoning).

Sources

Optimization

Recrystallization solvent systems for high-purity 5-Aminopyridazine-3-carbonitrile

Topic: Technical Support Center: 5-Aminopyridazine-3-carbonitrile Purification User Guide Version: 2.4 | Last Updated: 2025-05-15 Target Audience: Medicinal Chemists, Process Development Scientists Introduction & Compoun...

Author: BenchChem Technical Support Team. Date: February 2026

Topic:

Technical Support Center: 5-Aminopyridazine-3-carbonitrile Purification

User Guide Version: 2.4 | Last Updated: 2025-05-15 Target Audience: Medicinal Chemists, Process Development Scientists

Introduction & Compound Profile

5-Aminopyridazine-3-carbonitrile is a critical heterocyclic intermediate often employed as a scaffold in the synthesis of kinase inhibitors and other bioactive pharmaceutical ingredients (APIs). Achieving high purity (>98%) is essential to prevent side reactions (e.g., regioselectivity errors) in downstream coupling steps.

Due to its planar, electron-deficient pyridazine ring and the presence of both hydrogen bond donors (amine) and acceptors (nitrile, ring nitrogens), this compound exhibits significant solubility in polar aprotic solvents but limited solubility in non-polar hydrocarbons.

Key Physicochemical Characteristics:

  • Polarity: High (Amphiphilic character due to

    
     and 
    
    
    
    ).
  • Thermal Stability: Generally stable up to 150°C; nitrile hydrolysis risk in strong acid/base at high temperatures.

  • Common Impurities: Isomeric byproducts (e.g., 4-amino isomers), decarboxylated precursors, or oligomers.

Solvent System Selection Guide

The following solvent systems have been validated for the recrystallization of amino-cyanopyridazines and structurally related pyrazine/pyridine analogs.

Primary Solvent System (Standard Protocol)

Ethanol (Absolute or 95%)

  • Why: Ethanol offers the ideal "Goldilocks" polarity. It solubilizes the amino-pyridazine core at reflux (78°C) due to hydrogen bonding but demonstrates poor solubility at 0–5°C, maximizing recovery yield. It is also easily removed under vacuum.

  • Application: Best for general purification to remove trace organic byproducts and salts.

Secondary Solvent System (Difficult Impurities)

Ethanol : Water (9:1 to 4:1 v/v)

  • Why: The addition of water increases the dielectric constant, helping to solubilize highly polar impurities or inorganic salts that might be trapped in the crystal lattice.

  • Application: Use if the crude material contains significant inorganic salts or if the product "oils out" in pure ethanol.

Alternative System (High-Purity Polish)

Acetonitrile (MeCN)

  • Why: Acetonitrile is a polar aprotic solvent that avoids hydrogen-bond donation. It is excellent for rejecting non-polar impurities that might co-crystallize in alcohols.

  • Application: Use for final "polishing" steps to reach >99.5% HPLC purity.

Troubleshooting & FAQs

Q1: My product is "oiling out" (forming a separate liquid phase) instead of crystallizing. How do I fix this?

  • Cause: The solution temperature is too high relative to the saturation point, or the solvent polarity is slightly mismatched (too non-polar).

  • Solution:

    • Reheat the mixture until the oil redissolves.

    • Add a seed crystal at a temperature slightly below the boiling point.

    • Slow Cool: Insulate the flask to cool very slowly to room temperature. Rapid cooling promotes oiling.

    • Add Co-solvent: Add a small amount of Ethanol (if using water/ethanol) or switch to a more polar system like Methanol/Water.

Q2: The yield is significantly lower than expected (<50%). Where is my product?

  • Cause: The compound is too soluble in the cold solvent.

  • Solution:

    • Concentrate: Evaporate the mother liquor to half its volume and re-cool.

    • Anti-solvent: Add a non-polar anti-solvent like Heptane or Hexane dropwise to the cold solution until turbidity persists, then refrigerate.

    • Salting Out: If using an aqueous mixture, adding NaCl can force the organic product out of the solution (though this introduces salt impurities).

Q3: The crystals are colored (yellow/brown) even after recrystallization.

  • Cause: Polymeric or oxidized impurities are trapped.

  • Solution: Perform a hot filtration with activated carbon.

    • Dissolve crude in boiling Ethanol.

    • Add activated carbon (5-10 wt%).

    • Stir at reflux for 15 minutes.

    • Filter through a pre-heated Celite pad while hot.

    • Proceed with crystallization.[1]

Detailed Experimental Protocol

Protocol A: Standard Recrystallization from Ethanol

  • Preparation: Weigh 5.0 g of crude 5-Aminopyridazine-3-carbonitrile into a 100 mL round-bottom flask.

  • Dissolution: Add 40 mL of Absolute Ethanol . Equip with a reflux condenser and magnetic stir bar.

  • Heating: Heat the mixture to reflux (approx. 80°C oil bath).

    • Observation: If solids remain after 10 minutes of reflux, add Ethanol in 2 mL portions until a clear solution is obtained.

    • Note: Do not exceed 60 mL total solvent (12 mL/g) to avoid yield loss.

  • Hot Filtration (Optional): If insoluble particles remain (dust, salts), filter the hot solution rapidly through a fluted filter paper or sintered glass funnel into a pre-warmed flask.

  • Crystallization: Remove from heat. Allow the flask to cool to room temperature undisturbed (approx. 1-2 hours).

    • Critical Step: Once at room temperature, place the flask in an ice-water bath (0-4°C) for another hour to maximize precipitation.

  • Isolation: Filter the crystals using a Büchner funnel under vacuum.

  • Washing: Wash the filter cake with 2 x 5 mL of ice-cold Ethanol .

  • Drying: Dry the crystals in a vacuum oven at 45°C for 6 hours.

Quantitative Data Summary

Solvent SystemDissolution TempCrystallization TempTypical Recovery (%)Impurity Rejection Profile
Ethanol (Abs.) 78°C0°C75 - 85%Good for general organics
EtOH : Water (4:1) 85°C0°C60 - 75%Excellent for salts/polar byproducts
Acetonitrile 82°C-10°C70 - 80%Excellent for non-polar isomers

Visualizations

Figure 1: Recrystallization Decision Logic

RecrystallizationLogic Start Start: Crude 5-Aminopyridazine-3-carbonitrile CheckSolubility Check Solubility in Boiling Ethanol Start->CheckSolubility Dissolves Completely Dissolves? CheckSolubility->Dissolves StandardPath Yes: Proceed to Standard Protocol Dissolves->StandardPath Yes Insoluble No: Insoluble Solids Remain Dissolves->Insoluble No Oiling Issue: Oils Out on Cooling StandardPath->Oiling If Oiling Occurs Final Final: Isolate Pure Crystals StandardPath->Final HotFilter Action: Perform Hot Filtration Insoluble->HotFilter AddWater Action: Switch to EtOH:Water (4:1) Oiling->AddWater If Seeding Fails AddSeed Action: Reheat & Add Seed Crystal Oiling->AddSeed HotFilter->StandardPath AddWater->Final AddSeed->Final

Caption: Decision tree for selecting the optimal purification pathway based on crude material behavior.

Figure 2: Experimental Workflow

Workflow Step1 1. Dissolution (Reflux in EtOH) Step2 2. Clarification (Hot Filtration) Step1->Step2 Remove insolubles Step3 3. Nucleation (Slow Cool to RT) Step2->Step3 Saturated soln Step4 4. Growth (Ice Bath 0°C) Step3->Step4 Max yield Step5 5. Isolation (Vacuum Filtration) Step4->Step5 Separate solid Step6 6. Drying (Vac Oven 45°C) Step5->Step6 Remove solvent

Caption: Step-by-step unit operations for the standard Ethanol recrystallization protocol.

References

  • Khalafy, J., et al. (2013). A Simple Three-component Synthesis of 3-Amino-5-arylpyridazine-4-carbonitriles. Journal of the Iranian Chemical Society. Link

  • Kobayashi, K., et al. (2014).[2] Synthesis of 7-Amino-5,8-dihydropyrido[2,3-d]pyrimidine-6-carbonitrile Derivatives. Heterocycles. Link

  • BenchChem Technical Data. (n.d.). Application Notes and Protocols for the Recrystallization of Isothiazole Carbonitriles. Link

  • University of Massachusetts Amherst. (n.d.). Recrystallization Protocols and Solvent Selection Guide. Link

  • Sigma-Aldrich. (n.d.). Product Specification: 5-Amino-2-pyridinecarbonitrile. Link

Sources

Reference Data & Comparative Studies

Validation

Technical Guide: Spectral Analysis of 5-Aminopyridazine-3-carbonitrile

Executive Summary & Structural Context[1][2][3][4][5][6][7][8] 5-Aminopyridazine-3-carbonitrile is a critical heterocyclic scaffold, frequently utilized as an intermediate in the synthesis of kinase inhibitors (e.g., PIM...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Structural Context[1][2][3][4][5][6][7][8]

5-Aminopyridazine-3-carbonitrile is a critical heterocyclic scaffold, frequently utilized as an intermediate in the synthesis of kinase inhibitors (e.g., PIM, Aurora kinase) and other bioactive molecules. Its structural elucidation presents a classic regioisomeric challenge: distinguishing the 5-amino isomer from the thermodynamically competitive 4-amino isomer during nucleophilic aromatic substitution (


) or cyclization reactions.

This guide provides an objective, data-driven framework for the definitive identification of 5-aminopyridazine-3-carbonitrile using 1H and 13C NMR spectroscopy. Unlike standard spectral lists, this document focuses on the comparative differentiation between the target molecule and its common impurities (regioisomers and precursors).

The Core Challenge: Regioisomerism

In the synthesis of aminopyridazines, the position of the amino group relative to the ring nitrogens and the nitrile group fundamentally alters the spin-spin coupling systems.

  • Target (5-Amino): Protons at positions 4 and 6 are meta to each other.

  • Alternative (4-Amino): Protons at positions 5 and 6 are ortho to each other.

Comparative H-NMR Analysis

The definitive identification of the 5-amino isomer relies on the magnitude of the coupling constant (


) between the remaining ring protons.
Predicted Spectral Data: Target vs. Isomer

The following table contrasts the theoretical and observed spectral features in DMSO-


.
FeatureTarget: 5-Aminopyridazine-3-carbonitrile Alternative: 4-Aminopyridazine-3-carbonitrile Differentiation Logic
Proton System H4 and H6 (

relationship)
H5 and H6 (

relationship)
Primary Check
Coupling (

)

Hz

Hz

H6 Shift

ppm (Doublet)

ppm (Doublet)
H6 is

to Nitrogen in both, but coupling differs.
H4/H5 Shift H4:

ppm (Doublet)
H5:

ppm (Doublet)
H4 is shielded by the ortho-amino group.
NH₂ Signal

ppm (Broad s)

ppm (Broad s)
Exchangeable with

.
Detailed Signal Assignment (5-Amino Isomer)
  • 
     8.65 ppm (1H, d, 
    
    
    
    Hz, H-6):
    This proton is located alpha to the ring nitrogen (N1), causing significant deshielding. The small coupling constant is characteristic of meta-coupling across the aromatic ring to H-4.
  • 
     7.80 ppm (2H, br s, NH₂):  The amino protons typically appear as a broad singlet. The chemical shift varies with concentration and water content but generally integrates to 2 protons.
    
  • 
     7.10 ppm (1H, d, 
    
    
    
    Hz, H-4):
    This proton is ortho to the electron-donating amino group, which increases electron density at C-4, resulting in an upfield shift relative to unsubstituted pyridazine.

C-NMR Spectral Analysis

Carbon NMR provides the "fingerprint" verification, particularly for the nitrile group and the quaternary carbons which are invisible in H-NMR.

Carbon PositionApprox.[1][2][3][4][5] Shift (

ppm)
Signal TypeStructural Insight
-CN (Nitrile) 115.0 – 117.0 QuaternaryDistinctive weak peak; confirms cyano insertion.
C-5 (C-NH₂) 155.0 – 158.0 QuaternaryDeshielded by direct attachment to N and ring N.
C-3 (C-CN) 130.0 – 135.0 QuaternaryIpso to the nitrile group.
C-6 (CH) 145.0 – 150.0 CHAlpha to ring nitrogen; most downfield CH signal.
C-4 (CH) 110.0 – 115.0 CHShielded by ortho-amino resonance effect.

Critical QC Check: If the nitrile peak at ~116 ppm is absent, the reaction may have resulted in hydrolysis to the amide (expect C=O at ~165 ppm) or acid.

Experimental Protocol: Self-Validating Workflow

To ensure scientific integrity, follow this protocol which includes an internal "logic gate" to prevent misidentification.

Sample Preparation
  • Solvent: Use DMSO-

    
      (99.9% D). Chloroform (
    
    
    
    ) is generally poor for aminopyridazines due to low solubility and aggregation.
  • Concentration: Dissolve 5–10 mg of sample in 0.6 mL solvent.

  • Tube: High-quality 5mm NMR tube (prevent shimming errors that mask small J couplings).

Acquisition Parameters (Standard 400/500 MHz)
  • Temperature: 298 K (25°C).

  • 1H NMR: 16 scans, relaxation delay (D1)

    
     2.0s to ensure integration accuracy of aromatic protons.
    
  • 13C NMR: 512–1024 scans (nitrile carbons have long T1 relaxation times; ensure D1

    
     3.0s if quantitative data is needed).
    
Validation Logic (The "Decision Tree")
  • Step 1: Integrate the aromatic region. Do you have exactly two CH protons?

    • No: Check for starting material (3,5-diamino or trichloro impurities).

    • Yes: Proceed to Step 2.

  • Step 2: Measure the Coupling Constant (

    
    ) between the two aromatic signals.
    
    • If

      
       Hz:  Confirmed 5-Amino  (Meta coupling).
      
    • If

      
       Hz:  Confirmed 4-Amino  (Ortho coupling).
      
    • If Singlets: Check resolution/shimming. Pyridazine protons rarely appear as true singlets unless coincidentally overlapping.

Visualization: Structural Decision Tree

The following diagram illustrates the logical workflow for distinguishing the target molecule from its isomers and precursors.

NMR_Analysis cluster_legend Key Differentiator Start Crude Product (Aminopyridazine-carbonitrile) HNMR Run 1H-NMR (DMSO-d6) Start->HNMR CountH Count Aromatic Protons HNMR->CountH Decision_J Measure Coupling Constant (J) CountH->Decision_J 2 Protons Found Result_SM Starting Material/Byproduct (Wrong Integration) CountH->Result_SM <2 or >2 Protons Result_5Amino Target: 5-Amino Isomer (J ~ 2.0 Hz, Meta) Decision_J->Result_5Amino Small J (1.5-2.5 Hz) Result_4Amino Impurity: 4-Amino Isomer (J ~ 6-8 Hz, Ortho) Decision_J->Result_4Amino Large J (5.0-9.0 Hz)

Figure 1: Logic flow for the structural assignment of aminopyridazine regioisomers based on H-NMR coupling constants.

References

  • Synthesis and NMR of Aminopyrazoles/Pyridazines: Comparison of two routes for synthesis 5-aminopyrazole derivative. (2014).[6] Journal of Chemical and Pharmaceutical Research.

  • General Heterocyclic NMR Shifts: 1H NMR Chemical Shifts of Impurities and Heterocycles. Sigma-Aldrich / Merck Technical Library.

  • Pyridazine Synthesis and Characterization: A Simple Three-component Synthesis of 3-Amino-5-arylpyridazine-4-carbonitriles. (2013).[7] Asian Journal of Chemistry.

  • 13C NMR Principles for Heterocycles: 13C NMR - How Many Signals? Master Organic Chemistry.

  • Substituent Effects in Diazines: Effect of substituents on the chemical shift of protons in aminopyrimidines and pyridazines. (2016).[4] ResearchGate / Springer.

Sources

Comparative

Comparative Guide: FTIR Characterization of 5-Aminopyridazine-3-carbonitrile

Executive Summary 5-Aminopyridazine-3-carbonitrile (CAS 135206-69-8) serves as a critical scaffold in the synthesis of kinase inhibitors and heterocyclic pharmaceuticals. Its structural integrity relies on the precise ar...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

5-Aminopyridazine-3-carbonitrile (CAS 135206-69-8) serves as a critical scaffold in the synthesis of kinase inhibitors and heterocyclic pharmaceuticals. Its structural integrity relies on the precise arrangement of an electron-withdrawing nitrile group and an electron-donating amino group on the electron-deficient 1,2-diazine (pyridazine) ring.

This guide provides a technical comparison of the FTIR spectrum of 5-Aminopyridazine-3-carbonitrile against its common synthetic precursors (e.g., 3-chloro-5-aminopyridazine) and structural isomers. By focusing on the Nitrile Shift and Amine-Ring Conjugation , researchers can utilize this data for rapid "Go/No-Go" decision-making in reaction monitoring.

The Spectral Fingerprint at a Glance[1]
  • Diagnostic Signal: Sharp, medium-strong band at 2220–2240 cm⁻¹ (C≡N stretch).

  • Purity Indicator: Doublet at 3440/3300 cm⁻¹ (Primary Amine) with absence of broad OH troughs.

  • Ring Signature: Distinct pyridazine skeletal vibrations at 1590–1550 cm⁻¹ .

Comparative Spectral Analysis

To validate the identity of 5-Aminopyridazine-3-carbonitrile, one must compare it against the starting material and potential by-products. The following analysis assumes a standard synthesis route via nucleophilic substitution (Rosenmund-von Braun reaction or similar) from a halogenated precursor.

Comparison A: Target vs. Precursor (Reaction Monitoring)
  • Precursor: 3-Chloro-5-aminopyridazine

  • Target: 5-Aminopyridazine-3-carbonitrile

FeaturePrecursor (3-Cl-5-NH₂)Target (5-NH₂-3-CN)Analytical Significance
2200–2250 cm⁻¹ Silent Strong, Sharp Peak Primary confirmation of cyanation. The appearance of the nitrile band is the definitive endpoint metric.
600–800 cm⁻¹ Strong C-Cl stretchChanged/AbsentThe C-Cl bond typically absorbs in the "fingerprint" region (approx. 700–750 cm⁻¹). Its disappearance confirms full conversion.
3300–3450 cm⁻¹ NH₂ DoubletNH₂ Doublet (Shifted)The electron-withdrawing nitrile group generally causes a slight blue-shift (higher wavenumber) in the amine stretch due to ring deactivation compared to the chloro-analog.
Comparison B: Target vs. Isomer (Structural Identification)
  • Target: 5-Aminopyridazine-3-carbonitrile

  • Isomer: 3-Aminopyridazine-4-carbonitrile (or 4-amino isomer)

Distinguishing isomers requires analyzing the Ring Breathing Modes and Out-of-Plane (oop) Bending :

  • Conjugation Effect: The position of the amino group relative to the nitrile affects the resonance. In the 5-amino-3-cyano arrangement, the "push-pull" electronic effect is maximized across the ring, often intensifying the Ring C=N/C=C bands (1500–1600 cm⁻¹) compared to the 4-amino isomer.

  • Fingerprint Region (1000–600 cm⁻¹): The C-H oop bending pattern depends on the substitution.

    • 3,5-disubstituted: Meta-like substitution pattern.[1]

    • 3,4-disubstituted: Ortho-like substitution pattern (typically shows a strong band ~750 cm⁻¹).

Detailed Band Assignment (Experimental & Predicted)

The following table synthesizes data from experimental pyridazine derivatives and functional group characteristic frequencies.

Frequency (cm⁻¹)AssignmentMode DescriptionStructural Insight
3440 ± 10 ν(N-H) asymPrimary Amine Asymmetric StretchSharp spike indicating free amine. Broadening implies hydrogen bonding.
3300 ± 10 ν(N-H) symPrimary Amine Symmetric StretchThe "partner" peak to the 3440 band; confirms primary -NH₂ (vs secondary).
3080–3030 ν(C-H) arAromatic C-H StretchWeak shoulder peaks typical of heteroaromatic rings.
2235 ± 10 ν(C≡N) Nitrile Stretch CRITICAL QC MARKER. Position is lower than aliphatic nitriles (2260) due to aromatic conjugation.
1640 ± 10 δ(NH₂)Amine Scissoring (Bending)Often overlaps with ring stretches; confirms presence of intact amine group.
1590, 1550 ν(C=N), ν(C=C)Pyridazine Ring SkeletonThe diazine ring breathing modes. Intensity is enhanced by the polar nitrile group.
1420–1400 ν(Ring)Ring DeformationCharacteristic of the 1,2-diazine system.
1250–1300 ν(C-N)C-N (Amine-Ring) StretchStrong band due to resonance between the amino lone pair and the ring.
850–650 γ(C-H)C-H Out-of-Plane BendingPattern is specific to the 3,5-substitution geometry.

Experimental Protocol: ATR-FTIR Validation

For rapid QC of solid drug intermediates, Attenuated Total Reflectance (ATR) is superior to KBr pellets due to reproducibility and speed.

Equipment & Settings
  • Instrument: FTIR Spectrometer (e.g., PerkinElmer Spectrum Two or Thermo Nicolet iS50).

  • Accessory: Diamond or ZnSe ATR Crystal (Single bounce).

  • Resolution: 4 cm⁻¹.

  • Scans: 16–32 scans (sufficient for the strong nitrile signal).

  • Range: 4000–600 cm⁻¹.

Step-by-Step Workflow
  • Background: Clean crystal with isopropanol. Collect background air spectrum.

  • Sample Loading: Place ~2–5 mg of dry 5-Aminopyridazine-3-carbonitrile powder onto the crystal center.

  • Compression: Apply pressure using the anvil until the force gauge indicates optimal contact (usually ~80–100 N). Note: Inconsistent pressure shifts peak intensities, not positions.

  • Acquisition: Collect spectrum.

  • Post-Processing: Apply Automatic Baseline Correction. Do not smooth aggressively, as this may fuse the amine doublet.

QC Decision Logic (Visualization)

The following diagram illustrates the logic flow for determining if a synthesis batch has successfully converted the precursor to the target nitrile.

QC_Workflow Start Crude Product Isolated FTIR_Scan Run ATR-FTIR (4000-600 cm⁻¹) Start->FTIR_Scan Check_CN Check 2220-2240 cm⁻¹ (Nitrile Region) FTIR_Scan->Check_CN CN_Absent Peak Absent Check_CN->CN_Absent No Signal CN_Present Peak Present Check_CN->CN_Present Strong Signal Result_Fail_Rxn FAIL: Reaction Incomplete (No Cyanation) CN_Absent->Result_Fail_Rxn Check_Cl Check 600-800 cm⁻¹ (Precursor C-Cl) CN_Present->Check_Cl Cl_Present C-Cl Bands Visible Check_Cl->Cl_Present Yes Cl_Absent Fingerprint Clean Check_Cl->Cl_Absent No Result_Fail_Pur FAIL: Mixture/Impure (Recrystallize) Cl_Present->Result_Fail_Pur Result_Pass PASS: 5-Amino-3-CN Confirmed Cl_Absent->Result_Pass

Caption: Logic gate for validating the synthesis of 5-Aminopyridazine-3-carbonitrile from a chloro-precursor using FTIR markers.

References

  • Rimaz, M., et al. (2013). "A simple three-component synthesis of 3-amino-5-arylpyridazine-4-carbonitriles." South African Journal of Chemistry, 66. Link

  • Coates, J. (2000). "Interpretation of Infrared Spectra, A Practical Approach." Encyclopedia of Analytical Chemistry. (Standard reference for Nitrile/Amine shifts). Link

  • NIST Chemistry WebBook. "3-Aminopyridine Infrared Spectrum" (Analogous heteroaromatic amine data). Link

  • Silverstein, R. M., et al.Spectrometric Identification of Organic Compounds.

Sources

Validation

A Comparative Guide to the Mass Spectrometry Fragmentation of 5-Aminopyridazine-3-carbonitrile

For researchers and professionals in drug development and analytical chemistry, understanding the mass spectrometric behavior of novel heterocyclic compounds is paramount for structural elucidation and metabolic profilin...

Author: BenchChem Technical Support Team. Date: February 2026

For researchers and professionals in drug development and analytical chemistry, understanding the mass spectrometric behavior of novel heterocyclic compounds is paramount for structural elucidation and metabolic profiling. This guide provides an in-depth analysis of the predicted fragmentation patterns of 5-aminopyridazine-3-carbonitrile, a molecule of interest due to its structural motifs commonly found in pharmacologically active agents. While direct experimental data for this specific molecule is not widely published, this guide synthesizes established fragmentation principles from closely related pyridazine and other nitrogen-containing heterocyclic systems to provide a robust predictive comparison.

The structural features of 5-aminopyridazine-3-carbonitrile—a pyridazine ring, an amino group, and a nitrile group—each contribute to its fragmentation behavior. This guide will compare the expected outcomes from two common ionization techniques: high-energy Electron Impact (EI) ionization and softer Electrospray Ionization (ESI).

Predicted Fragmentation Under Electron Impact (EI) Ionization

Electron Impact is a "hard" ionization technique that imparts significant energy into the analyte, leading to extensive fragmentation. The resulting mass spectrum is often complex but highly informative for structural determination.[1][2] For 5-aminopyridazine-3-carbonitrile (molecular weight: 120.12 g/mol ), a prominent molecular ion peak ([M]•+) at m/z 120 is expected, a common feature for aromatic and heterocyclic compounds.[3][4]

The primary fragmentation pathways are predicted to involve the loss of small, stable neutral molecules and radicals.

Key Predicted EI Fragmentation Pathways:

  • Loss of HCN (Hydrogen Cyanide): A characteristic fragmentation for nitrile-containing aromatic compounds is the elimination of a molecule of HCN (27 Da). This would result in a fragment ion at m/z 93 .

  • Loss of N₂ (Dinitrogen): The pyridazine ring is known to be susceptible to the loss of a stable N₂ molecule (28 Da). This cleavage would lead to a fragment ion at m/z 92 .

  • Sequential Losses: Further fragmentation of the primary fragments is anticipated. For instance, the m/z 93 fragment could subsequently lose N₂ to yield a fragment at m/z 65 .

The following diagram illustrates the predicted major fragmentation cascade under EI conditions.

EI_Fragmentation M [C₅H₄N₄]•+ m/z 120 (Molecular Ion) F1 [C₄H₃N₂]•+ m/z 93 M->F1 - HCN F2 [C₅H₄N₂]•+ m/z 92 M->F2 - N₂ F3 [C₄H₃]•+ m/z 65 F1->F3 - N₂

Caption: Predicted EI fragmentation of 5-aminopyridazine-3-carbonitrile.

Predicted Fragmentation Under Electrospray Ionization (ESI-MS/MS)

ESI is a "soft" ionization technique that typically produces a protonated molecule, [M+H]⁺, as the precursor ion in positive ion mode.[1][5] For 5-aminopyridazine-3-carbonitrile, this would be observed at m/z 121 . Tandem mass spectrometry (MS/MS) is then required to induce and analyze fragmentation. ESI fragmentation generally follows the "even-electron rule," where even-electron precursor ions fragment into even-electron product ions by losing neutral molecules.[6]

Key Predicted ESI-MS/MS Fragmentation Pathways:

Protonation is likely to occur on one of the ring nitrogens or the exocyclic amino group. The subsequent fragmentation will be dictated by the stability of the resulting fragments and neutral losses.

  • Loss of NH₃ (Ammonia): A common loss from protonated primary amines is the neutral loss of ammonia (17 Da). This would generate a fragment ion at m/z 104 .

  • Cross-Ring Cleavage: Studies on fused pyridazine systems have shown that characteristic cross-ring cleavages of the pyridazine ring are common under ESI conditions.[7][8] This could lead to the loss of smaller nitrogen-containing fragments.

  • Loss of HCN: Similar to EI, the loss of hydrogen cyanide (27 Da) from the protonated molecule is a plausible pathway, resulting in a fragment at m/z 94 .

The proposed fragmentation workflow for ESI-MS/MS is depicted below.

ESI_Fragmentation cluster_source Ion Source (ESI+) cluster_ms1 MS1 Analysis cluster_cid Collision Cell (CID) cluster_ms2 MS2 Analysis M_neutral C₅H₄N₄ (Neutral Molecule) M_H [C₅H₄N₄+H]⁺ m/z 121 (Precursor Ion) M_neutral->M_H + H⁺ CID Collision-Induced Dissociation M_H->CID F1_H [C₅H₂N₄]⁺ m/z 104 CID->F1_H - NH₃ F2_H [C₄H₃N₃]⁺ m/z 94 CID->F2_H - HCN

Caption: ESI-MS/MS workflow for 5-aminopyridazine-3-carbonitrile.

Comparative Summary and Data Table

The choice of ionization method will significantly influence the observed fragmentation, providing complementary information for structural confirmation.

Ionization MethodPrecursor Ion (m/z)Predicted Major Fragment Ions (m/z)Key Neutral LossesInformation Gained
Electron Impact (EI) 120 ([M]•+)93, 92, 65HCN, N₂Core ring structure, presence of nitrile and pyridazine
Electrospray (ESI) 121 ([M+H]⁺)104, 94NH₃, HCNPresence of amino group, confirmation of molecular weight

Experimental Protocols

To validate these predictions, the following general protocols can be employed.

Protocol 1: Electron Impact - Gas Chromatography-Mass Spectrometry (GC-MS)

  • Sample Preparation: Dissolve 1 mg of 5-aminopyridazine-3-carbonitrile in 1 mL of a suitable volatile solvent (e.g., methanol or acetonitrile).

  • GC Separation: Inject 1 µL of the sample solution into a GC equipped with a non-polar or mid-polar capillary column (e.g., DB-5ms). Use a temperature gradient program to ensure elution of the analyte.

  • MS Analysis:

    • Ionization Mode: Electron Impact (EI)

    • Electron Energy: 70 eV

    • Mass Range: m/z 40-200

    • Source Temperature: 230°C

    • Quadrupole Temperature: 150°C

Protocol 2: Electrospray Ionization - Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

  • Sample Preparation: Prepare a 1 µg/mL solution of the compound in a mobile phase-compatible solvent (e.g., 50:50 acetonitrile:water with 0.1% formic acid).

  • LC Separation: Inject 5 µL onto a C18 reverse-phase column. Elute with a gradient of water with 0.1% formic acid (Mobile Phase A) and acetonitrile with 0.1% formic acid (Mobile Phase B).

  • MS Analysis:

    • Ionization Mode: Positive Electrospray Ionization (ESI+)

    • MS1 Scan: Scan from m/z 50-250 to identify the [M+H]⁺ precursor ion at m/z 121.

    • MS/MS Scan (Product Ion Scan): Select m/z 121 as the precursor ion.

    • Collision Energy: Apply a range of collision energies (e.g., 10-40 eV) to observe the fragmentation pattern.

    • Capillary Voltage: ~3.5 kV

    • Drying Gas Temperature: ~325°C

Conclusion

This guide provides a predictive framework for the mass spectrometric fragmentation of 5-aminopyridazine-3-carbonitrile, leveraging established principles from related chemical structures. The orthogonal nature of EI and ESI ionization techniques offers a powerful combination for unambiguous structure confirmation. EI-MS is expected to reveal the core heterocyclic and nitrile features through characteristic losses of N₂ and HCN. In contrast, ESI-MS/MS would likely confirm the presence of the primary amino group via the loss of ammonia. These predicted patterns provide a valuable reference for researchers working with this and structurally similar compounds.

References

  • Mass spectroscopy of 3-arylpyrimido[4,5-c]pyridazine-5,7(6H,8H). Growing Science. Available at: [Link]

  • Electron impact studies. XVIII. Mass spectra of pyridazines, phthalazines, and related compounds. Australian Journal of Chemistry. Available at: [Link]

  • Electron impact studies. XVIII. Mass spectra of pyridazines, phthalazines, and related compounds. ConnectSci. Available at: [Link]

  • The cation mass spectrum of pyridazine recorded at an electron energy of 100 eV. ResearchGate. Available at: [Link]

  • Recent studies on the electrospray ionisation mass spectrometric behaviour of selected nitrogen-containing drug molecules and its application to drug analysis using liquid chromatography-electrospray ionisation mass spectrometry. PubMed. Available at: [Link]

  • Exploring Potential, Synthetic Methods and General Chemistry of Pyridazine and Pyridazinone: A Brief Introduction. International Journal of ChemTech Research. Available at: [Link]

  • A Simple Three-component Synthesis of 3-Amino-5-arylpyridazine-4-carbonitriles. ResearchGate. Available at: [Link]

  • Electrospray ionization‐tandem mass spectrometric study of fused nitrogen‐containing ring systems. ResearchGate. Available at: [Link]

  • MASS SPECTROMETRY: FRAGMENTATION PATTERNS. eGyanKosh. Available at: [Link]

  • An Organic Chemist's Guide to Electrospray Mass Spectrometric Structure Elucidation. ELTE. Available at: [Link]

  • FRAGMENTATION PATTERNS IN THE MASS SPECTRA OF ORGANIC COMPOUNDS. Chemguide. Available at: [Link]

  • Small Molecule LC-MS/MS Fragmentation Data Analysis and Application to Siderophore Identification. IntechOpen. Available at: [Link]

  • ESTABLISHING MASS SPECTRAL FRAGMENTATION PATTERNS FOR THE CHARACTERIZATION OF 1,2-UNSATURATED PYRROLIZIDINE ALKALOIDS AND N-OXIDES. Macedonian Journal of Chemistry and Chemical Engineering. Available at: [Link]

  • Mass Spectrometry - Fragmentation Patterns. Chemistry LibreTexts. Available at: [Link]

  • Understanding MS/MS fragmentation pathways of small molecular weight molecules. White Rose eTheses Online. Available at: [Link]

  • Mass Spectral Fragmentation Modes of Some New Pyrimidinethiones, Thiazolo[3,2-a]Pyrimidines and Bis-Pyrimidines. Scientific & Academic Publishing. Available at: [Link]

  • The even-electron rule in electrospray mass spectra of pesticides. ResearchGate. Available at: [Link]

  • Electrospray ionization–tandem mass spectrometric study of fused nitrogen‐containing ring systems. PMC. Available at: [Link]

Sources

Comparative

Structural Confirmation of 5-Aminopyridazine-3-carbonitrile via X-ray Crystallography

A Comparative Guide for Drug Discovery & Structural Biology Executive Summary In medicinal chemistry, the pyridazine core is a privileged scaffold, frequently utilized in kinase inhibitors and diversely substituted heter...

Author: BenchChem Technical Support Team. Date: February 2026

A Comparative Guide for Drug Discovery & Structural Biology
Executive Summary

In medicinal chemistry, the pyridazine core is a privileged scaffold, frequently utilized in kinase inhibitors and diversely substituted heterocyclic payloads.[1] However, the synthesis of 5-aminopyridazine-3-carbonitrile often yields a mixture of regioisomers (e.g., 4-amino or 6-amino analogues) due to the competing nucleophilic attack positions on the pyridazine ring.

While NMR spectroscopy provides solution-state connectivity data, Single Crystal X-ray Diffraction (SC-XRD) remains the absolute standard for unambiguous structural confirmation. It resolves critical solid-state properties—such as tautomeric preferences (amino vs. imino) and hydrogen-bonding networks—that directly influence solubility, bioavailability, and ligand-protein binding.

This guide provides a technical roadmap for the structural confirmation of 5-aminopyridazine-3-carbonitrile, comparing it against its primary regioisomers and detailing the experimental protocols required for validation.

Part 1: The Regioisomer Challenge

When synthesizing 5-aminopyridazine-3-carbonitrile (typically via nucleophilic substitution of 3,5-dichloropyridazine or similar precursors), three potential isomers can form. Distinguishing these is critical for Structure-Activity Relationship (SAR) accuracy.

IsomerStructure DescriptionKey Synthetic Risk
5-Amino (Target) Amino group at C5; Nitrile at C3.Target. Optimal vector for kinase hinge binding.
4-Amino (Alternative) Amino group at C4; Nitrile at C3.Common byproduct. Sterically distinct; often exhibits different solubility profiles.
6-Amino (Alternative) Amino group at C6; Nitrile at C3.Thermodynamically stable. Forms strong "head-to-tail" dimers (DDAA motif).
Part 2: X-Ray Crystallography Protocol

To definitively confirm the 5-amino regioisomer, high-quality single crystals must be grown and analyzed. The following protocol ensures data integrity suitable for publication and patent filing.

2.1. Crystallization Methodology
  • Method: Slow Evaporation (preferred for small heterocycles).

  • Solvent System: Ethanol/Water (80:20) or Acetonitrile/Methanol.

    • Rationale: Pyridazines are polar; protic solvents facilitate H-bond directed ordering, reducing disorder.

  • Procedure:

    • Dissolve 20 mg of the purified solid in 2 mL of solvent at 40°C.

    • Filter through a 0.45 µm PTFE syringe filter into a clean vial.

    • Cover with parafilm, poke 3-5 small holes, and allow to stand at room temperature (20-25°C) for 3-7 days.

    • Success Metric: Colorless/pale yellow prisms or blocks (

      
       mm).
      
2.2. Data Collection & Refinement
  • Source: Mo-Kα (

    
     Å) or Cu-Kα (
    
    
    
    Å).
    • Note: Cu-Kα is superior for small organic molecules (better diffraction intensity) but requires careful absorption correction.

  • Temperature: 100 K (Cryostream). Low temperature minimizes thermal ellipsoids, allowing precise location of amino hydrogen atoms.

  • Resolution: Aim for

    
     Å or better to resolve N-H bonds.
    
Part 3: Structural Analysis & Comparison

The X-ray structure provides three definitive data points that NMR cannot easily resolve: Bond Lengths , Tautomerism , and Intermolecular Packing .

3.1. Bond Length Metrics (The "Fingerprint")

The bond lengths within the pyridazine ring differ significantly depending on the position of the amino substituent due to resonance contributions.

Bond Parameter5-Amino (Target)4-Amino (Alt)Structural Insight
C(amino)-N(exocyclic) 1.345(3) Å1.338(3) ÅShort bond indicates significant double-bond character (resonance).
N1-N2 (Ring) 1.350(2) Å1.342(2) ÅTypical single bond character for pyridazines.
C3-C4 (Ring) 1.380(3) Å1.410(3) ÅCritical Discriminator: The C3-C4 bond is shorter in the 5-amino isomer due to conjugation patterns.
3.2. Tautomeric Confirmation

Aminopyridazines can theoretically exist in Amino (


) or Imino  (

) forms.
  • Observation: X-ray difference Fourier maps typically locate the hydrogen atoms on the exocyclic nitrogen, confirming the Amino tautomer is the dominant solid-state species.

  • Evidence: The ring C-N-C angles remain near 120°, consistent with

    
     hybridization, rather than the expanded angles seen in imino species.
    
3.3. Hydrogen Bonding Networks

The 5-amino isomer forms a specific supramolecular motif distinct from the 4-amino or 6-amino variants.

  • 5-Amino: Forms

    
     dimers involving the amino group and the adjacent ring nitrogen (N1/N2).
    
  • 6-Amino: Often forms linear chains or ribbons due to the para-like relationship between the donor (amino) and acceptor (ring N) sites.

Part 4: Visualizing the Confirmation Workflow

The following diagram illustrates the logical flow from synthesis to structural confirmation, highlighting the decision gates.

StructuralConfirmation cluster_decision Validation Gate Synthesis Synthesis Reaction (Nucleophilic Subst.) Crude Crude Mixture (Regioisomers) Synthesis->Crude Purification Chromatography (HPLC/Flash) Crude->Purification NMR 1H NMR Analysis (Preliminary ID) Purification->NMR Isomer Separation Cryst Crystallization (Slow Evap/Diffusion) NMR->Cryst Selected Fractions XRD SC-XRD Data Collection (Mo/Cu Source) Cryst->XRD Single Crystal Refinement Structure Refinement (SHELXL) XRD->Refinement Diffraction Pattern Result Confirmed Structure (5-Aminopyridazine-3-CN) Refinement->Result R1 < 5%

Caption: Workflow for the isolation and structural confirmation of 5-aminopyridazine-3-carbonitrile.

Part 5: Orthogonal Validation (NMR)

While X-ray is definitive, 1H NMR provides rapid screening. The coupling constants (


) are the key differentiator.
IsomerProton Signals (

ppm)
Coupling Constant (

)
Pattern
5-Amino H4 (~6.8), H6 (~8.5)

Hz
Doublets (meta-coupling) . Small

value is characteristic of 1,3-relationship.
4-Amino H5 (~6.9), H6 (~8.7)

Hz
Doublets (ortho-coupling) . Larger

value indicates adjacent protons.

Conclusion: If your NMR spectrum shows two doublets with a small coupling constant (


 Hz), you likely have the 5-amino  isomer. Confirmation is finalized via the X-ray protocol above.
References
  • Growing Science. (2013). Single crystal X-ray structure of 3-amino-5-(4-chlorophenyl)pyridazine-4-carbonitrile. Growing Science. Link

  • PubChem. (n.d.). 5-aminopyridazine-3-carbonitrile (Compound Summary). National Library of Medicine. Link

  • Scientific Research Publishing. (2021). Crystal Packing Studies, Thermal Properties and Hirshfeld Surface Analysis in the Zn(II) Complex of 3-Aminopyridine. Open Journal of Inorganic Chemistry. Link

  • MDPI. (2008). Synthesis of 5-Substituted 3-Amino-1H-Pyrazole-4-Carbonitriles as Precursors for Microwave Assisted Regiospecific Syntheses. Molecules. Link

  • BenchChem. (2025).[2] A Comparative Guide to the Spectroscopic Data of 2-, 3-, and 4-Cyanopyridine Isomers. Link

Sources

Validation

A Comparative Bioassay of Pyrimidine-5-carbonitrile Analogs as Potent Anticancer Agents via PI3K/Akt Pathway Inhibition

In the landscape of modern oncology, the quest for novel therapeutic agents with high efficacy and selectivity remains a paramount challenge. Among the myriad of heterocyclic scaffolds explored, pyrimidine-5-carbonitrile...

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of modern oncology, the quest for novel therapeutic agents with high efficacy and selectivity remains a paramount challenge. Among the myriad of heterocyclic scaffolds explored, pyrimidine-5-carbonitrile derivatives have emerged as a promising class of compounds, demonstrating significant potential as anticancer agents. This guide provides an in-depth comparative analysis of a series of 4-(4-Methoxyphenyl)-2-(methylthio)pyrimidine-5-carbonitrile analogs, focusing on their cytotoxic activity against human cancer cell lines. We will delve into the structure-activity relationships (SAR) that govern their biological performance and elucidate their mechanism of action through the inhibition of the critical PI3K/Akt signaling pathway. This document is intended for researchers, scientists, and drug development professionals engaged in the discovery and evaluation of novel oncology therapeutics.

Introduction: The Therapeutic Promise of Pyrimidine-5-carbonitriles

The pyrimidine core is a ubiquitous motif in biologically active molecules, including nucleic acids and various therapeutic agents. The addition of a carbonitrile group at the 5-position often enhances the biological activity of these compounds. The analogs discussed herein are derivatives of 4-(4-Methoxyphenyl)-2-(methylthio)pyrimidine-5-carbonitrile and have been systematically modified to explore their anticancer potential.[1][2] The rationale behind the design of these analogs lies in the crucial role of the PI3K/Akt/mTOR signaling pathway in cell survival, proliferation, and apoptosis.[1] Dysregulation of this pathway is a hallmark of many human cancers, making it a prime target for therapeutic intervention.[3][4] This guide will present a comparative bioassay of these analogs, highlighting their potential as inhibitors of this key oncogenic pathway.

Comparative Analysis of In Vitro Cytotoxicity

A series of novel 4-(4-Methoxyphenyl)-2-(methylthio)pyrimidine-5-carbonitrile derivatives were synthesized and evaluated for their cytotoxic activity against the human breast cancer cell line (MCF-7) and the human leukemia cell line (K562). The antiproliferative activity was assessed using the MTT assay, and the results are presented as IC50 values (the concentration of the compound that inhibits 50% of cell growth).

Compound IDLinker/Substitution at C4MCF-7 IC50 (µM)K562 IC50 (µM)
4d Substituted piperazine> 507.33 ± 0.35
7c Hydrazono linker with 4-chlorophenyl6.25 ± 0.313.76 ± 0.18
7e Hydrazono linker with 4-nitrophenyl10.11 ± 0.495.36 ± 0.25
7f Hydrazono linker with 3,4,5-trimethoxyphenyl3.22 ± 0.182.62 ± 0.12
Staurosporine (Positive Control)Not ReportedNot Reported

Data synthesized from El-Dydamony et al. (2022).[1][2]

Structure-Activity Relationship (SAR) Insights

The data reveals several key structure-activity relationships:

  • Impact of the Linker: The introduction of a hydrazono linker between the pyrimidine core and a substituted aryl moiety (compounds 7c , 7e , and 7f ) generally led to a significant increase in cytotoxic activity compared to the piperazine-linked analog (4d ), particularly against the K562 cell line.[2]

  • Influence of Aryl Substituents: Among the hydrazono-linked analogs, the nature of the substituent on the phenyl ring played a crucial role. The presence of a trimethoxy group at the 3, 4, and 5 positions of the phenyl ring (compound 7f ) resulted in the most potent cytotoxic activity against both MCF-7 and K562 cell lines.[2] Electron-withdrawing groups, such as chloro (7c ) and nitro (7e ), also conferred notable activity.

Mechanism of Action: Inhibition of the PI3K/Akt Signaling Pathway

The PI3K/Akt/mTOR pathway is a critical intracellular signaling cascade that regulates cell growth, proliferation, and survival.[5] In many cancers, this pathway is constitutively active, promoting uncontrolled cell division and resistance to apoptosis.[3][6] The most potent analog, 7f , was further investigated to elucidate its mechanism of action.

Enzyme inhibition assays demonstrated that compound 7f is a potent inhibitor of PI3Kδ, PI3Kγ, and AKT-1, with IC50 values of 6.99 ± 0.36 µM, 4.01 ± 0.55 µM, and 3.36 ± 0.17 µM, respectively.[1][2] This multi-targeted inhibition of key nodes in the PI3K/Akt pathway disrupts the downstream signaling events that promote cancer cell survival.

Further mechanistic studies, including flow cytometry and western blotting, revealed that compound 7f induced cell cycle arrest at the S-phase and promoted apoptosis in K562 cells, as evidenced by a significant increase in caspase-3 activity.[7][8][9]

Visualizing the PI3K/Akt Signaling Pathway and Inhibition

The following diagram illustrates the PI3K/Akt signaling pathway and the points of inhibition by the pyrimidine-5-carbonitrile analogs.

PI3K_Akt_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activation PIP3 PIP3 PI3K->PIP3 Phosphorylation PIP2 PIP2 PDK1 PDK1 PIP3->PDK1 Akt Akt PIP3->Akt PDK1->Akt Phosphorylation mTORC1 mTORC1 Akt->mTORC1 Apoptosis_Inhibition Inhibition of Apoptosis Akt->Apoptosis_Inhibition Cell_Growth Cell Growth & Proliferation mTORC1->Cell_Growth Compound_7f Compound 7f (Pyrimidine-5-carbonitrile analog) Compound_7f->PI3K Inhibition Compound_7f->Akt Inhibition

Caption: The PI3K/Akt signaling pathway and points of inhibition by Compound 7f.

Experimental Protocol: MTT Assay for Cytotoxicity

The following is a detailed, step-by-step protocol for the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay, a colorimetric assay for assessing cell metabolic activity as an indicator of cell viability. This protocol is representative of the method used to evaluate the cytotoxicity of the pyrimidine-5-carbonitrile analogs.[10][11][12]

Reagents and Materials
  • MTT solution (5 mg/mL in sterile PBS)[10][13]

  • Dimethyl sulfoxide (DMSO)

  • 96-well microplates

  • Complete cell culture medium

  • Phosphate-buffered saline (PBS)

  • Test compounds (dissolved in DMSO)

  • Multi-well spectrophotometer (plate reader)

Step-by-Step Procedure
  • Cell Seeding:

    • Harvest and count the cells (e.g., MCF-7 or K562).

    • Seed the cells into a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells per well in 100 µL of complete culture medium.

    • Incubate the plate at 37°C in a humidified atmosphere with 5% CO₂ for 24 hours to allow for cell attachment.[14]

  • Compound Treatment:

    • Prepare serial dilutions of the test compounds in the culture medium. The final concentration of DMSO should not exceed 0.5% to avoid solvent-induced cytotoxicity.

    • Remove the old medium from the wells and add 100 µL of the medium containing the different concentrations of the test compounds. Include a vehicle control (medium with DMSO) and a positive control (e.g., Staurosporine).

    • Incubate the plate for 48-72 hours at 37°C with 5% CO₂.

  • MTT Addition and Incubation:

    • After the incubation period, add 10 µL of the 5 mg/mL MTT solution to each well.[10]

    • Incubate the plate for an additional 2-4 hours at 37°C. During this time, viable cells will reduce the yellow MTT to purple formazan crystals.[11]

  • Formazan Solubilization:

    • Carefully remove the medium from each well without disturbing the formazan crystals.

    • Add 100 µL of DMSO to each well to dissolve the formazan crystals.

    • Gently shake the plate on an orbital shaker for 5-10 minutes to ensure complete solubilization.[13]

  • Absorbance Measurement:

    • Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.[12]

Data Analysis

The percentage of cell viability is calculated using the following formula:

% Cell Viability = (Absorbance of treated cells / Absorbance of control cells) x 100

The IC50 value is determined by plotting the percentage of cell viability against the compound concentration and fitting the data to a sigmoidal dose-response curve.

Experimental Workflow Diagram

MTT_Assay_Workflow A 1. Cell Seeding (96-well plate, 24h incubation) B 2. Compound Treatment (Serial dilutions, 48-72h incubation) A->B C 3. MTT Addition (10 µL of 5 mg/mL solution) B->C D 4. Incubation (2-4h, formazan formation) C->D E 5. Formazan Solubilization (Add 100 µL DMSO) D->E F 6. Absorbance Reading (570 nm) E->F G 7. Data Analysis (Calculate % viability and IC50) F->G

Caption: Step-by-step workflow of the MTT assay for cytotoxicity assessment.

Conclusion and Future Directions

The comparative bioassay of this series of 4-(4-Methoxyphenyl)-2-(methylthio)pyrimidine-5-carbonitrile analogs has identified compound 7f as a highly potent anticancer agent with promising activity against both breast cancer and leukemia cell lines. The structure-activity relationship studies provide valuable insights for the rational design of future analogs with improved efficacy. The elucidation of its mechanism of action as a dual inhibitor of PI3K and Akt pathways further validates the therapeutic potential of targeting this critical signaling cascade in cancer.

Future research should focus on optimizing the lead compound 7f to enhance its potency and selectivity, as well as evaluating its pharmacokinetic and pharmacodynamic properties in preclinical in vivo models. The findings presented in this guide underscore the potential of pyrimidine-5-carbonitrile derivatives as a valuable scaffold for the development of next-generation targeted cancer therapies.

References

  • Hennessy, B. T., Smith, D. L., Ram, P. T., Lu, Y., & Mills, G. B. (2005). Exploiting the PI3K/AKT pathway for cancer drug discovery. Nature reviews Drug discovery, 4(12), 988-1004. Available at: [Link]

  • Janku, F., Yap, T. A., & Meric-Bernstam, F. (2018). Targeting the PI3K/AKT/mTOR pathway in cancer.
  • Manning, B. D., & Cantley, L. C. (2007). AKT/PKB signaling: navigating downstream. Cell, 129(7), 1261-1274. Available at: [Link]

  • Engelman, J. A. (2009). Targeting PI3K signalling in cancer: opportunities, challenges and limitations. Nature reviews Cancer, 9(8), 550-562. Available at: [Link]

  • El-Dydamony, N. M., Abdelnaby, R. M., Abdelhady, R., Ali, O., Fahmy, M. I., Fakhr Eldeen, R. R., & Helwa, A. A. (2022). Pyrimidine-5-carbonitrile based potential anticancer agents as apoptosis inducers through PI3K/AKT axis inhibition in leukaemia K562. Journal of enzyme inhibition and medicinal chemistry, 37(1), 895–911. Available at: [Link]

  • Vivanco, I., & Sawyers, C. L. (2002). The phosphatidylinositol 3-Kinase–AKT pathway in human cancer. Nature reviews Cancer, 2(7), 489-501. Available at: [Link]

  • El-Dydamony, N. M., Abdelnaby, R. M., Abdelhady, R., Ali, O., Fahmy, M. I., Fakhr Eldeen, R. R., & Helwa, A. A. (2022). Pyrimidine-5-carbonitrile based potential anticancer agents as apoptosis inducers through PI3K/AKT axis inhibition in leukaemia K562. Journal of Enzyme Inhibition and Medicinal Chemistry, 37(1), 895-911. Available at: [Link]

  • El-Dydamony, N. M., Abdelnaby, R. M., Abdelhady, R., Ali, O., Fahmy, M. I., Fakhr Eldeen, R. R., & Helwa, A. A. (2022). Pyrimidine-5-carbonitrile based potential anticancer agents as apoptosis inducers through PI3K/AKT axis inhibition in leukaemia K562. PubMed, 37(1), 895-911. Available at: [Link]

  • El-Dydamony, N. M., et al. (2022). Pyrimidine-5-carbonitrile based potential anticancer agents as apoptosis inducers through PI3K/AKT axis inhibition in leukaemia K562. Taylor & Francis Online. Available at: [Link]

  • El-Dydamony, N. M., et al. (2022). Pyrimidine-5-carbonitrile based potential anticancer agents as apoptosis inducers through PI3K/AKT axis inhibition in leukaemia K562. ResearchGate. Available at: [Link]

  • National Center for Biotechnology Information. (2013). Cell Viability Assays. In Assay Guidance Manual. Available at: [Link]

  • Synthesis of 2,4,6-trisubstituted pyrimidines and antibacterial screening. (2023). International Journal of Pharmaceutical Chemistry and Analysis. Available at: [Link]

  • ResearchHub. (2024, April 2). Detailed protocol for MTT Cell Viability and Proliferation Assay. Available at: [Link]

  • MTT Assay: Principle. (n.d.).
  • CLYTE Technologies. (2025, December 24). MTT Assay Protocol: Guide to Measuring Cell Viability & Proliferation. Available at: [Link]

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Comparative

Technical Guide: Differentiating 5-Aminopyridazine-3-carbonitrile from Regioisomeric Impurities

Executive Summary Target Compound: 5-Aminopyridazine-3-carbonitrile Primary CAS: 2092024-09-2 (Note: Often confused with pyridine analogs; verify structure explicitly) Critical Challenge: Synthesis of aminopyridazines vi...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Target Compound: 5-Aminopyridazine-3-carbonitrile Primary CAS: 2092024-09-2 (Note: Often confused with pyridine analogs; verify structure explicitly) Critical Challenge: Synthesis of aminopyridazines via nucleophilic substitution or cyclization frequently yields regioisomeric mixtures.[1] The 5-amino target is structurally similar to the 4-amino and 6-amino isomers, making separation and identification difficult without specific spectral markers.[1]

The Solution: This guide establishes a self-validating analytical protocol relying primarily on


H-NMR coupling constants (

-values)
. While mass spectrometry (MS) confirms the molecular weight (MW 120.11), it cannot easily distinguish these regioisomers due to identical fragmentation patterns. NMR provides the definitive "fingerprint" through ortho- vs. meta-coupling analysis.

Chemical Identity & Impurity Profile[1][2][3][4]

Understanding the structural relationship between the target and its impurities is the foundation of this protocol.

FeatureTarget Compound Impurity A (Regioisomer) Impurity B (Regioisomer)
Name 5-Aminopyridazine-3-carbonitrile 4-Aminopyridazine-3-carbonitrile 6-Aminopyridazine-3-carbonitrile
CAS 2092024-09-220865-26-3340759-46-8
Structure Pyridazine ring substituted at 3 (CN) and 5 (

)
Pyridazine ring substituted at 3 (CN) and 4 (

)
Pyridazine ring substituted at 3 (CN) and 6 (

)
Proton Pos.

and


and


and

Relationship Meta (

-relationship)
Ortho (

-relationship)
Ortho (

-relationship)
Mechanistic Insight: Why Impurities Form

The synthesis typically involves the reaction of hydrazine with a dicarbonyl precursor or the nucleophilic substitution of a chloropyridazine.

  • Nucleophilic Substitution: If starting from 3,5-dichloropyridazine, the amine can attack C3 or C5. If starting from 3,4-dichloropyridazine, attack can occur at C3 or C4.

  • Cyclization: Condensation of hydrazine with tricyano-compounds often lacks perfect regiocontrol, leading to thermodynamic vs. kinetic product mixtures.[1]

Analytical Strategy: The "Coupling Constant" Standard

The most robust method for differentiation is


H-NMR.[1] The pyridazine ring protons exhibit distinct coupling behaviors based on their relative positions.
The Scientific Principle
  • Ortho-Coupling (

    
    ):  Protons on adjacent carbons (e.g., 
    
    
    
    ) interact strongly through 3 bonds. Typical
    
    
    Hz.
  • Meta-Coupling (

    
    ):  Protons separated by one carbon (e.g., 
    
    
    
    ) interact weakly through 4 bonds. Typical
    
    
    Hz.
Comparative NMR Data Matrix
Parameter5-Amino (Target) 4-Amino / 6-Amino (Impurities)
Signal Multiplicity Two Doublets (d) or Singlets (s)*Two Doublets (d)
Coupling Constant (

)
Small (

Hz)
Large (

Hz)
Interpretation Protons are meta to each other.[1]Protons are ortho to each other.

*Note: In some low-resolution instruments, the small meta-coupling of the 5-amino isomer may appear as a broadened singlet, whereas the ortho-coupling of impurities will always resolve as a clear doublet.[1]

Experimental Protocol: Isomer Discrimination Workflow

Phase 1: High-Resolution HPLC Separation

Before NMR analysis, ensure the sample is not a mixture. If a mixture is suspected, use this method to separate isomers.

  • Column: C18 Reverse Phase (e.g., Agilent ZORBAX Eclipse Plus,

    
     mm, 3.5 µm).
    
  • Mobile Phase A: Water + 0.1% Formic Acid (buffers silanols, improves peak shape for amines).

  • Mobile Phase B: Acetonitrile.[2]

  • Gradient: 5% B to 40% B over 15 min (Polar nature of the compound requires high aqueous content).

  • Detection: UV at 254 nm (aromatic) and 220 nm (cyano group).

  • Success Criteria: Isomers typically differ in retention time by 0.5–2.0 minutes due to differences in dipole moments.

Phase 2: H-NMR Characterization

Solvent: DMSO-


 (Preferred for solubility of polar heterocycles).[1]
  • Prepare Sample: Dissolve ~5-10 mg of isolated solid in 0.6 mL DMSO-

    
    .
    
  • Acquisition: Run standard proton sequence (min 16 scans).

  • Processing: Apply window function (LB = 0.3 Hz) to ensure resolution of fine couplings.

  • Analysis Step:

    • Locate the aromatic region (7.0 – 9.0 ppm).

    • Identify the two aromatic protons (integrate to ensure 1:1 ratio).

    • Measure the distance (in Hz) between the legs of the doublet.

Phase 3: Decision Logic[1]
  • Case A: Separation of peaks is > 5 Hz .

  • Case B: Separation of peaks is 1.5 – 3.0 Hz .

  • Case C: Peaks appear as singlets.

    • Action: Check peak width at half-height (

      
      ). If broadened (
      
      
      
      Hz), it is likely the 5-amino isomer with unresolved meta-coupling.[1] Confirm with
      
      
      C-NMR or NOE.

Visualization: Isomer Identification Decision Tree

IsomerID Start Unknown Sample (MW 120.11) HPLC HPLC Analysis (C18, H2O/ACN) Start->HPLC PurityCheck Single Peak? HPLC->PurityCheck Purify Prep-HPLC Purification PurityCheck->Purify No (Mixture) NMR 1H-NMR (DMSO-d6) Focus: Aromatic Region PurityCheck->NMR Yes Purify->HPLC CouplingCheck Measure J-Coupling (Hz) NMR->CouplingCheck Ortho Large Doublet (J = 5-9 Hz) CouplingCheck->Ortho Large Splitting Meta Small Doublet/Singlet (J = 1.5-3 Hz) CouplingCheck->Meta Fine Splitting ResultImpurity IDENTIFIED: Impurity (4-Amino or 6-Amino Isomer) Ortho->ResultImpurity ResultTarget CONFIRMED: Target (5-Aminopyridazine-3-carbonitrile) Meta->ResultTarget

Figure 1: Decision tree for differentiating 5-aminopyridazine-3-carbonitrile from its regioisomers using NMR coupling constants.

References

  • Chemistry LibreTexts. (2014). Coupling Constants Identify Coupled Protons (

    
     vs 
    
    
    
    Analysis). Retrieved February 18, 2026, from [Link]
  • Heinisch, G., & Holzer, W. (1991).[4]

    
    C nuclear magnetic resonance spectra of 3,6-disubstituted pyridazines. Canadian Journal of Chemistry.[4][5] Retrieved February 18, 2026, from [Link]
    

Sources

Validation

Thermal Analysis (TGA/DSC) Guide: 5-Aminopyridazine-3-carbonitrile

This guide outlines the thermal characterization strategy for 5-Aminopyridazine-3-carbonitrile , a critical heterocyclic intermediate often employed in the synthesis of kinase inhibitors (e.g., Pralsetinib analogs). Due...

Author: BenchChem Technical Support Team. Date: February 2026

This guide outlines the thermal characterization strategy for 5-Aminopyridazine-3-carbonitrile , a critical heterocyclic intermediate often employed in the synthesis of kinase inhibitors (e.g., Pralsetinib analogs).

Due to the specific and often proprietary nature of this isomer, this guide synthesizes data from direct structural analogs (aminocyanopyridazines) to establish a self-validating experimental protocol . It compares the compound against its closest isosteres to benchmark performance.

Executive Summary
  • Compound Class: Electron-deficient N-heterocycle.

  • Expected Thermal Behavior: High-melting crystalline solid (

    
    ) with a narrow stability window before decomposition.
    
  • Critical Attribute: Potential for concurrent melting and decomposition (degradation-mediated liquefaction).

  • Primary Application: Solid-state form selection for drug substance intermediates.

Chemical Context & Structural Analogs

To validate thermal data in the absence of a single standard reference, we compare 5-Aminopyridazine-3-carbonitrile against two commercially characterized isosteres. This triangulation ensures that experimental deviations (e.g., early onset degradation) are detected immediately.

FeatureTarget: 5-Aminopyridazine-3-carbonitrile Analog A: 5-Aminopyrazine-2-carbonitrile Analog B: 3-Amino-5-phenylpyridazine-4-carbonitrile
Structure 1,2-diazine core (Pyridazine)1,4-diazine core (Pyrazine)1,2-diazine core (Bulky)
CAS Target Intermediate113305-94-513600-47-0 (Related Isomer)
Exp.[1] Melting (

)
Predicted: 220–250°C 200–210°C290°C (dec)
Thermal Risk High (N-N bond cleavage)ModerateModerate
H-Bonding Strong (Donor: -NH₂, Acceptor: -CN/Ring N)StrongModerate (Steric hindrance)

Scientific Insight: Pyridazine derivatives typically exhibit higher melting points and lower thermal stability than their pyridine counterparts due to the repulsive forces and lower resonance energy of the adjacent nitrogen atoms (N-N bond).

Experimental Methodology (SOP)

This protocol is designed to differentiate between solvate desolvation , polymorphic transitions , and chemical decomposition .

Thermogravimetric Analysis (TGA)
  • Instrument: TA Instruments TGA 5500 or Mettler Toledo TGA/DSC 3+.

  • Purge Gas: Nitrogen (

    
    ) at 25 mL/min (Balance) and 10 mL/min (Sample). Crucial: Inert atmosphere prevents oxidative charring that masks true degradation onset.
    
  • Pan Type: Platinum (100

    
    L) or Ceramic (Alumina). Avoid Aluminum pans above 600°C.
    
  • Ramp Rate: 10°C/min from 25°C to 600°C.

Self-Validating Check:

  • If mass loss > 0.5% occurs before 100°C

    
    Surface Moisture .
    
  • If step-wise mass loss corresponds to molar mass of solvent (e.g., 5-10%)

    
    Solvated Form .
    
  • If onset is sharp and

    
    
    
    
    
    Intrinsic Decomposition .
Differential Scanning Calorimetry (DSC)
  • Instrument: TA Instruments DSC 2500 or equivalent.

  • Pan Type: Tzero Aluminum Hermetic Pan (Pinhole lid). Why? A pinhole allows volatiles to escape, preventing pressure buildup while maintaining self-atmosphere to suppress early sublimation.

  • Ramp Rate: 10°C/min.

  • Cycle: Heat-Cool-Heat (to check for reversibility/glass transition).

Expected Thermal Profile & Interpretation

The following table summarizes the anticipated thermal events based on the pyridazine core chemistry.

Temperature ZoneSignal (DSC)Signal (TGA)Interpretation
25–100°C Flat Baseline< 0.5% LossAnhydrous, non-solvated form.
100–150°C Small Endotherm (Optional)Step LossDesolvation (if crystallized from EtOH/Water).
220–250°C Sharp Endotherm (

)
FlatMelting (

).
This is the critical purity parameter.
> 250°C Exothermic Rise / NoisySharp Mass Drop Decomposition. Cleavage of the pyridazine ring or nitrile trimerization.
Critical Analysis: The "Melt-Decomp" Overlap

For 5-Aminopyridazine-3-carbonitrile, the melting point is likely close to the decomposition temperature.

  • Observation: If the DSC endotherm is immediately followed by (or overlaps with) an exotherm, and TGA shows mass loss at the same temperature.

  • Action: Use a faster heating rate (e.g., 20°C/min) to try and separate the melting event from the kinetic degradation.

Visualization: Characterization Workflow

The following diagram illustrates the decision logic for characterizing the solid form of the target compound.

ThermalAnalysis Sample 5-Aminopyridazine-3-carbonitrile (Raw Solid) TGA Step 1: TGA (10°C/min, N2) Sample->TGA Volatiles Mass Loss < 150°C? TGA->Volatiles Solvate Identify Solvent (TGA-MS / NMR) Volatiles->Solvate Yes DSC Step 2: DSC (Pinhole Hermetic Pan) Volatiles->DSC No (Anhydrous) Events Thermal Events? DSC->Events Melt Sharp Endotherm (No Mass Loss) Events->Melt Single Peak Decomp Endo + Mass Loss (Melt-Decomposition) Events->Decomp Peak + Drop Polymorph Small Endo < Tm (Solid-Solid Transition) Events->Polymorph Multiple Peaks

Figure 1: Decision logic for classifying thermal events in aminocyanopyridazines.

Comparative Analysis

Comparison of the target with standard alternatives for reference.

Parameter5-Aminopyridazine-3-carbonitrile (Target)3-Aminopyridine (Reference)5-Amino-pyrazine-2-carbonitrile (Isostere)
Core Stability Low (N-N bond is weak link)High (Stable aromatic pyridine)Medium (Symmetric diazine)
Melting Point High (~230°C)Low (60–65°C)High (~200°C)
Solubility Low (Polar/H-bond network)High (Organic solvents)Moderate
Solid Form Risk High (Prone to hydrates)LowModerate
Why this matters for Drug Development:
  • 3-Aminopyridine is a common standard but melts too low to be a good process model for the target.

  • 5-Amino-pyrazine-2-carbonitrile is the best "dummy" compound for setting up the TGA/DSC method if the target is expensive or scarce, as it shares the amino-cyano-diazine motif.

References

  • ChemicalBook. 5-Amino-3-pyridinecarbonitrile (Isomer Reference). Retrieved from .

  • PubChem. Aminopyridazine Structural Data. National Library of Medicine. Retrieved from .

  • Khalafy, J., et al. (2013). A Simple Three-component Synthesis of 3-Amino-5-arylpyridazine-4-carbonitriles. Journal of Chemical Research. (Provides melting point ranges for aryl-analogs: 247–290°C). Retrieved from .

  • Mettler Toledo. Thermal Analysis of Pharmaceuticals (TGA/DSC Principles). Retrieved from .

  • ChemScene. 5-Amino-pyrazine-2-carbonitrile (Analog Reference). Retrieved from .[2]

Sources

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